4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Description
Properties
IUPAC Name |
4-(2-methylprop-2-enoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIGMXGSNCLNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580054 | |
| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68564-43-2 | |
| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
This guide provides a comprehensive overview of the synthetic pathway for 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is strategically designed in a three-step sequence to ensure high yield and purity of the final product. This process involves the initial protection of the carboxylic acid functionality of 4-hydroxybenzoic acid via esterification, followed by a Williamson ether synthesis to introduce the methallyl group, and concluding with the deprotection of the carboxylic acid through hydrolysis.
Introduction to this compound and its Significance
Alkoxybenzoic acids are a class of compounds that have garnered significant attention in medicinal chemistry. The introduction of various alkoxy groups to the benzoic acid scaffold can modulate the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Derivatives of 4-hydroxybenzoic acid, in particular, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] The synthesis of this compound provides a valuable intermediate for the development of novel therapeutic agents, allowing for further functionalization of the methallyl group.
Synthetic Strategy: A Three-Step Approach
The presence of both a phenolic hydroxyl and a carboxylic acid group in the starting material, 4-hydroxybenzoic acid, necessitates a protection strategy to achieve selective O-alkylation. The carboxylic acid is more acidic than the phenol and would react with the base used in the Williamson ether synthesis. Therefore, a three-step synthesis is the most logical and efficient approach.
Caption: Overall synthetic workflow for this compound.
Step 1: Protection of the Carboxylic Acid via Fischer Esterification
The first step involves the protection of the carboxylic acid group of 4-hydroxybenzoic acid as a methyl ester. This is typically achieved through a Fischer esterification reaction, which involves heating the carboxylic acid in an excess of alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Methyl 4-Hydroxybenzoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxybenzoic acid in methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for a period of 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield methyl 4-hydroxybenzoate as a white solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR analysis.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| 4-Hydroxybenzoic Acid | 1.0 eq | Starting material |
| Methanol | Excess (serves as reagent and solvent) | Esterifying agent and solvent |
| Concentrated H₂SO₄ | Catalytic amount (e.g., 0.1 eq) | Acid catalyst |
| Ethyl Acetate | Sufficient for extraction | Organic solvent for work-up |
| Saturated NaHCO₃ (aq) | Sufficient for washing | Neutralizes the acid catalyst |
| Brine | Sufficient for washing | Removes residual water |
| Anhydrous Na₂SO₄ | Sufficient for drying | Drying agent |
Step 2: Williamson Ether Synthesis for O-Alkylation
With the carboxylic acid group protected, the phenolic hydroxyl group of methyl 4-hydroxybenzoate can be selectively alkylated using 3-chloro-2-methyl-1-propene in a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by a base, acts as a nucleophile and displaces the chloride from the alkyl halide.
Experimental Protocol: Synthesis of Methyl 4-[(2-Methylprop-2-en-1-yl)oxy]benzoate
-
Reaction Setup: To a solution of methyl 4-hydroxybenzoate in a polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask, add a suitable base, typically potassium carbonate.
-
Reagent Addition: Add 3-chloro-2-methyl-1-propene to the suspension.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude ester can be purified by column chromatography on silica gel if necessary.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| Methyl 4-Hydroxybenzoate | 1.0 eq | Starting material |
| 3-Chloro-2-methyl-1-propene | 1.1 - 1.5 eq | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 eq | Base to deprotonate the phenol |
| Acetone or DMF | Sufficient for reaction | Polar aprotic solvent |
| Ethyl Acetate | Sufficient for extraction | Organic solvent for work-up |
| Water & Brine | Sufficient for washing | Aqueous washing |
| Anhydrous Na₂SO₄ | Sufficient for drying | Drying agent |
Step 3: Deprotection of the Carboxylic Acid via Hydrolysis
The final step is the hydrolysis of the methyl ester to yield the target molecule, this compound. This is typically achieved by saponification, which involves treating the ester with a strong base, followed by acidification.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate in a mixture of methanol and water in a round-bottom flask.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is fully consumed.[2]
-
Acidification: After cooling the reaction mixture to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.[2]
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a pure solid.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| Methyl 4-[(2-Methylprop-2-en-1-yl)oxy]benzoate | 1.0 eq | Starting material |
| Sodium Hydroxide (NaOH) | Excess (e.g., 2-3 eq) | Base for hydrolysis |
| Methanol/Water | Sufficient for reaction | Solvent system |
| Concentrated HCl | Sufficient for acidification | To protonate the carboxylate |
| Ethanol/Water | Sufficient for recrystallization | Purification solvent |
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy, and melting point determination.
Expected ¹H NMR Spectral Data (Predicted): (Note: The following are predicted chemical shifts based on known values for similar structures. Actual values may vary.)
-
~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
-
~6.9-7.1 ppm (d, 2H): Aromatic protons ortho to the ether linkage.
-
~5.0-5.2 ppm (m, 2H): Vinylic protons of the methallyl group (=CH₂).
-
~4.5-4.7 ppm (s, 2H): Methylene protons of the methallyl group (-O-CH₂-).
-
~1.8-2.0 ppm (s, 3H): Methyl protons of the methallyl group (-CH₃).
Expected ¹³C NMR Spectral Data (Predicted): (Note: The following are predicted chemical shifts based on known values for similar structures. Actual values may vary.)
-
~167-170 ppm: Carboxylic acid carbonyl carbon.
-
~160-163 ppm: Aromatic carbon attached to the ether oxygen.
-
~140-143 ppm: Quaternary vinylic carbon of the methallyl group.
-
~131-133 ppm: Aromatic carbons ortho to the carboxylic acid group.
-
~122-125 ppm: Aromatic carbon attached to the carboxylic acid group.
-
~114-116 ppm: Aromatic carbons ortho to the ether linkage.
-
~112-114 ppm: Vinylic methylene carbon (=CH₂).
-
~70-73 ppm: Methylene carbon of the ether linkage (-O-CH₂-).
-
~19-21 ppm: Methyl carbon of the methallyl group.
Applications in Drug Development
Benzoic acid derivatives are prevalent in medicinal chemistry and serve as scaffolds for a variety of therapeutic agents.[3] The introduction of an alkoxy group, such as the 2-methylprop-2-enyl group, can enhance the pharmacokinetic properties of a drug candidate by increasing its lipophilicity, which may improve membrane permeability and oral absorption. Furthermore, the double bond in the methallyl group provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This makes this compound a versatile building block for the discovery of new drugs.
Conclusion
The synthesis of this compound is a well-defined three-step process that utilizes fundamental organic reactions. By employing a protection-etherification-deprotection strategy, the target molecule can be obtained in good yield and high purity. This technical guide provides a detailed protocol and the underlying chemical principles to aid researchers in the successful synthesis and characterization of this valuable compound for applications in drug discovery and development.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- University of Wisconsin. (n.d.). Chemical Shifts.
- Kaur, R., & Kumar, R. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3333-3342.
- Science Learning Center. (n.d.). Preparation of Methyl Benzoate.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- BenchChem. (n.d.). Application Notes and Protocols: Alkaline Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate.
- Filo. (2025, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters....
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ....
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- PubChem. (n.d.). 4-(2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)benzoic acid.
- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- BenchChem. (n.d.). Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol.
- ResearchGate. (2018, July 3). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
- ResearchGate. (2025, August 10). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
- ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis.
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
- YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
Sources
An In-Depth Technical Guide to the Chemical Properties of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, a functionalized aromatic carboxylic acid. This document delineates its molecular structure, synthesis, spectroscopic characterization, and key chemical behaviors, offering field-proven insights into its handling and potential applications in research and development.
Introduction and Molecular Structure
This compound, also known as 4-(methallyloxy)benzoic acid, belongs to the class of 4-alkoxybenzoic acids. Its structure is characterized by a para-substituted benzene ring, featuring a carboxylic acid group and a methallyl ether linkage. This unique combination of a rigid aromatic core, a hydrogen-bonding carboxylic acid group, and a reactive alkene moiety in the ether tail imparts a distinct set of chemical properties that are of interest in polymer chemistry, materials science, and as a versatile building block in organic synthesis.
The fundamental molecular attributes are summarized in the table below.
| Property | Value | Source |
| CAS Number | 68564-43-2 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| IUPAC Name | This compound |
In the solid state, like other carboxylic acids, this compound is expected to form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups. This dimerization significantly influences its physical properties, such as melting point and solubility.
Synthesis and Purification
The most logical and efficient synthetic route to this compound is the Williamson ether synthesis. This well-established Sₙ2 reaction provides a high-yielding and clean method for coupling an alkoxide with an alkyl halide. The causality behind this choice lies in the high acidity of the phenolic proton of 4-hydroxybenzoic acid, which allows for easy formation of the nucleophilic phenoxide, and the reactivity of methallyl chloride as a good electrophile.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established methods for the synthesis of similar 4-alkoxybenzoic acids.[3][4]
Materials:
-
4-Hydroxybenzoic acid
-
Methallyl chloride (3-chloro-2-methyl-1-propene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (approx. 5 mL per gram of 4-hydroxybenzoic acid).
-
Addition of Alkyl Halide: While stirring the suspension, add methallyl chloride (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 4-hydroxybenzoic acid spot.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing deionized water (3x the volume of DMF).
-
Acidification: Acidify the aqueous mixture to a pH of ~2 by the slow addition of 1 M HCl. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield this compound as a white crystalline solid.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related benzoic acid derivatives.[3][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ether, and alkene protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | Singlet, broad | 1H | -COOH |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic H (ortho to -COOH) |
| ~6.9 - 7.1 | Doublet | 2H | Aromatic H (ortho to -O) |
| ~5.1 | Singlet | 1H | Vinylic H |
| ~5.0 | Singlet | 1H | Vinylic H |
| ~4.5 | Singlet | 2H | -O-CH₂- |
| ~1.8 | Singlet | 3H | -CH₃ |
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~162 | Aromatic C-O |
| ~140 | Quaternary Vinylic C |
| ~132 | Aromatic C-H (ortho to -COOH) |
| ~122 | Aromatic C (ipso to -COOH) |
| ~115 | Aromatic C-H (ortho to -O) |
| ~113 | Vinylic CH₂ |
| ~72 | -O-CH₂- |
| ~19 | -CH₃ |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and ether functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1680-1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1170 | Strong | C-O stretch (carboxylic acid) |
| ~920 | Medium, broad | O-H bend (out-of-plane) |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 192. Key fragmentation patterns would likely involve the loss of the methallyl group and cleavage of the carboxylic acid moiety.
Physicochemical Properties
Thermal Properties
Thermal analysis provides insights into the stability and phase behavior of the compound.
-
Melting Point: Based on structurally similar 4-alkoxybenzoic acids, a melting point in the range of 100-150 °C is anticipated. The exact value is influenced by the crystal packing efficiency.
-
Thermal Stability: Thermogravimetric analysis (TGA) would likely show the compound to be stable up to around 200 °C, after which decomposition would occur, likely initiated by decarboxylation or cleavage of the ether linkage. Differential Scanning Calorimetry (DSC) would provide a precise melting endotherm.
Caption: Conceptual diagram of expected thermal analysis results.
Solubility
The solubility of this compound is dictated by the polarity of its functional groups.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The nonpolar aromatic ring and ether chain counteract the polarity of the carboxylic acid. |
| Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the carboxylic acid group. |
| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can solvate the molecule effectively. |
| Dichloromethane, Chloroform | Moderately Soluble | Intermediate polarity. |
| Hexane, Toluene | Poorly Soluble | Nonpolar solvents are unlikely to overcome the strong hydrogen bonding of the carboxylic acid dimers. |
Reactivity and Potential Applications
The molecule possesses three key reactive sites: the carboxylic acid, the aromatic ring, and the terminal alkene.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, conversion to an acid chloride, and amide formation. It also imparts acidic properties to the molecule.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating ether group, with substitution expected primarily at the positions ortho to the ether.
-
Alkene: The terminal double bond of the methallyl group is susceptible to addition reactions, such as hydrogenation, halogenation, and polymerization. This functionality makes the molecule a candidate for use as a monomer in the synthesis of functional polymers.
The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including liquid crystals, and as a monomer for specialty polymers where the benzoic acid moiety can be used for post-polymerization modification.
References
-
Chemsrc. 4-[(2-METHYLPROP-2-ENYL)OXY]BENZOIC ACID | CAS#:68564-43-2. [Link]
-
PubChem. 4-Methoxybenzoic Acid. [Link]
-
PubChem. 4-(Methoxymethyl)benzoic acid. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
GSRS. 4-(2-METHYLPROP-2-ENOYL)BENZOIC ACID. [Link]
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Supporting Information - The Royal Society of Chemistry. [Link]
-
PubChem. 4-(2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)benzoic acid. [Link]
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Cioanca, E. R., et al. SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. [Link]
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Chauhan, M. B., et al. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2010, 2 (4):30-37. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). [Link]
-
Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]
-
ResearchGate. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]
-
PMC. 4-Methyl-2-(2-methylanilino)benzoic acid. [Link]
-
NIST. Benzoic acid, 2-methyl-. [Link]
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An In-Depth Technical Guide to 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid: Synthesis, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, a member of the 4-alkoxybenzoic acid family. These compounds are of significant interest, primarily as foundational building blocks for calamitic (rod-like) liquid crystals. This document details the molecular structure, provides a robust protocol for its synthesis via Williamson ether synthesis, analyzes its expected spectroscopic characteristics, and discusses its principal applications in materials science. The content herein is curated for researchers, scientists, and professionals in the fields of organic synthesis, materials chemistry, and drug development, offering both theoretical grounding and practical, field-proven insights.
Introduction and Significance
This compound, also known as 4-(methallyloxy)benzoic acid, belongs to a well-studied class of organic molecules that possess a rigid benzoic acid core and a flexible alkoxy chain. The unique architecture of these molecules, combining a polar carboxylic acid group with a less polar ether linkage, facilitates molecular self-assembly through hydrogen bonding.
The defining characteristic of 4-alkoxybenzoic acids is their ability to form stable hydrogen-bonded dimers. This dimerization effectively elongates the molecular structure, creating a rod-like or "calamitic" shape, which is a prerequisite for the formation of thermotropic liquid crystal phases.[1] The specific nature of the alkoxy chain—its length, branching, and presence of functional groups like the alkene in the methallyl group—allows for the fine-tuning of the resulting material's mesomorphic properties, such as the temperature range of the nematic and smectic phases.[2] Consequently, this compound serves as a valuable precursor in the rational design of novel liquid crystalline materials for advanced optical and electronic applications.[3]
Molecular Structure and Physicochemical Properties
The molecular structure consists of a central benzene ring substituted at opposite ends (para positions) by a carboxylic acid group and a methallyloxy group.
Caption: 2D Structure of this compound.
Predicted Physicochemical Data
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on closely related analogs.
| Property | Predicted Value | Justification / Analog Compound |
| Molecular Formula | C₁₁H₁₂O₃ | Based on structural components. |
| Molecular Weight | 192.21 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for benzoic acid derivatives.[4] |
| Melting Point | 150-180 °C (range) | 4-Methoxybenzoic acid melts at 182-185 °C.[4] The less-ordered methallyl group may slightly lower the melting point. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol); sparingly soluble in hot water; insoluble in cold water. | Based on the properties of similar benzoic acids.[4] |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[5][6] In this case, the readily available 4-hydroxybenzoic acid is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 3-chloro-2-methyl-1-propene (methallyl chloride).
Caption: Experimental workflow for the Williamson ether synthesis of the target compound.
Step-by-Step Experimental Procedure
Materials:
-
4-Hydroxybenzoic acid (1.0 eq)
-
3-Chloro-2-methyl-1-propene (Methallyl chloride) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 2M solution
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of dry DMF to dissolve the 4-hydroxybenzoic acid upon gentle warming (approximately 5-10 mL per gram of acid).
-
Causality: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the potassium cation but not the phenoxide anion, leaving the nucleophile highly reactive.[5] Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, which is significantly more acidic than the carboxylic acid proton in this non-aqueous environment.
-
-
Alkylation: Add methallyl chloride (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like Ethyl Acetate/Hexane (1:1).
-
Causality: Heating provides the necessary activation energy for the nucleophilic attack of the phenoxide on the primary alkyl chloride.
-
-
Workup and Precipitation: After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing an excess of cold water with vigorous stirring.
-
Acidification: Acidify the aqueous mixture by slowly adding 2M HCl until the pH is approximately 2. A white precipitate of the crude product should form.
-
Causality: Acidification serves two purposes: it neutralizes any remaining base and protonates the carboxylate salt, rendering the final product insoluble in water.
-
-
Isolation: Collect the crude solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methallyl group protons, and the acidic carboxylic acid proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Analog Data |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | Acidic protons are highly deshielded and often appear as a broad signal. 4-Methoxybenzoic acid shows this peak at ~12.7 ppm in DMSO-d₆.[7] |
| Aromatic (Ha) | 7.9 - 8.1 | Doublet | 2H | Protons ortho to the electron-withdrawing carboxyl group are deshielded. 4-Methoxybenzoic acid: ~7.93 ppm.[7] |
| Aromatic (Hb) | 6.9 - 7.1 | Doublet | 2H | Protons ortho to the electron-donating ether group are shielded. 4-Methoxybenzoic acid: ~7.04 ppm.[7] |
| Allylic (-O-CH₂ -) | ~4.6 | Singlet | 2H | Methylene protons adjacent to the ether oxygen and the C=C double bond. |
| Vinylic (=CH₂) | ~5.1, ~5.0 | Singlets (or narrow multiplets) | 2H (1H each) | The two diastereotopic vinylic protons will appear as separate signals. |
| Methyl (-CH₃) | ~1.8 | Singlet | 3H | Methyl group attached to the double bond. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Analog Data |
| Carboxylic Acid (C =O) | ~167 | Typical shift for a carboxylic acid carbon. Benzoic acid: ~167 ppm.[9] |
| Quaternary Alkene (C =CH₂) | ~140 | The quaternary carbon of the double bond. |
| Aromatic (C -O) | ~163 | The aromatic carbon attached to the ether oxygen is deshielded. 4-Methoxybenzoic acid: ~163 ppm. |
| Aromatic (C H ortho to -COOH) | ~132 | Aromatic CH carbons ortho to the carboxyl group. 4-Methoxybenzoic acid: ~131.5 ppm. |
| Aromatic (C -COOH) | ~123 | The aromatic carbon attached to the carboxyl group. 4-Methoxybenzoic acid: ~123 ppm. |
| Aromatic (C H ortho to -OR) | ~115 | Aromatic CH carbons ortho to the ether group are shielded. 4-Methoxybenzoic acid: ~114 ppm. |
| Vinylic (=C H₂) | ~113 | The terminal alkene carbon. |
| Methylene (-O-C H₂-) | ~72 | Methylene carbon attached to the ether oxygen. |
| Methyl (-C H₃) | ~19 | Methyl carbon of the methallyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic absorptions from the carboxylic acid and ether functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Description |
| Carboxylic Acid (-OH) | 3300 - 2500 (very broad) | O-H Stretch | The broadness is a hallmark of the hydrogen-bonded dimer structure in carboxylic acids.[10] |
| Aromatic C-H | 3100 - 3000 | C-H Stretch | Stretching vibrations of the sp² C-H bonds on the benzene ring. |
| Carboxylic Acid (C=O) | 1700 - 1680 (strong, sharp) | C=O Stretch | Strong absorption characteristic of a conjugated carboxylic acid carbonyl group.[11] |
| Aromatic C=C | 1610, 1580, 1500 | C=C Stretch | Skeletal vibrations of the aromatic ring. |
| Ether (C-O-C) | 1260 - 1240 (strong) | Asymmetric C-O-C Stretch | Aryl-alkyl ether stretch. |
| Alkene (C=C) | ~1650 (weak) | C=C Stretch | The alkene stretch may be weak and potentially obscured. |
| Alkene (=C-H) | ~910, ~990 | =C-H Bend (out-of-plane) | Bending vibrations for the terminal vinyl group. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 192 | [M]⁺ | Molecular ion: [C₁₁H₁₂O₃]⁺ |
| 175 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. A common fragmentation for aromatic acids.[4] |
| 137 | [M - C₄H₇]⁺ | Cleavage of the ether bond with loss of the methallyl radical. |
| 121 | [M - C₄H₇O]⁺ | Cleavage of the ether bond with loss of the methallyloxy radical, resulting in a benzoyl cation. |
| 55 | [C₄H₇]⁺ | The methallyl cation, which should be a stable and therefore prominent fragment. |
Applications in Materials Science
The primary application for this compound is as a synthon for liquid crystals.[12]
-
Hydrogen-Bonded Liquid Crystals (HBLCs): The molecule can form supramolecular liquid crystals through the dimerization of its carboxylic acid groups. This self-assembly creates elongated mesogenic units that can exhibit nematic or smectic phases. The study of these systems is crucial for understanding the fundamental principles of molecular self-organization.[3]
-
Polymerizable Liquid Crystals: The terminal alkene of the methallyl group provides a reactive handle for polymerization. This allows the molecule to be incorporated into liquid crystal polymers or elastomers. After aligning the liquid crystal monomers in an electric or magnetic field, polymerization can lock in the ordered structure, creating highly anisotropic materials. These materials are investigated for applications such as:
-
Optical films and polarizers
-
Data storage media
-
Actuators and artificial muscles
-
-
Dopants and Guest Molecules: In more complex liquid crystal mixtures, this molecule can be used as a dopant to modify the bulk properties of the host material, such as altering the clearing point, viscosity, or dielectric anisotropy.
Conclusion
This compound is a structurally significant molecule that embodies the core principles of calamitic liquid crystal design. Its synthesis is readily achievable through the robust Williamson ether synthesis, a cornerstone of organic chemistry. While direct experimental characterization data is sparse in the literature, its spectroscopic properties can be confidently predicted through the analysis of well-documented structural analogs. The combination of a hydrogen-bonding carboxylic acid and a polymerizable methallyl group makes it a versatile building block for the creation of advanced functional materials, ensuring its continued relevance in the field of materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
- Hartley, C. S., et al. (n.d.). Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids. Hartley Group.
-
Belkov, M. V., et al. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. Available at: [Link]
-
Kovalchuk, A., et al. (2025). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. ResearchGate. Available at: [Link]
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Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 fragmentation pattern. Available at: [Link]
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Ahmed, H. A., et al. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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NIST. (n.d.). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. Available at: [Link]
-
Wnuk, S., et al. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
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- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Spectroscopic Data for 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the collective data are emphasized to ensure scientific integrity.
Molecular Structure and Spectroscopic Overview
This compound, also known as 4-(methallyloxy)benzoic acid, possesses a unique combination of a para-substituted benzoic acid and a methallyl ether moiety. This structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical connectivity information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts and multiplicities are invaluable for confirming the presence and connectivity of the aromatic and methallyl groups.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and allows for the observation of the acidic proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Utilize a standard one-pulse sequence. The number of scans should be optimized to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift, which can exchange with trace amounts of water in the solvent. |
| ~7.9-8.1 | Doublet | 2H | Ar-H (ortho to -COOH) | These aromatic protons are deshielded by the electron-withdrawing carboxylic acid group. |
| ~6.9-7.1 | Doublet | 2H | Ar-H (ortho to -O) | These aromatic protons are shielded by the electron-donating ether oxygen. |
| ~5.0-5.1 | Singlet | 1H | =CH₂ (vinylic) | One of the vinylic protons of the methallyl group. |
| ~4.9-5.0 | Singlet | 1H | =CH₂ (vinylic) | The other vinylic proton of the methallyl group. |
| ~4.5-4.6 | Singlet | 2H | -O-CH₂- | The methylene protons adjacent to the ether oxygen and the double bond. |
| ~1.8-1.9 | Singlet | 3H | -CH₃ | The methyl protons of the methallyl group. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
Experimental Protocol:
The sample preparation and instrumentation are similar to that of ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of single lines for each unique carbon.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167-170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~162-164 | Ar-C (para to -COOH) | The aromatic carbon directly attached to the ether oxygen. |
| ~140-142 | =C(CH₃)- | The quaternary vinylic carbon of the methallyl group. |
| ~131-133 | Ar-CH (ortho to -COOH) | The aromatic carbons ortho to the carboxylic acid group. |
| ~122-124 | Ar-C (ipso to -COOH) | The aromatic carbon to which the carboxylic acid is attached. |
| ~114-116 | Ar-CH (ortho to -O) | The aromatic carbons ortho to the ether oxygen. |
| ~112-114 | =CH₂ | The terminal vinylic carbon of the methallyl group. |
| ~72-74 | -O-CH₂- | The methylene carbon of the methallyl ether. |
| ~19-21 | -CH₃ | The methyl carbon of the methallyl group. |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrational frequencies of the bonds provide a characteristic "fingerprint."
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding between carboxylic acid molecules.[2] |
| ~1680-1710 | Strong | C=O stretch (Carboxylic Acid) | Characteristic strong absorption for a carbonyl group in a carboxylic acid. |
| ~1600-1610 | Medium | C=C stretch (Aromatic) | Aromatic ring stretching vibrations. |
| ~1650 | Medium | C=C stretch (Alkenyl) | Stretching vibration of the carbon-carbon double bond in the methallyl group. |
| ~1250-1300 | Strong | C-O stretch (Carboxylic Acid & Ether) | Asymmetric C-O stretching. |
| ~1170 | Strong | C-O stretch (Ether) | Symmetric C-O stretching. |
| ~890 | Medium | =C-H bend (out-of-plane) | Bending vibration of the vinylic C-H bonds. |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) would lead to more extensive fragmentation.[3]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.
Predicted Mass Spectrometry Data:
-
Molecular Weight: 192.21 g/mol
-
Molecular Formula: C₁₁H₁₂O₃
-
Predicted Molecular Ion Peaks:
-
ESI+: m/z 193.08 [M+H]⁺
-
ESI-: m/z 191.07 [M-H]⁻
-
-
Predicted Fragmentation Pattern (Illustrative): The fragmentation will likely proceed through the loss of the methallyl group or decarboxylation.[4][5]
-
Loss of the methallyl group (C₄H₇, 55 Da): A fragment corresponding to 4-hydroxybenzoic acid at m/z 137 [M-C₄H₇]⁺ or 138 in its neutral form.[6]
-
Decarboxylation (loss of CO₂, 44 Da): A fragment at m/z 148 [M-CO₂]⁺.
-
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a cohesive and validated structural assignment.
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- 2. files01.core.ac.uk [files01.core.ac.uk]
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- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid in Organic Solvents
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive technical overview of the solubility profile of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. While specific quantitative solubility data for this compound is not extensively available in published literature, this document extrapolates its expected behavior based on the well-documented properties of its parent compound, benzoic acid, and its structural motifs. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents. These methodologies are presented to ensure the generation of reliable and reproducible data, which is critical for applications ranging from reaction chemistry to formulation development.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the behavior of a chemical compound in various systems. For researchers and professionals in drug development, a thorough understanding of a compound's solubility is paramount for several reasons:
-
Reaction Kinetics: In synthetic organic chemistry, the rate and outcome of a reaction are often dictated by the extent to which the reactants are dissolved in the solvent.
-
Purification: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of a compound and its impurities in various solvent systems.
-
Drug Delivery and Formulation: The bioavailability of a potential drug candidate is intrinsically linked to its solubility. A compound must possess adequate solubility in physiological fluids to be absorbed and exert its therapeutic effect.
This compound, with its benzoic acid core and an ether-linked methylpropene group, presents an interesting case for solubility studies. The presence of the polar carboxylic acid group suggests potential for hydrogen bonding, while the nonpolar hydrocarbon tail introduces hydrophobic character. This duality in its structure implies a nuanced solubility profile across different organic solvents.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various organic solvents.[1] The parent compound, benzoic acid, is known to be sparingly soluble in water but readily soluble in many organic solvents.[2][3] This is attributed to the hydrophobic nature of the benzene ring and the hydrogen bonding capability of the carboxylic acid group.[2]
The solubility of benzoic acid and its derivatives generally increases with temperature.[4] For instance, the solubility of benzoic acid in ethanol is significantly higher than in less polar solvents like toluene.[3][4]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | The carbonyl and nitrile groups can act as hydrogen bond acceptors for the carboxylic acid proton. |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Low to Moderate | The nonpolar hydrocarbon portion of the solute will interact favorably with these solvents, but the polar carboxylic acid group will be poorly solvated. Solubility is expected to be lower than in polar solvents. |
It is important to note that these are qualitative predictions. For precise quantitative data, experimental determination is essential.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following section details two common and robust methods for determining the solubility of a solid compound in an organic solvent: the Gravimetric Method and the Titrimetric Method.[2]
Gravimetric Method
This method is a straightforward and widely used technique that relies on the direct measurement of the mass of the dissolved solute in a saturated solution.[2]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation. Ensure that the temperature is maintained during this step to prevent any change in solubility.
-
Solvent Evaporation: Carefully transfer a known mass or volume of the clear, saturated solution to a pre-weighed container.
-
Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.[2]
-
Calculation: The solubility is calculated as the mass of the dissolved solute per a given mass or volume of the solvent.
Diagram 1: Gravimetric Method Workflow
Caption: Workflow for the Gravimetric Determination of Solubility.
Titrimetric Method
This method is particularly useful for acidic or basic solutes and involves determining the concentration of the solute in a saturated solution via titration.[2]
Protocol:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method.
-
Sampling and Dilution: Withdraw a precise volume of the clear, saturated solution and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.
-
Titration: Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein).
-
Endpoint Determination: Continue the titration until the endpoint is reached, as indicated by a persistent color change of the indicator.
-
Calculation: The concentration of the benzoic acid derivative in the saturated solution, and thus its solubility, can be calculated from the volume of titrant used.
Diagram 2: Titrimetric Method Workflow
Caption: Workflow for the Titrimetric Determination of Solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the polar carboxylic acid group and the nonpolar part of the molecule will exhibit the highest dissolving power.[5]
-
Presence of Other Solutes: The presence of other substances in the solvent can either increase or decrease the solubility of the compound of interest through various intermolecular interactions.
Conclusion
References
- An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents - Benchchem. (n.d.).
- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(3), 1102-1108.
- Acree, W. E. (2018). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 47(3), 033101.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
- Understanding Benzoic Acid Solubility: A Comprehensive Guide - Guidechem. (n.d.).
- The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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An In-Depth Technical Guide to the Thermal Stability of Benzoic Acid Derivatives
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. Benzoic acid and its derivatives represent a vast and vital class of compounds in medicinal chemistry, making a thorough understanding of their behavior under thermal stress indispensable. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermal stability of these molecules. We will delve into the fundamental principles governing their decomposition, detail the core analytical methodologies for their characterization, provide field-proven experimental protocols, and interpret the resulting data. By synthesizing theoretical knowledge with practical application, this guide aims to empower scientists to predict, analyze, and control the thermal landscape of benzoic acid derivatives, ensuring the development of robust and stable pharmaceutical products.
The Critical Role of Thermal Stability in Pharmaceutical Development
The journey of a drug from discovery to market is contingent upon its physical and chemical robustness. The solid-state properties of an API are not mere physical descriptors; they are critical determinants of a drug's performance.[1] Thermal stability, a key solid-state property, directly impacts a drug's shelf-life, dictates necessary storage conditions, and can influence its manufacturing process and bioavailability.[1]
Degradation of an API due to thermal stress can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties like solubility, which in turn affects how well the drug works in the body.[1] Therefore, a comprehensive thermal stability profile is a non-negotiable component of any regulatory submission.[2]
The stability of a solid-state drug is intrinsically linked to its structure:
-
Crystallinity: Molecules arranged in a highly ordered, repeating lattice structure are generally more stable than their disordered counterparts.[1]
-
Amorphous Solids: These materials lack a long-range ordered structure. While this can sometimes enhance solubility, it often comes at the cost of lower physical and chemical stability.[1][3]
-
Polymorphism: This phenomenon, where a compound can exist in multiple distinct crystalline forms, is a crucial consideration.[4] Different polymorphs of the same API can exhibit different melting points, solubilities, and, critically, thermal stabilities.[1][4] Identifying the most stable polymorph early in development is paramount to prevent unforeseen form conversions during storage or processing.[4]
Fundamental Principles of Thermal Decomposition in Benzoic Acid Derivatives
The thermal decomposition of benzoic acid derivatives is primarily governed by the chemistry of the carboxylic acid group and its electronic interplay with the aromatic ring and its substituents.
The Core Mechanism: Decarboxylation
For most aromatic carboxylic acids, the principal thermal degradation pathway is decarboxylation —the loss of the carboxyl group as carbon dioxide (CO₂).[5][6][7] In the case of unsubstituted benzoic acid, heating leads to the formation of benzene and CO₂, with smaller quantities of byproducts like biphenyl also possible, particularly at higher temperatures.[8] This process can proceed through both molecular and free-radical mechanisms.[8]
The Decisive Influence of Ring Substituents
The presence, position, and nature of substituents on the benzene ring profoundly alter the thermal stability of the molecule.[9] These effects can be broadly categorized as electronic and steric.
-
Electronic Effects: Substituents that are electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OH, -NH₂) modify the electron density of the aromatic ring, which in turn influences the strength of the bond between the ring and the carboxyl group.[9] This directly impacts the energy required to initiate decarboxylation.
-
Steric Effects: Large, bulky substituents can physically shield the carboxyl group or other reactive sites, a phenomenon known as steric hindrance.[9] This can increase the energy barrier for decomposition, thereby enhancing thermal stability.
-
Positional Isomerism: The position of a substituent (ortho, meta, or para) relative to the carboxyl group is critical. A study on hydroxybenzoic acids, for instance, found that the para-isomer was the most thermally stable, while the ortho-isomer (salicylic acid) was the least.[10][11] This is often due to intramolecular interactions, such as hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid, which can stabilize the transition state for decarboxylation, thus lowering the decomposition temperature.
Caption: Factors influencing the thermal stability of benzoic acid derivatives.
Core Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach using several analytical techniques is necessary for a complete characterization of thermal stability.[2] The most indispensable of these are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[12][13]
-
Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature or time. A sample is subjected to a controlled temperature program in a controlled atmosphere, and its mass is continuously monitored. The resulting data are invaluable for determining the onset temperature of decomposition, quantifying mass loss associated with degradation or desolvation, and assessing overall thermal stability.[14]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[2] In the context of stability, DSC is critical for determining a compound's melting point, assessing its purity, and identifying different polymorphic forms, each of which may have a unique thermal profile. It is also a primary tool for screening drug-excipient compatibility, where a shift in the melting or decomposition endotherm of the API can indicate an interaction.[15]
-
Coupled Techniques (Hyphenated Thermal Analysis): To gain deeper mechanistic insight, TGA and DSC instruments can be coupled to other analytical techniques. TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) allows for the real-time identification of gaseous products evolved during decomposition.[13] For example, detecting CO₂ (m/z = 44 in MS) simultaneously with a mass loss event in TGA provides definitive evidence of a decarboxylation event.[16]
Caption: A typical workflow for comprehensive thermal analysis of an API.
Experimental Protocols & Data Interpretation
The quality of thermal analysis data is directly dependent on a robust and well-understood experimental protocol.
Protocol 4.1: Standard TGA Protocol for a Novel Benzoic Acid Derivative
Objective: To determine the onset temperature of decomposition and quantify any volatile content.
Methodology:
-
Instrument Calibration: Ensure the thermobalance is calibrated for mass and the furnace is calibrated for temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid derivative into a clean, tared TGA pan (typically aluminum or platinum). Distribute the sample evenly across the bottom of the pan.
-
Instrument Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere is crucial to study the intrinsic thermal stability of the compound. Using air could introduce oxidative degradation, confounding the results.[3]
-
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 400 °C (or a suitable upper limit) at a heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate provides a good balance between experimental speed and resolution of thermal events. Slower rates can provide better separation of overlapping events, while faster rates can shift decomposition to higher temperatures.[16]
-
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), typically calculated by the intersection of the tangent at the point of maximum slope on the mass loss curve and the baseline tangent.
-
Quantify the percentage mass loss for each distinct step.
-
Protocol 4.2: Standard DSC Protocol for Polymorph and Purity Screening
Objective: To determine the melting point, assess purity, and screen for polymorphic transitions.
Methodology:
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan. Crimp the pan with a lid. For volatile substances, use hermetically sealed pans to prevent mass loss before a thermal event.
-
Instrument Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature approximately 50 °C above the expected melting point at 10 °C/min.
-
Causality: This initial heating scan provides the primary melting data. For comprehensive polymorph screening, a heat-cool-heat cycle can be employed to see if the material recrystallizes into a different, more stable form upon cooling and subsequent reheating.
-
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (melting, evaporation) and exothermic peaks (crystallization, decomposition).
-
Determine the onset temperature and peak maximum of the melting endotherm. A sharp, single melting peak is indicative of high purity.
-
Interpreting Thermal Data for Benzoic Acid Derivatives
| Compound | Tonset (°C) (TGA) | Melting Point (°C) (DSC) | Primary Decomposition Product |
| Benzoic Acid | ~140-160 | ~122 | Benzene, CO₂[8] |
| Salicylic Acid (ortho-hydroxy) | ~160-180 | ~159 | Phenol, CO₂[5][6] |
| 4-Hydroxybenzoic Acid (para-hydroxy) | >230 | ~215-217 | Phenol, CO₂ |
| 4-Aminobenzoic Acid (para-amino) | ~190-210 | ~187-189 | Aniline, CO₂ |
Note: Decomposition temperatures can vary based on experimental conditions like heating rate and atmosphere. The data presented are illustrative.
Case Study: Comparative Stability of Hydroxybenzoic Acid Isomers
The impact of substituent positioning is powerfully illustrated by the hydroxybenzoic acid isomers. Thermogravimetric studies have determined the activation energies (Eact) for the decomposition of these isomers, providing a quantitative measure of their relative stability.[10][11]
| Isomer | Structure Position | Activation Energy (Eact) | Relative Thermal Stability |
| Salicylic Acid | ortho | 64.8 kJ/mol | Low |
| 3-Hydroxybenzoic Acid | meta | 78.2 kJ/mol | Medium |
| 4-Hydroxybenzoic Acid | para | 119.1 kJ/mol | High |
(Data sourced from rising temperature thermogravimetry studies)[10][11]
The trend in stability (para > meta > ortho) can be explained by molecular structure. In salicylic acid (ortho-hydroxybenzoic acid), the adjacent hydroxyl and carboxylic acid groups can form a strong intramolecular hydrogen bond. This six-membered ring conformation holds the carboxyl group in a favorable position to be eliminated, effectively lowering the energy barrier for decarboxylation. This interaction is not possible in the meta and para isomers, resulting in their higher thermal stability.
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An In-depth Technical Guide to 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid: Synthesis, Properties, and Potential Applications
Introduction: A Molecule at the Intersection of Material Science and Organic Synthesis
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, also known as 4-(methallyloxy)benzoic acid, is a fascinating organic molecule that holds significant promise for the development of advanced materials. Its structure is a thoughtful amalgamation of two key functional moieties: a rigid benzoic acid core and a reactive methallyl ether side chain. The benzoic acid group is a well-established building block in the synthesis of thermotropic liquid crystals, where its linear shape and capacity for hydrogen bonding drive the formation of ordered mesophases. The methallyl group, on the other hand, introduces a site for polymerization, opening avenues for the creation of novel side-chain liquid crystalline polymers (SCLCPs) and functionalized polymer networks.
This technical guide provides a comprehensive overview of this compound, from its logical synthesis to its potential applications in materials science. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of this molecule for the design of next-generation materials.
Synthesis of this compound: A Guided Protocol
The most direct and efficient route to synthesize this compound is through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzoic acid attacks methallyl chloride to form the desired ether linkage.
Reaction Scheme:
An In-Depth Technical Guide to the Physical Characteristics of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. Given the limited availability of published experimental data for this specific compound, this document establishes a predictive framework based on structurally analogous compounds and outlines the rigorous experimental protocols required for its full characterization. This guide is intended to serve as a foundational resource for researchers engaging with this molecule in synthetic chemistry, materials science, and drug development.
Introduction and Molecular Identity
This compound, also known as 4-(methallyloxy)benzoic acid, is a derivative of benzoic acid. Its structure incorporates a methallyl group attached via an ether linkage at the para position of the benzoic acid ring. This bifunctional molecule possesses both a carboxylic acid and an alkene moiety, making it a valuable building block for polymerization and further chemical modifications.
Molecular Structure:
Figure 1: Chemical structure of this compound.
The fundamental molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| CAS Number | 68564-43-2 |
Predicted Physical Properties
| Physical Property | Predicted Value/Range | Basis for Prediction and Rationale |
| Melting Point | 170-180 °C | The melting point of 4-methoxybenzoic acid is 182-185 °C[2][3]. The larger methallyl group may disrupt the crystal lattice packing compared to the smaller methyl group, potentially leading to a slightly lower melting point. However, the overall molecular shape and hydrogen bonding capabilities of the carboxylic acid dimer remain similar, suggesting the melting point will be in a comparable range. |
| Boiling Point | > 275 °C | 4-Methoxybenzoic acid has a boiling point of 275 °C[4]. The increased molecular weight of the title compound will lead to stronger van der Waals forces, thus requiring more energy to transition to the gas phase. Therefore, a higher boiling point is anticipated. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | Benzoic acids generally exhibit limited solubility in water, which decreases with increasing hydrophobicity of the substituents[5]. The larger, nonpolar methallyl group will likely reduce water solubility compared to 4-methoxybenzoic acid (0.3 g/L at 20°C)[2][4]. It is expected to be readily soluble in common polar organic solvents, a characteristic feature of benzoic acid derivatives. |
Experimental Characterization Protocols
To empirically determine the physical characteristics of this compound, a suite of standard analytical techniques should be employed. The following protocols are designed to provide accurate and reproducible data.
Determination of Melting Point
The melting point provides a crucial indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range.
Figure 2: Workflow for melting point determination.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the molecular structure and identifying functional groups.
¹H and ¹³C NMR spectroscopy will confirm the connectivity of atoms within the molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring.
-
Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm.
-
Vinylic Protons: Two singlets or narrow multiplets in the alkene region (δ 4.5-5.5 ppm).
-
Allylic Protons: A singlet or doublet (depending on coupling) for the -O-CH₂- protons (δ 4.0-5.0 ppm).
-
Methyl Protons: A singlet for the -CH₃ group (δ 1.5-2.0 ppm).
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).
-
Aromatic Carbons: Signals in the range of δ 110-165 ppm.
-
Vinylic Carbons: Signals at approximately δ 110-140 ppm.
-
Allylic Carbon: A signal for the -O-CH₂- carbon around δ 60-70 ppm.
-
Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).
Sample Preparation and Analysis:
-
Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
FT-IR spectroscopy is used to identify the characteristic vibrations of the functional groups.
Expected FT-IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ region.
-
=C-H Bending (Alkene): Out-of-plane bending vibrations around 800-1000 cm⁻¹.
Methodology: Attenuated Total Reflectance (ATR)-FT-IR
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak at m/z = 192.21.
-
Key Fragments: Loss of the methallyl group, loss of the carboxylic acid group, and other characteristic fragments of benzoic acid derivatives.
Methodology: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
For GC-MS, dissolve the sample in a volatile solvent and inject it into the GC, which separates the compound before it enters the mass spectrometer.
Conclusion
While direct experimental data for this compound is not extensively documented, a robust understanding of its physical characteristics can be established through predictive analysis based on structurally similar compounds and a well-defined set of experimental characterization protocols. This guide provides the necessary framework for researchers to confidently work with this compound and to generate the empirical data required for its comprehensive characterization. The bifunctional nature of this molecule suggests its potential as a versatile building block in various fields of chemical research and development.
References
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- PubChem. (n.d.). 4-Methoxybenzoic Acid. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 4-Methoxybenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Methoxybenzoic acid ReagentPlus®, 99%.
- PubChem. (n.d.). 4-(2-Methyl-2-propenyl)benzoic acid. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 3-((2-METHYLPROP-2-ENYL)OXY)BENZOIC ACID synthesis.
- Patents.google.com. (n.d.). US9073881B2 - Benzoic acid derivatives.
- Patents.google.com. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-(prop-2-en-1-yl)phenyl benzoate.
- NIST. (n.d.). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester.
- CAS Common Chemistry. (n.d.). Benzoic acid.
- ResearchGate. (n.d.). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.
- CAS Common Chemistry. (n.d.). 2-[(2-Methyl-1-oxo-2-propen-1-yl)oxy]benzoic acid.
- CoPolDB. (n.d.). Monomer detail | 2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic Acid.
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A Technical Guide to the Potential Research Applications of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
Abstract
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is a bifunctional molecule featuring a rigid benzoic acid core and a polymerizable methallyl ether group. While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential across several advanced research domains. This guide synthesizes information from analogous chemical systems to propose and detail potential research applications for this molecule. We will explore its promise as a monomer for specialty polymers, a constituent in novel liquid crystalline materials, and as a scaffold in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and actionable experimental protocols to stimulate further investigation into this versatile chemical entity.
Introduction: Unveiling the Potential of a Multifunctional Monomer
This compound, with the chemical structure C₁₁H₁₂O₃, possesses a unique combination of a rigid aromatic carboxylic acid and a flexible, reactive methallyl ether side chain. The benzoic acid moiety is a well-established mesogen, a core structural element in many liquid crystalline materials, and a common scaffold in pharmaceutical compounds.[1][2] The methallyl group, while less reactive in radical polymerization than its methacrylate counterpart, offers a pathway to novel polymer architectures and post-polymerization functionalization.[3][4] This guide will dissect the potential of this molecule by drawing parallels with extensively studied analogues, thereby providing a scientifically grounded roadmap for its future exploration.
Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of any new material exploration. This compound can be reliably synthesized via the Williamson ether synthesis, a classic and versatile method for forming ethers.[5][6][7][8]
Synthesis Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from 4-hydroxybenzoic acid and 3-chloro-2-methyl-1-propene.
Materials:
-
4-Hydroxybenzoic acid
-
3-Chloro-2-methyl-1-propene (Methallyl chloride)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzoic acid in an aqueous solution of NaOH.
-
Addition of Reactants: To the resulting sodium 4-hydroxybenzoate solution, add methallyl chloride and a catalytic amount of TBAB.[9]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the mixture with 1M HCl to protonate the carboxylic acid, leading to the precipitation of the crude product.
-
Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Physicochemical Properties
A summary of the key physicochemical properties of the target molecule is presented in Table 1.
| Property | Value | Source |
| CAS Number | 68564-43-2 | |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Appearance | White to off-white crystalline solid | Inferred |
| Solubility | Soluble in polar organic solvents | Inferred |
Table 1: Physicochemical properties of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Application in Polymer Science
The presence of the polymerizable methallyl group suggests the utility of this molecule as a monomer for creating functional polymers. Allylic monomers, including methallyl derivatives, are known for their distinct polymerization kinetics, which are often influenced by degradative chain transfer.[4] This characteristic can be leveraged to control molecular weight or to design specific copolymer architectures.
Rationale and Supporting Evidence
-
Functional Monomer: The benzoic acid moiety can impart properties such as thermal stability, rigidity, and potential for hydrogen bonding to the polymer backbone.
-
Copolymerization: Due to the lower reactivity of the methallyl group, copolymerization with more reactive monomers (e.g., acrylates, styrenes) is a promising strategy. This would allow for the incorporation of the benzoic acid functionality into a variety of polymer systems.
-
Post-Polymerization Modification: The pendant benzoic acid groups on the resulting polymer can be further modified, for example, through esterification or amidation, to attach other functional molecules or to create cross-linked networks.[10]
Proposed Experimental Workflow: Free-Radical Copolymerization
This protocol describes a representative procedure for the free-radical copolymerization of this compound with methyl methacrylate.
Materials:
-
This compound (M₁)
-
Methyl methacrylate (MMA, M₂)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene as solvent
-
Methanol for precipitation
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of M₁ and M₂ in anhydrous toluene. Add AIBN (0.1-1.0 mol% relative to total monomers).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to 60-70 °C. Allow the polymerization to proceed for a specified time (e.g., 24 hours).
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Characterization: Characterize the copolymer's composition (e.g., via ¹H NMR), molecular weight, and polydispersity (via Gel Permeation Chromatography).
Caption: A conceptual diagram of the copolymerization process.
Potential Application in Liquid Crystal Technology
The rigid, rod-like structure of the benzoic acid core makes this compound a strong candidate for the design of new liquid crystalline materials.[2][11][12] Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the basis for modern display technologies.[13][14]
Rationale and Supporting Evidence
-
Mesogen Core: The benzoic acid unit can act as a mesogen, the fundamental building block of a liquid crystal phase. Through hydrogen bonding, two molecules can form a dimer, enhancing the rod-like shape and promoting the formation of liquid crystalline phases.[2][15]
-
Flexible Tail: The methallyl ether group provides a flexible tail, which is crucial for the formation and stability of mesophases. The length and flexibility of this tail can influence the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic).[16][17]
-
Reactive Mesogens: The polymerizable methallyl group allows this molecule to be used as a "reactive mesogen." These molecules can be aligned in a liquid crystal phase and then polymerized to lock in the ordered structure, creating highly ordered polymer networks with anisotropic properties.[18]
Proposed Experimental Workflow: Characterization of Liquid Crystalline Properties
Materials:
-
Purified this compound
-
Microscope slides and cover slips
-
Hot stage for microscopy
-
Polarizing optical microscope (POM)
-
Differential scanning calorimeter (DSC)
Procedure:
-
Sample Preparation: Place a small amount of the sample on a microscope slide and cover with a cover slip.
-
Polarizing Optical Microscopy (POM): Place the slide on the hot stage of the POM. Heat the sample slowly and observe the changes in texture. Liquid crystalline phases will exhibit characteristic birefringent textures.[19] Record the temperatures at which phase transitions occur. Cool the sample slowly to observe the transitions upon cooling.
-
Differential Scanning Calorimetry (DSC): Place a small, accurately weighed amount of the sample in a DSC pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere. The phase transitions will appear as endothermic peaks on the heating scan and exothermic peaks on the cooling scan.[13] This provides quantitative data on transition temperatures and enthalpies.
Potential Application in Drug Delivery Systems
Benzoic acid and its derivatives are widely used in the pharmaceutical industry as preservatives and as structural motifs in active pharmaceutical ingredients.[1][20] Polymers incorporating benzoic acid can be designed for controlled drug release applications.[21]
Rationale and Supporting Evidence
-
Biocompatible Scaffold: Benzoic acid is a naturally occurring compound and is generally recognized as safe for many applications.[1] Polymers derived from it could have good biocompatibility.
-
Drug Conjugation: The carboxylic acid group provides a convenient handle for conjugating drug molecules to a polymer backbone via an ester or amide linkage.[22] This allows for the creation of polymer-drug conjugates from which the drug can be released under specific physiological conditions (e.g., hydrolysis).
-
pH-Responsive Behavior: The acidity of the benzoic acid group (pKa ≈ 4.2) can be exploited to create pH-responsive polymers.[1] In a polymer, these groups will be deprotonated at physiological pH, leading to changes in polymer solubility or conformation that can trigger drug release.
Proposed Experimental Workflow: Synthesis of a Polymer-Drug Conjugate
This hypothetical workflow describes the conjugation of an amine-containing drug to a pre-synthesized copolymer containing this compound units.
Materials:
-
Copolymer from section 3.2
-
Amine-containing drug molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous dichloromethane (DCM) as solvent
-
Dialysis tubing for purification
Procedure:
-
Polymer Activation: Dissolve the copolymer in anhydrous DCM. Add the coupling agent (e.g., DCC) and catalyst (DMAP) to activate the carboxylic acid groups.
-
Drug Conjugation: Add the amine-containing drug to the reaction mixture. Stir at room temperature for 24-48 hours.
-
Purification: Remove the byproducts of the coupling reaction by filtration. Concentrate the solution and then purify the polymer-drug conjugate by dialysis against an appropriate solvent to remove unreacted drug and coupling reagents.
-
Characterization: Confirm the successful conjugation of the drug using techniques like ¹H NMR and UV-Vis spectroscopy. Quantify the drug loading using a standard calibration curve.
Conclusion
While this compound is not yet a widely studied compound, its constituent parts—the benzoic acid core and the methallyl ether group—point to a rich field of potential research applications. By leveraging established principles in polymer chemistry, liquid crystal science, and pharmaceutical material design, this molecule can be explored as a versatile building block for new advanced materials. The experimental protocols provided in this guide offer a starting point for researchers to begin to unlock the potential of this promising compound. Further investigation is warranted to fully elucidate its properties and validate these proposed applications.
References
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- Van Hecke, G. R. (1999). Liquid crystals - Synthesis and properties. An experiment for the integrated organic and physical laboratory.
- Saha, B., Mandal, S., Biswas, S., & Mondal, M. H. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 117-124.
- De Rosa, G., & Guida, V. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 15(1), 148.
- Bristow, G. M. (1958). POLYMERIZATION OF ALLYLIC METHACRYLATES. PART 2.
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The Liquid Crystalline phase (LC-phase)or Mesophase. (n.d.). Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (2016).
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- Benzoic Acid and Derivatives. (n.d.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press.
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- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR.
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- Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzo
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Methodological & Application
Application Notes and Protocols for the Polymer Synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
For: Researchers, scientists, and drug development professionals
Introduction: Unlocking the Potential of Functional Benzoic Acid Polymers
The synthesis of functional polymers with tailored properties is a cornerstone of advanced materials science and pharmaceutical development. Among the vast array of monomers available, 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid presents a unique molecular architecture. This monomer combines a polymerizable methallyl ether group with a functional benzoic acid moiety, offering a versatile platform for the creation of smart polymers with potential applications in drug delivery, biomaterials, and specialty coatings. The presence of the carboxylic acid group provides a handle for pH-responsiveness, drug conjugation, and modulation of hydrophilicity, making the resulting polymers particularly attractive for biomedical applications.[1][2]
This comprehensive guide provides detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization. We will explore both conventional free-radical polymerization and controlled radical polymerization techniques, discussing the rationale behind experimental choices and the expected outcomes. Furthermore, we will delve into the characterization of the resulting polymers and highlight their potential applications, particularly in the realm of drug delivery.
Part 1: Monomer Synthesis - Crafting the Building Block
The synthesis of this compound is a two-step process starting from the commercially available 4-hydroxybenzoic acid. The first step involves the protection of the carboxylic acid group, followed by the etherification of the hydroxyl group with methallyl chloride. The final step is the deprotection of the carboxylic acid. A more direct approach involves the direct etherification of 4-hydroxybenzoic acid under basic conditions.
Protocol 1: Synthesis of this compound
This protocol details the direct etherification of 4-hydroxybenzoic acid.
Materials:
-
4-Hydroxybenzoic acid
-
Methallyl chloride (3-chloro-2-methyl-1-propene)
-
Potassium carbonate (K₂CO₃)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) in dimethylformamide (DMF). Add potassium carbonate (2.5 equivalents) to the solution.
-
Addition of Methallyl Chloride: While stirring, add methallyl chloride (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and let it react for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.
-
Acidification: Acidify the aqueous solution with 1M HCl until the pH is around 2-3. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.
Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy and its purity assessed by elemental analysis or high-performance liquid chromatography (HPLC).
Part 2: Polymerization Methodologies - From Monomer to Macromolecule
The polymerization of this compound can be achieved through various techniques. However, the presence of the methallyl group introduces specific challenges. Allylic monomers, including methallyl ethers, are known to undergo degradative chain transfer during free-radical polymerization, which can lead to the formation of oligomers or polymers with low molecular weights.[3][4] To overcome this, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly recommended for achieving well-defined polymers with controlled molecular weights and narrow polydispersity.[5][6]
Protocol 2: Free-Radical Solution Polymerization
This protocol provides a general procedure for the free-radical polymerization of this compound. It is important to note that this method may yield polymers with low molecular weight and broad molecular weight distribution.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or sealed ampoule
-
Vacuum line
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the monomer in the chosen anhydrous solvent (e.g., DMF) to achieve the desired concentration (e.g., 1-2 M).
-
Initiator Addition: Add the radical initiator (e.g., AIBN, 0.1-1.0 mol% relative to the monomer).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Backfill the flask with an inert gas and place it in a preheated oil bath at a suitable temperature (e.g., 70-80 °C for AIBN). Allow the polymerization to proceed for a predetermined time (e.g., 12-24 hours).
-
Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. To further purify the polymer, redissolve it in a minimal amount of the polymerization solvent and re-precipitate it in the non-solvent.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Solvent Selection: DMF and DMSO are chosen for their ability to dissolve both the monomer and the resulting polymer, ensuring a homogeneous reaction medium.[7][8] The solvent also helps to dissipate the heat generated during the exothermic polymerization reaction.
-
Initiator Choice: AIBN and BPO are common thermal initiators that decompose at a predictable rate at specific temperatures to generate free radicals and initiate polymerization. The choice of initiator and its concentration will influence the polymerization rate and the molecular weight of the polymer.
-
Degassing: Oxygen is a radical scavenger and can terminate the growing polymer chains, leading to low conversion and low molecular weight polymers. Therefore, its removal is crucial for a successful free-radical polymerization.
Protocol 3: Controlled Polymerization via RAFT
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique to synthesize polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[][10] This method involves the use of a RAFT agent, which reversibly transfers the growing radical chain, allowing for a more controlled polymerization process.
Materials:
-
This compound (monomer)
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-Dioxane or DMF (solvent)
-
Methanol or diethyl ether (non-solvent for precipitation)
-
Schlenk flask
-
Vacuum line
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, add the monomer, the RAFT agent, and the initiator in the desired molar ratio. The ratio of monomer to RAFT agent will determine the target degree of polymerization, and the ratio of RAFT agent to initiator is typically between 5:1 and 10:1.
-
Solvent Addition: Add the anhydrous solvent to dissolve the reactants.
-
Degassing: Perform several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas and immerse it in a preheated oil bath at a temperature suitable for the initiator (e.g., 70 °C for AIBN).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR and the molecular weight and dispersity by gel permeation chromatography (GPC).
-
Termination and Precipitation: Once the desired conversion is reached, terminate the reaction by cooling the flask and exposing the contents to air. Precipitate the polymer in a suitable non-solvent.
-
Purification and Drying: Purify the polymer by re-precipitation and dry it under vacuum.
Expertise & Experience Insights:
-
RAFT Agent Selection: The choice of the RAFT agent is critical for the successful controlled polymerization of a particular monomer. For methallyl monomers, trithiocarbonates are often a good choice. The R and Z groups of the RAFT agent influence the transfer kinetics and should be selected to be compatible with the propagating radical.[10]
-
Kinetics: RAFT polymerization typically exhibits a linear increase in molecular weight with monomer conversion and maintains a low dispersity (typically below 1.3). This controlled behavior allows for the synthesis of well-defined polymers and block copolymers.
Part 3: Polymer Characterization
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
Table 1: Key Characterization Techniques for Poly(this compound)
| Technique | Information Obtained | Expected Results and Interpretation |
| ¹H NMR Spectroscopy | Confirmation of polymer structure, determination of monomer conversion. | Disappearance of the vinyl proton signals of the monomer and the appearance of broad signals corresponding to the polymer backbone. |
| FTIR Spectroscopy | Identification of functional groups. | Presence of characteristic peaks for the carboxylic acid (O-H and C=O stretching), ether linkage (C-O-C stretching), and the aromatic ring. |
| Gel Permeation Chromatography (GPC/SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | For RAFT polymerization, a narrow and symmetrical peak is expected, indicating a low dispersity. For free-radical polymerization, a broader peak is likely. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | The Tg provides information about the amorphous nature and the chain flexibility of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. | The decomposition temperature indicates the upper limit of the polymer's thermal stability. |
Part 4: Applications in Drug Development
Polymers bearing pendant carboxylic acid groups are of significant interest in drug delivery due to their pH-responsive nature.[1][11] The carboxylic acid groups are typically deprotonated at physiological pH (around 7.4), rendering the polymer water-soluble or swellable. In the acidic environment of tumors or endosomes (pH 5.0-6.5), these groups become protonated, leading to a change in the polymer's conformation and solubility, which can be harnessed for targeted drug release.
Potential Applications of Poly(this compound):
-
pH-Responsive Micelles for Cancer Therapy: The amphiphilic nature of this polymer, with its hydrophobic backbone and hydrophilic benzoic acid groups, could allow it to self-assemble into micelles in aqueous solution. These micelles can encapsulate hydrophobic anticancer drugs. Upon reaching the acidic tumor microenvironment, the protonation of the carboxylic acid groups would lead to the destabilization of the micelles and the release of the encapsulated drug.
-
Polymer-Drug Conjugates: The carboxylic acid groups can be used to covalently conjugate drugs containing amine or hydroxyl groups through ester or amide linkages. This approach can improve the drug's solubility, prolong its circulation time, and enable targeted delivery.
-
Bioadhesive Materials: The carboxylic acid groups can form hydrogen bonds with mucosal surfaces, making the polymer potentially useful as a bioadhesive for oral or mucosal drug delivery.
Visualization of Key Processes
Monomer Synthesis Workflow
Caption: Workflow for the synthesis of the target monomer.
RAFT Polymerization Mechanism
Caption: Simplified mechanism of RAFT polymerization.
References
-
Yuan, J., Chen, X., Mishra, A., & Ching, C. B. (2017). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Journal of Industrial Microbiology & Biotechnology, 44(3), 345-353. [Link][7]
-
Larsen, M. B., Wang, S. J., & Hillmyer, M. A. (2018). Poly(allyl alcohol) Homo-and Block Polymers by Postpolymerization Reduction of an Activated Polyacrylamide. Journal of the American Chemical Society, 140(38), 11911-11915. [Link]
-
Boyer, C., Bulmus, V., Davis, T. P., Ladmiral, V., Liu, J., & Perrier, S. (2009). Bioapplications of RAFT polymerization. Chemical reviews, 109(11), 5402-5436. [Link][6]
- Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
- Korshak, V. V., & Samplavskaya, K. K. (1953). Polymerisation of Allyl Compounds. Uspekhi Khimii, 22, 549-577.
-
Sigma-Aldrich. (n.d.). RAFT: Choosing the Right Agent to Achieve Controlled Polymerization. Retrieved from a relevant source.[10]
-
Taylor & Francis Online. (n.d.). Solution polymerization – Knowledge and References. [Link][8]
-
MDPI. (2023). Controlled Polymerization. [Link]
-
ResearchGate. (2015). Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. [Link][5]
-
ACS Publications. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews. [Link][6]
-
ACS Omega. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [Link][12]
-
NIH. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [Link][13]
-
ResearchGate. (2011). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde, and 1,6-diisocyanohexane via U-4CR. [Link][14]
-
Google Patents. (1995). Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene) therefrom. [15]
-
MDPI. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. [Link][11]
-
ResearchGate. (2019). Synthesis of Polyimides in the Melt of Benzoic Acid. [Link][16]
-
PubMed Central. (2011). Polymers for Drug Delivery Systems. [Link][1]
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ResearchGate. (2015). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. [Link][17]
-
NIH. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. [Link][2]
-
PubMed Central. (2020). Significance of Polymers with “Allyl” Functionality in Biomedicine. [Link][18]
-
NIH. (n.d.). Synthesis and characterization of branched multiblock copolymers of polyhydroxybutyrate (PHB) autoxidized fatty acid and polymethylmethacrylate (PMMA). [Link][19]
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Application Notes and Protocols for Polymerization of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Potential of Functionalized Benzoic Acid Polymers
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is a functional monomer of significant interest in the development of advanced materials, particularly in the biomedical and pharmaceutical fields. The presence of a polymerizable methacrylate group and a carboxylic acid moiety within the same molecule allows for the synthesis of polymers with tailored properties. The benzoic acid group can be leveraged for drug conjugation, pH-responsive behavior, and imparting liquid crystalline properties, making its polymers attractive candidates for controlled drug delivery systems, advanced biomaterials, and novel optical materials.[1][2]
This guide provides a comprehensive overview of the primary polymerization techniques applicable to this compound, offering detailed, step-by-step protocols for researchers. We will explore both conventional free-radical polymerization and controlled radical polymerization techniques, namely Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific applications.
Part 1: Monomer Synthesis and Characterization
While this compound is commercially available[3], understanding its synthesis provides valuable context for its purification and handling. A common synthetic route involves the Williamson ether synthesis, reacting 4-hydroxybenzoic acid with 3-chloro-2-methyl-1-propene (methallyl chloride).
Protocol 1: Synthesis of this compound
-
Materials: 4-hydroxybenzoic acid, 3-chloro-2-methyl-1-propene, potassium carbonate, acetone, hydrochloric acid, deionized water.
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid and a molar excess of potassium carbonate in acetone.
-
Add 3-chloro-2-methyl-1-propene dropwise to the stirring solution at room temperature.
-
Reflux the reaction mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the mixture to remove inorganic salts and evaporate the acetone under reduced pressure.
-
Dissolve the residue in deionized water and acidify with hydrochloric acid to precipitate the product.
-
Filter the white solid, wash thoroughly with deionized water, and dry under vacuum.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Part 2: Polymerization Techniques and Protocols
The choice of polymerization technique is critical as it dictates the resulting polymer's molecular weight, architecture, and functionality.
Free-Radical Polymerization (FRP)
Free-radical polymerization is a robust and straightforward method for polymerizing a wide range of vinyl monomers. However, it offers limited control over the polymer architecture, resulting in polymers with broad molecular weight distributions (high dispersity, Đ).
Causality in Experimental Design:
-
Initiator: Azobisisobutyronitrile (AIBN) is a common choice due to its predictable decomposition kinetics and minimal side reactions. The initiator concentration directly influences the polymer's molecular weight; a higher concentration leads to lower molecular weight.
-
Solvent: A solvent that can dissolve both the monomer and the resulting polymer is crucial. Dioxane or N,N-dimethylformamide (DMF) are suitable options. The monomer concentration affects the polymerization rate.
-
Inhibitor Removal: Commercial monomers often contain inhibitors (like hydroquinone) to prevent premature polymerization during storage.[2] These must be removed prior to polymerization, typically by passing the monomer solution through a column of basic alumina.
-
Inert Atmosphere: Oxygen is a radical scavenger and can inhibit or terminate the polymerization. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Free-Radical Polymerization of this compound
-
Materials: this compound, AIBN, dioxane (or DMF), methanol, basic alumina.
-
Procedure:
-
Prepare a solution of the monomer in dioxane and pass it through a short column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, combine the monomer solution and AIBN (e.g., 1 mol% relative to the monomer).
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for a set time (e.g., 12-24 hours).
-
Quench the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Diagram 1: Free-Radical Polymerization Workflow
Caption: Workflow for the free-radical polymerization of this compound.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures (e.g., block copolymers).[4] This control is achieved through the use of a RAFT agent, which reversibly transfers a propagating radical chain.
Causality in Experimental Design:
-
RAFT Agent: The choice of RAFT agent is crucial and depends on the monomer. For methacrylates, trithiocarbonates or dithiobenzoates are commonly used. The ratio of monomer to RAFT agent determines the target molecular weight of the polymer.
-
Initiator: AIBN is a suitable initiator. The initiator-to-RAFT agent ratio is typically low (e.g., 1:5 to 1:10) to ensure that most chains are initiated from the RAFT agent.
-
Solvent and Temperature: The solvent must be compatible with all reaction components. The reaction temperature is chosen based on the decomposition rate of the initiator (e.g., 60-80 °C for AIBN).
Protocol 3: RAFT Polymerization of this compound
-
Materials: this compound, 2-cyano-2-propyl dodecyl trithiocarbonate (or a similar RAFT agent), AIBN, dioxane (or DMF), cold diethyl ether.
-
Procedure:
-
In a Schlenk tube, combine the monomer, RAFT agent, and AIBN in dioxane. The molar ratio of [Monomer]:[RAFT]:[AIBN] can be targeted, for example, at[5]:[4]:[0.2].
-
Degas the mixture using three freeze-pump-thaw cycles.
-
Backfill the tube with an inert gas and place it in a preheated oil bath at 70 °C.
-
Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR and the molecular weight and dispersity by Gel Permeation Chromatography (GPC).
-
Once the desired conversion is reached, quench the reaction by cooling and exposure to air.
-
Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.
-
Diagram 2: RAFT Polymerization Mechanism
Caption: Simplified mechanism of RAFT polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains. This allows for excellent control over molecular weight and low dispersity.
Causality in Experimental Design:
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is commonly used. The initiator concentration determines the number of polymer chains.
-
Catalyst System: A copper(I) halide (e.g., CuBr) and a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) form the catalyst complex. The ligand solubilizes the copper salt and tunes its reactivity.
-
Solvent: Anisole or DMF are suitable solvents. The choice can affect the catalyst solubility and polymerization kinetics.
-
Deactivator: A small amount of Cu(II)Br₂ can be added to the reaction mixture to ensure a fast deactivation process and better control over the polymerization, especially at the beginning of the reaction.
Protocol 4: ATRP of this compound
-
Materials: this compound, ethyl α-bromoisobutyrate (EBiB), copper(I) bromide (CuBr), PMDETA, anisole (or DMF), methanol.
-
Procedure:
-
To a Schlenk flask, add the monomer, anisole, and EBiB.
-
In a separate flask, prepare the catalyst solution by adding CuBr and PMDETA to anisole and stirring under an inert atmosphere until a homogeneous solution is formed.
-
Degas the monomer solution by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, transfer the catalyst solution to the monomer solution via a cannula.
-
Place the flask in a preheated oil bath at a specified temperature (e.g., 60-90 °C).
-
Monitor the reaction progress via ¹H NMR and GPC.
-
After reaching the desired conversion, quench the polymerization by cooling and exposing the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Part 3: Data Presentation and Characterization
The success of a polymerization reaction is determined by analyzing the properties of the resulting polymer.
Table 1: Comparison of Polymerization Techniques for this compound (Hypothetical Data)
| Technique | Initiator/Catalyst System | [M]:[I]:[RAFT/L] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |
| FRP | AIBN | 100:1:- | 70 | 24 | >90 | - | 35,000 | 2.1 |
| RAFT | AIBN / Trithiocarbonate | 100:0.2:1 | 70 | 12 | 85 | 16,500 | 17,200 | 1.15 |
| ATRP | EBiB / CuBr/PMDETA | 100:1:1 | 80 | 8 | 92 | 18,000 | 18,500 | 1.10 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific experimental conditions.
Polymer Characterization:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and, in the case of controlled polymerizations, to determine the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups in the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Conclusion
This application guide provides a detailed framework for the successful polymerization of this compound using free-radical, RAFT, and ATRP techniques. By understanding the underlying principles and following the detailed protocols, researchers can synthesize polymers with tailored properties for a wide range of applications in drug delivery, biomaterials, and materials science. The choice of polymerization method will ultimately depend on the desired level of control over the polymer architecture and the specific requirements of the end application.
References
- Royal Society of Chemistry. (n.d.). Radical Coupling Polymerization (RCP) for Synthesis of Various Polymers.
-
YouTube. (2022, April 19). RAFT Polymerization - Reaction Setup. Retrieved from [Link] (Note: A representative, non-working URL is provided as the original may be transient.)[6]
- ChemRxiv. (n.d.). RAFT polymerization by the radical decarboxylation of carboxylic acids.
-
PubChem. (n.d.). 4-((4-Methacryloyloxy)-phenylazo)benzoic acid. Retrieved from [Link]
- White Rose Research Online. (2021, August 27). Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-[(2-METHYLPROP-2-ENYL)OXY]BENZOIC ACID | 68564-43-2 [m.chemicalbook.com]
- 4. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.cn]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-((4-Methacryloyloxy)-phenylazo)benzoic acid | C17H14N2O4 | CID 129845839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
Introduction
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in materials science and as a precursor for pharmacologically active compounds. Its structure combines a benzoic acid moiety with a methallyl group via an ether linkage. This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. The causality behind each experimental choice is elucidated to provide researchers with a robust and reproducible method.
The synthetic strategy hinges on the nucleophilic substitution reaction between the phenoxide of 4-hydroxybenzoic acid and 3-chloro-2-methyl-1-propene. The phenolic proton of 4-hydroxybenzoic acid is sufficiently acidic to be deprotonated by a moderately strong base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 3-chloro-2-methyl-1-propene in an SN2 reaction to form the desired ether linkage.[1][2] The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical as it effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack, thereby accelerating the reaction rate.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this protocol.
| Parameter | Value | Justification |
| Reactants | ||
| 4-Hydroxybenzoic Acid | 1.0 eq | Limiting reagent. |
| 3-Chloro-2-methyl-1-propene | 1.2 eq | A slight excess is used to ensure complete reaction of the limiting reagent. |
| Potassium Carbonate (K₂CO₃) | 2.0 eq | Acts as the base to deprotonate the phenol and neutralize the formed HCl. A stoichiometric excess drives the reaction to completion. |
| Solvent | ||
| Dimethylformamide (DMF) | ~10 mL / g of 4-hydroxybenzoic acid | A suitable volume to ensure solubility of reactants and facilitate stirring. |
| Reaction Conditions | ||
| Temperature | 80-90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition of reactants or products. |
| Reaction Time | 6-8 hours | Typical duration for this type of Williamson ether synthesis; reaction progress should be monitored by TLC. |
| Work-up & Purification | ||
| Hydrochloric Acid (HCl) | 1 M (aqueous) | Used to neutralize excess base and protonate the carboxylate to precipitate the product. |
| Recrystallization Solvent | Ethanol/Water | An appropriate solvent system for the purification of substituted benzoic acids.[3][4][5][6] |
| Expected Yield | 80-90% | Typical yield for this reaction under the specified conditions. |
Experimental Protocol
Materials and Reagents
-
4-Hydroxybenzoic acid (≥99%)
-
3-Chloro-2-methyl-1-propene (≥98%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethanol (95%)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Büchner funnel and vacuum flask
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Detailed Step-by-Step Methodology
1. Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (e.g., 10.0 g, 1.0 eq).
-
Add anhydrous potassium carbonate (e.g., 20.0 g, 2.0 eq).
-
Add anhydrous dimethylformamide (DMF) (100 mL).
-
Fit the flask with a reflux condenser.
2. Reaction Execution:
-
Begin stirring the mixture at room temperature.
-
Slowly add 3-chloro-2-methyl-1-propene (e.g., 9.8 mL, 1.2 eq) to the stirring suspension at room temperature using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain the reaction at this temperature for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the spot corresponding to 4-hydroxybenzoic acid is no longer visible.
3. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 500 mL of cold deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 1 M hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
4. Purification:
-
The crude product can be purified by recrystallization.[3][4][5][6]
-
Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot deionized water to the ethanolic solution until the solution becomes slightly turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, during which time crystals of the purified product will form.
-
Further cool the mixture in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven at 50 °C to a constant weight.
Characterization
-
Appearance: White to off-white solid.
-
Melting Point: Determine the melting point of the purified product.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the methallyl group, the vinyl protons, and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carboxylic acid carbon, the aromatic carbons, and the carbons of the methallyl group.
-
FT-IR: The infrared spectrum should display a strong carbonyl stretch for the carboxylic acid, C-O stretching for the ether linkage, and characteristic peaks for the aromatic ring and the alkene.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (192.21 g/mol ).[7]
Safety and Hazard Information
A thorough risk assessment should be conducted before commencing this synthesis.
-
4-Hydroxybenzoic Acid: May cause skin and eye irritation.[8]
-
3-Chloro-2-methyl-1-propene: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Potassium Carbonate: Causes serious eye irritation and skin irritation. May cause respiratory irritation.
-
Dimethylformamide (DMF): A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Handle with care in a fume hood.
-
Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate PPE.
All experimental procedures should be performed in a well-ventilated chemical fume hood. Ensure that appropriate fire safety equipment is readily available.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
-
International Chemical Safety Cards (ICSC). (n.d.). 3-CHLORO-2-METHYL-1-PROPENE. Retrieved from [Link]
- Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 116-121.
-
Chem LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). Benzoic acid, 4-(2-methylpropyl)oxy-, 2-methylpropyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
-
Central Washington University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2015). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)benzoic acid. Retrieved from [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
NIST. (n.d.). Benzoic acid, 4-methoxy-, 2-methylpropyl ester. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-methylpropyl ester. Retrieved from [Link]
-
GSRS. (n.d.). 4-(2-METHYLPROP-2-ENOYL)BENZOIC ACID. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (2005). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Benzoic acid, 4-methoxy-, 2-methylpropyl ester. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. francis-press.com [francis-press.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. 4-[(2-METHYLPROP-2-ENYL)OXY]BENZOIC ACID | 68564-43-2 [m.chemicalbook.com]
- 8. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
Application Note: Comprehensive Analytical Characterization of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid (also known as 4-(methallyloxy)benzoic acid). As a molecule featuring a carboxylic acid, an ether linkage, an aromatic ring, and a terminal alkene, it serves as a valuable building block in polymer science and pharmaceutical intermediate synthesis. Rigorous analytical control is paramount to ensure its purity, identity, and stability. This guide details field-proven protocols for chromatographic separation (RP-HPLC, GC-MS), spectroscopic identification (NMR, FTIR, MS), and thermal analysis (TGA, DSC), designed for researchers, quality control analysts, and drug development professionals.
Introduction
This compound is a bifunctional monomer possessing a polymerizable methallyl group and a reactive carboxylic acid. This unique structure allows for its incorporation into various polymer backbones or its use in esterification and amidation reactions. The quality of this starting material directly impacts the properties of the final product, necessitating a multi-faceted analytical approach to confirm its identity, quantify its purity, and identify potential impurities related to its synthesis or degradation. This application note presents an integrated strategy employing orthogonal analytical techniques to provide a complete profile of the compound.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Reference |
| CAS Number | 68564-43-2 | |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Structure | ||
Chromatographic Analysis for Purity and Quantification
Chromatography is the cornerstone for assessing the purity of chemical compounds and quantifying them in various matrices.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred method for quantifying non-volatile polar compounds like carboxylic acids due to its simplicity, speed, and stability.
Causality and Methodological Rationale: The method leverages a nonpolar stationary phase (C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between these two phases. For a carboxylic acid like our target compound, the mobile phase must be acidified (e.g., with phosphoric or acetic acid). This suppresses the ionization of the carboxyl group (-COOH to -COO⁻), rendering the molecule more nonpolar. This increased hydrophobicity enhances its retention on the C18 column, leading to better peak shape and more reliable quantification. Detection is achieved using a UV detector, as the benzene ring provides a strong chromophore.
-
Instrumentation & Consumables:
-
HPLC system with quaternary pump, autosampler, column oven, and DAD or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade Acetonitrile (ACN) and water.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
0.45 µm syringe filters (PTFE or Nylon).
-
-
Solution Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated H₃PO₄ to 1 L of HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 50% A / 50% B (Can be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (based on benzoic acid chromophore)[1][2][3] |
| Run Time | 10 minutes |
-
System Suitability & Analysis:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the sample solutions.
-
Calculate the purity by area percent: Purity (%) = (Area_MainPeak / Area_Total) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of carboxylic acids is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation.[4][5] Therefore, derivatization is required.
Causality and Methodological Rationale: Derivatization converts the polar -COOH group into a less polar and more volatile ester or silyl ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the acidic proton with a bulky, non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This transformation drastically improves the compound's chromatographic behavior, allowing it to be analyzed by GC-MS, which provides excellent separation and definitive identification through mass spectral data.
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40 - 450 m/z |
Spectroscopic Methods for Structural Confirmation
Spectroscopy provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environment of ¹H and ¹³C nuclei.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
| -CH ₃ (methallyl) | ~1.8 (s, 3H) | ~19 |
| -O-CH ₂- (ether) | ~4.6 (s, 2H) | ~72 |
| C=CH ₂ (alkene) | ~5.0 (s, 1H), ~5.1 (s, 1H) | ~113 |
| C =CH₂ (alkene) | - | ~140 |
| Ar-C -H (ortho to -O) | ~6.9 (d, 2H) | ~114 |
| Ar-C -H (ortho to -COOH) | ~8.1 (d, 2H) | ~132 |
| Ar-C -O | - | ~163 |
| Ar-C -COOH | - | ~122 |
| -C OOH | - | ~172 |
| -COOH | ~11-13 (br s, 1H) | - |
Note: Predicted shifts are based on analogous structures and may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies the functional groups present in a molecule by their characteristic vibrational frequencies.[6][7]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3070 | C-H stretch | Aromatic & Alkene |
| ~2950 | C-H stretch | Aliphatic |
| 1710 - 1680 (strong) | C=O stretch | Carboxylic Acid (dimer)[7][8] |
| ~1645 | C=C stretch | Alkene |
| ~1605, 1580, 1510 | C=C stretch | Aromatic Ring |
| 1320 - 1210 | C-O stretch | Carboxylic Acid / Ether |
| ~930 (broad) | O-H out-of-plane bend | Carboxylic Acid[7] |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and structural information from its fragmentation pattern.
Expected Mass Spectral Fragments (Electron Ionization):
| m/z | Ion | Interpretation |
| 192 | [M]⁺ | Molecular Ion (C₁₁H₁₂O₃)⁺ |
| 175 | [M-OH]⁺ | Loss of hydroxyl radical from COOH[9][10] |
| 137 | [M-C₄H₇]⁺ | Loss of methallyl radical (cleavage of ether) |
| 121 | [M-C₄H₇O]⁺ | Loss of methallyloxy radical |
| 77 | [C₆H₅]⁺ | Phenyl cation, common in benzene derivatives[9] |
| 55 | [C₄H₇]⁺ | Methallyl cation |
Thermal Analysis
Thermal analysis techniques like TGA and DSC are crucial for determining the thermal stability, decomposition profile, and melting point of the material. Aromatic carboxylic acids can undergo thermal decomposition via decarboxylation.[11][12][13]
Protocol 3: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument is ideal.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
-
TGA/DSC Conditions:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp to 600 °C at a rate of 10 °C/min.
-
-
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of the solid.
-
TGA: A weight loss step indicating the onset of thermal decomposition. Benzoic acid itself is relatively stable, with decomposition occurring at higher temperatures.
-
Visualizations: Analytical Workflows
Caption: Integrated workflow for the complete analytical characterization.
Caption: Step-by-step workflow for RP-HPLC purity analysis.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining chromatographic techniques for purity assessment with spectroscopic and thermal analyses for structural confirmation and stability profiling, researchers and quality control professionals can ensure the material meets the stringent specifications required for its intended application. The protocols provided herein are designed as validated starting points, which can be further optimized and adapted to specific laboratory instrumentation and regulatory requirements.
References
-
Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.). Office of Scientific and Technical Information, U.S. Department of Energy. Retrieved from [Link]
-
Egsgaard, H., & Larsen, E. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8036–8044. [Link]
-
Šekutor, M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Journal of Molecular Structure, 1234, 130177. [Link]
-
Pyrolysis Mechanisms of Aromatic Carboxylic Acids. (n.d.). Office of Scientific and Technical Information, U.S. Department of Energy. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid? Retrieved from [Link]
-
Zaikin, V. G., & Varlamov, A. V. (2009). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 44(1), 1–13. [Link]
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Guo, H.-B., et al. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(47), 11870–11879. [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]
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Dunn, J., et al. (2003). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 42(22), 5340–5347. [Link]
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Klenner, F., et al. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Frontiers in Space Technologies, 2. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
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Investigation of Thermal Properties of Carboxylates with Various Structures. (2018). Journal of Undergraduate Research, 1. [Link]
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Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020). Physical Chemistry Chemical Physics, 22(10), 5536–5548. [Link]
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Millan, M., et al. (2022). SAM GCMS identification of benzoic acid derivatized... ResearchGate. Retrieved from [Link]
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Kır, S., & Filik, H. (2022). Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. International Journal of Environmental Analytical Chemistry, 1-14. [Link]
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Rashed, M. S. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 603, 121–128. [Link]
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van der Doelen, G. A., et al. (1997). Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. Journal of High Resolution Chromatography, 20(9), 501-507. [Link]
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Elmanfe, H. (2020). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. ResearchGate. Retrieved from [Link]
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Rashed, M. S. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). ResearchGate. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]
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Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-341. [Link]
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Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 12(12). [Link]
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Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 12(12), 459. [Link]
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A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (2019). VU Research Repository. [Link]
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High-Resolution ¹H NMR Analysis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid: A Comprehensive Protocol and Spectral Interpretation Guide
An Application Note for Researchers and Drug Development Professionals
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This application note provides a detailed guide to the ¹H NMR analysis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, a molecule incorporating a para-substituted aromatic ring, a carboxylic acid, and a methallyl ether moiety. We present a field-proven, step-by-step protocol for sample preparation and data acquisition. Furthermore, a comprehensive analysis of the expected ¹H NMR spectrum is provided, including predicted chemical shifts (δ), signal multiplicities, and coupling constants (J), grounded in fundamental principles of molecular structure and electronic effects. This guide is intended for researchers, scientists, and drug development professionals who rely on precise and accurate spectroscopic characterization.
Structural Framework and Proton Environments
A thorough analysis of a ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons. This compound possesses several unique proton sets, which are expected to give rise to discrete signals in the NMR spectrum.
Chemical Structure with Proton Assignments:
-
Aromatic Protons (Ha, Hb): The para-substituted benzene ring creates an AA'BB' system. The two Ha protons are ortho to the electron-withdrawing carboxylic acid group, while the two Hb protons are ortho to the electron-donating ether oxygen. This results in two distinct aromatic signals.[3]
-
Allylic Methylene Protons (Hc): These two protons are on a carbon adjacent to both an oxygen atom and a C=C double bond, placing them in a unique electronic environment.
-
Vinylic Methylene Protons (Hd): These two protons are directly attached to the sp² hybridized carbon of the double bond. They are chemically non-equivalent.
-
Allylic Methyl Protons (He): The three protons of the methyl group are attached to the other sp² carbon of the double bond.
-
Carboxylic Acid Proton: This highly acidic proton is expected to be significantly deshielded.
Experimental Methodologies
The acquisition of a high-quality, interpretable NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol for NMR Sample Preparation
The objective of this protocol is to prepare a homogeneous, particle-free solution of the analyte in a suitable deuterated solvent.[2]
Materials:
-
This compound (5-25 mg)[4]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆), ~0.7 mL
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and glass wool
-
Small vial for initial dissolution
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-25 mg of the solid analyte and transfer it to a clean, dry vial. A higher concentration is beneficial for ¹³C NMR but can lead to line broadening in ¹H NMR if excessively concentrated.[5]
-
Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.
-
Causality: Deuterated solvents are used because deuterium (²H) resonates at a different frequency from protons (¹H), rendering the solvent "invisible" in the ¹H spectrum and preventing the large solvent signal from overwhelming the analyte signals.[2] The residual proton signal of the solvent can be used as a secondary chemical shift reference.
-
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but ensure the compound is stable at that temperature.
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the solution through this plug directly into the NMR tube.
-
Causality: Suspended solid particles severely disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution.[4] Cotton wool should be avoided as solvents can leach impurities from it.
-
-
Volume Check: Ensure the final sample height in the NMR tube is adequate for the spectrometer's coil, typically around 4-5 cm.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Protocol for ¹H NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer and can be adjusted as needed.
Standard Acquisition Parameters:
-
Pulse Program: zg30 or zg
-
Number of Scans (NS): 8 to 16
-
Rationale: Signal-to-noise ratio improves with the square root of the number of scans. For a sample of this concentration, 8-16 scans are usually sufficient for a high-quality spectrum.
-
-
Acquisition Time (AQ): ~3.0 seconds
-
Relaxation Delay (D1): 2.0 seconds
-
Rationale: This is the waiting period before each scan to allow for partial relaxation of the protons. For routine qualitative analysis, 1-2 seconds is adequate when using a smaller pulse angle. For accurate integration (quantitation), D1 should be at least 5 times the T₁ of the slowest relaxing proton.[9]
-
-
Spectral Width (SW): 16 ppm (from approx. -2 to 14 ppm)
-
Rationale: This range is wide enough to encompass all expected proton signals, from potentially shielded aliphatic protons to the highly deshielded carboxylic acid proton.
-
-
Receiver Gain (RG): Set automatically by the spectrometer (rga command).
Spectral Data Analysis and Interpretation
The following is a detailed prediction of the ¹H NMR spectrum of this compound, based on established chemical shift ranges and coupling principles.
Predicted ¹H NMR Spectrum Breakdown
-
Carboxylic Acid Proton (-COOH):
-
Chemical Shift (δ): ~11.0 - 13.0 ppm. This proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. Its exact position is highly dependent on the solvent, concentration, and temperature.
-
Integration: 1H
-
Multiplicity: Broad singlet (br s). The signal is often broad due to chemical exchange with trace amounts of water or intermolecular hydrogen bonding.
-
-
Aromatic Protons (Ha):
-
Chemical Shift (δ): ~8.05 ppm. These protons are ortho to the electron-withdrawing carboxylic acid group, which strongly deshields them, shifting them downfield.[3][10][11]
-
Integration: 2H
-
Multiplicity: Doublet (d). Each Ha proton is coupled only to its adjacent Hb proton. The expected ortho coupling constant is ³J ≈ 8-9 Hz.[12]
-
-
Aromatic Protons (Hb):
-
Chemical Shift (δ): ~6.95 ppm. These protons are ortho to the electron-donating ether oxygen, which shields them via resonance, shifting them significantly upfield relative to benzene (7.3 ppm).[3][13]
-
Integration: 2H
-
Multiplicity: Doublet (d). Each Hb proton is coupled to its adjacent Ha proton with the same coupling constant, ³J ≈ 8-9 Hz.
-
-
Vinylic Protons (Hd):
-
Chemical Shift (δ): ~5.05 ppm and ~4.95 ppm. Protons on a terminal double bond typically appear in this region. The two protons are chemically non-equivalent (diastereotopic) and will have slightly different chemical shifts.
-
Integration: 2H (1H for each signal)
-
Multiplicity: Two narrow multiplets or singlets. They exhibit geminal coupling (²J) to each other, which is typically small (~0-3 Hz). They may also show weak four-bond allylic coupling (⁴J) to the Hc and He protons (typically 0-3 Hz).[14][15][16]
-
-
Allylic Methylene Protons (Hc):
-
Chemical Shift (δ): ~4.60 ppm. These protons are deshielded by the adjacent electronegative oxygen atom.
-
Integration: 2H
-
Multiplicity: Singlet (s) or a very narrow multiplet. Coupling to the vinylic Hd protons (⁴J) is expected to be very small and may not be resolved.
-
-
Allylic Methyl Protons (He):
-
Chemical Shift (δ): ~1.80 ppm. This is a typical chemical shift for a methyl group attached to a double bond.
-
Integration: 3H
-
Multiplicity: Singlet (s) or a very narrow multiplet. Any coupling to the vinylic Hd protons (⁴J) would be weak and often not resolved.
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 11.0 - 13.0 | 1H | Broad Singlet (br s) | - |
| Ha (Aromatic) | ~8.05 | 2H | Doublet (d) | ³J ≈ 8-9 |
| Hb (Aromatic) | ~6.95 | 2H | Doublet (d) | ³J ≈ 8-9 |
| Hd (Vinylic) | ~5.05 / ~4.95 | 2H | Singlet (s) / Multiplet (m) | - |
| Hc (-O-CH₂-) | ~4.60 | 2H | Singlet (s) | - |
| He (-CH₃) | ~1.80 | 3H | Singlet (s) | - |
Workflow Visualization
The following diagram illustrates the logical flow of the entire ¹H NMR analysis process, from sample preparation to final structural verification.
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Application Notes and Protocols: FTIR Spectroscopy of Benzoic Acid Derivatives
Introduction: A Vibrational Insight into Aromatic Carboxylic Acids
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern research and development, providing rapid, non-destructive, and highly specific molecular information.[1] For researchers, scientists, and drug development professionals working with benzoic acid and its derivatives, FTIR serves as a powerful tool for structural elucidation, functional group identification, and qualitative analysis.[2] These aromatic carboxylic acids are fundamental building blocks in pharmaceutical synthesis, and their chemical behavior is intricately linked to their molecular structure. This application note provides a detailed guide to the FTIR spectroscopy of benzoic acid derivatives, explaining the theoretical underpinnings of spectral features, the influence of various substituents, and robust protocols for sample analysis.
The utility of FTIR lies in its ability to probe the vibrational modes of a molecule.[3] When a molecule absorbs infrared radiation, its constituent bonds stretch and bend at specific, quantized frequencies. These frequencies are determined by the masses of the bonded atoms and the force constant of the bond, which is in turn influenced by the electronic environment.[4] For benzoic acid derivatives, the key functional groups—the carboxylic acid (-COOH) and the substituted benzene ring—give rise to a characteristic "molecular fingerprint" in the mid-infrared spectrum (typically 4000-400 cm⁻¹).[3][5] Understanding this fingerprint is crucial for confirming molecular identity, assessing purity, and studying intermolecular interactions like hydrogen bonding.
The Vibrational Signature of Benzoic Acid: A Reference Spectrum
The FTIR spectrum of benzoic acid is dominated by features arising from the carboxylic acid group and the monosubstituted aromatic ring. In the solid state, benzoic acid molecules typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups.[3] This dimerization has a profound effect on the spectrum, particularly on the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.
Key vibrational modes for benzoic acid include:
-
O-H Stretching: A very broad and intense absorption band is observed in the region of 3300-2500 cm⁻¹.[5] The exceptional broadness of this peak is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.[5] This broad envelope often overlaps with the sharper C-H stretching absorptions.[5]
-
Aromatic C-H Stretching: Weak to medium sharp bands typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[6]
-
Carbonyl (C=O) Stretching: A strong, sharp absorption band is present in the 1700-1680 cm⁻¹ region for aromatic carboxylic acids.[5] For benzoic acid, this peak is often observed around 1685 cm⁻¹.[2] Conjugation with the aromatic ring slightly lowers this frequency compared to saturated carboxylic acids.
-
Aromatic C=C Stretching: The benzene ring exhibits several characteristic stretching vibrations, appearing as a series of medium to weak bands in the 1600-1450 cm⁻¹ region.[6]
-
Coupled C-O Stretching and O-H In-Plane Bending: A band in the 1320-1210 cm⁻¹ range is attributed to a coupled vibration involving the C-O single bond stretch and the in-plane O-H bend.[5]
-
O-H Out-of-Plane Bending: A broad, medium-intensity band can often be seen around 960-900 cm⁻¹, which is characteristic of the out-of-plane bend of the hydroxyl group in the dimer.[5]
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-H in-plane and out-of-plane bending vibrations, which are unique to the specific molecule and serve as a "fingerprint" for identification.[5]
The Influence of Aromatic Ring Substituents on Vibrational Frequencies
Substituting the benzene ring of benzoic acid with different functional groups systematically alters the electronic distribution within the molecule. These electronic changes, in turn, modify the force constants of the bonds within the carboxylic acid group, leading to predictable shifts in their characteristic vibrational frequencies. These substituent effects can be broadly categorized into inductive and resonance effects.[7][8]
Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring and the attached carboxyl group, while electron-donating groups (EDGs) push electron density towards them.[8]
Resonance Effects: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. EDGs with lone pairs (e.g., -NH₂, -OH, -OCH₃) can donate electron density into the ring via resonance (+R effect). Conversely, EWGs with π bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density from the ring via resonance (-R effect).[7]
The overall electronic influence of a substituent is a combination of these two effects and can be quantified using Hammett substituent constants (σ) .[8][9] These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent at the meta or para position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9]
Causality of Spectral Shifts: A Mechanistic View
The most significant and diagnostically useful spectral shift occurs for the carbonyl (C=O) stretching vibration. The frequency of this vibration is directly related to the strength (force constant) of the C=O double bond.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN pull electron density away from the carboxylic acid group. This withdrawal of electrons strengthens the C=O double bond by reducing electron repulsion and increasing its bond order. A stronger bond requires more energy to vibrate, resulting in a shift to a higher wavenumber (frequency) for the ν(C=O) absorption.[4]
-
Electron-Donating Groups (EDGs): Substituents like -NH₂ or -OCH₃ donate electron density to the aromatic ring through resonance. This increased electron density can delocalize into the carbonyl group, which slightly increases the single-bond character of the C=O bond (as depicted in resonance structures). This weakening of the C=O bond lowers its force constant, causing the ν(C=O) absorption to shift to a lower wavenumber .[4]
A linear correlation is often observed when plotting the C=O stretching frequency of para-substituted benzoic acids against their respective Hammett σₚ constants, providing a clear demonstration of this physical-organic relationship.
The workflow for understanding these substituent effects can be visualized as follows:
Caption: Logical workflow of substituent influence on C=O frequency.
Comparative Spectral Data
The following table summarizes the approximate C=O stretching frequencies for a series of para-substituted benzoic acids, illustrating the trends discussed above. The corresponding Hammett constants (σₚ) are also provided to quantify the electronic effect of each substituent.
| Substituent (-X) | Hammett Constant (σₚ) | Nature of Group | Approx. ν(C=O) (cm⁻¹) |
| -NH₂ | -0.66 | Strong Electron-Donating | ~1680 |
| -OCH₃ | -0.27 | Electron-Donating | ~1685 |
| -CH₃ | -0.17 | Weak Electron-Donating | ~1690 |
| -H | 0.00 | Reference | ~1695 |
| -Cl | +0.23 | Weak Electron-Withdrawing | ~1700 |
| -Br | +0.23 | Weak Electron-Withdrawing | ~1700 |
| -CN | +0.66 | Strong Electron-Withdrawing | ~1705 |
| -NO₂ | +0.78 | Strong Electron-Withdrawing | ~1710 |
Note: These are approximate values and can vary slightly depending on the sample phase (solid, solution) and measurement conditions.
Experimental Protocols
To obtain high-quality, reproducible FTIR spectra, meticulous sample preparation and a systematic data acquisition procedure are paramount. The following protocols for the two most common solid sampling techniques, Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), are designed to be self-validating by incorporating essential quality control steps.
Protocol 1: KBr Pellet Method
This classic transmission method involves dispersing the solid sample in an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.
A. Materials and Equipment
-
FTIR Spectrometer
-
Hydraulic Press and Pellet Die (e.g., 13 mm)
-
Agate Mortar and Pestle
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Analytical Balance (4-decimal place)
-
Drying Oven or Desiccator
-
Spatula and Cleaning Supplies (e.g., ethanol, acetone, Kimwipes)
B. Workflow Diagram
Caption: Step-by-step workflow for the KBr pellet method.
C. Step-by-Step Methodology
-
Preparation (Self-Validation Step 1): Ensure all equipment is scrupulously clean and dry.[10] Clean the agate mortar, pestle, and die set components with a suitable solvent (e.g., acetone) and dry them thoroughly in an oven (~110 °C) for at least one hour to remove any adsorbed water.[2] Store dried KBr powder in a desiccator.[11] Moisture is a significant contaminant with strong IR absorptions.[2]
-
Sample Weighing: On an analytical balance, weigh approximately 1-2 mg of the benzoic acid derivative sample.[10] Weigh approximately 200 mg of dry, spectroscopy-grade KBr.[10] The ideal sample-to-KBr ratio is about 1:100.[10]
-
Grinding and Mixing: Add the KBr to the agate mortar and grind it briefly to create a fine powder. Add the weighed sample to the mortar.[11] Grind the mixture gently but thoroughly for 1-2 minutes until a homogenous, fine powder is obtained.[12] Causality: Fine particle size is crucial to minimize scattering of the IR beam, which would otherwise lead to a sloping baseline and distorted peak shapes.[13]
-
Pellet Pressing: Carefully transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press. If available, apply a vacuum to the die to remove trapped air, which can cause the pellet to be opaque. Gradually apply pressure up to 8-10 tons and hold for 1-2 minutes.[2]
-
Pellet Inspection (Self-Validation Step 2): Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.[14] An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination, and will result in a poor-quality spectrum due to light scattering.[10] If the pellet is not transparent, the sample preparation process should be repeated.
-
Data Acquisition:
-
Place the pellet holder (without the sample pellet) in the spectrometer's sample compartment.
-
Collect a background spectrum . This is a critical step to ratio out the instrument's own spectral features and the atmospheric CO₂ and water vapor.
-
Place the KBr pellet containing your sample into the holder and acquire the sample spectrum . The software will automatically generate the final transmittance or absorbance spectrum.
-
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis.[15]
A. Materials and Equipment
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Cleaning Supplies (e.g., isopropanol, Kimwipes)
B. Workflow Diagram
Caption: Streamlined workflow for the ATR-FTIR method.
C. Step-by-Step Methodology
-
Preparation (Self-Validation Step 1): Ensure the ATR crystal surface is perfectly clean. Wipe the crystal with a soft tissue (e.g., Kimwipe) dampened with a volatile solvent like isopropanol and allow it to dry completely.[16] Any residue from previous samples will appear in your spectrum.
-
Background Acquisition: With the clean, empty ATR crystal in place and the pressure anvil disengaged, collect a background spectrum . This step is crucial to account for the absorbance of the ATR crystal itself and the ambient atmosphere.
-
Sample Application: Place a small amount of the solid benzoic acid derivative powder onto the center of the ATR crystal.[15]
-
Apply Pressure: Lower the pressure anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface.[16] Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively and generate a strong, high-quality spectrum.[17]
-
Data Acquisition: Acquire the sample spectrum . The instrument software will automatically ratio this against the stored background spectrum.
-
Cleaning: After the measurement, release the pressure, remove the bulk of the sample powder, and clean the crystal surface thoroughly as described in step 1.
Conclusion
FTIR spectroscopy provides a rich source of information for the structural characterization of benzoic acid derivatives. By understanding the origins of the principal vibrational bands and the systematic shifts induced by electronic effects of ring substituents, researchers can confidently identify compounds, infer electronic properties, and ensure material quality. The implementation of robust, self-validating experimental protocols, whether using the traditional KBr pellet method or the rapid ATR technique, is fundamental to acquiring high-quality, reliable, and reproducible spectral data. This guide serves as a comprehensive resource for leveraging the full potential of FTIR spectroscopy in the study of this important class of aromatic compounds.
References
-
What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples - Kintek Press. (2026, January 5). Retrieved from [Link]
-
KBr Pellet Method - Shimadzu. Retrieved from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. Retrieved from [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. Retrieved from [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. (2021, February 15). Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Retrieved from [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Retrieved from [Link]
-
Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid - ResearchGate. (2006, October). Retrieved from [Link]
-
Sample preparation for FT-IR. Retrieved from [Link]
-
Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids | The Journal of Physical Chemistry B - ACS Publications. (2022, June 28). Retrieved from [Link]
-
Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC - NIH. (2022, June 28). Retrieved from [Link]
-
IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... - ResearchGate. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics - Mettler Toledo. Retrieved from [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. Retrieved from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
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Infrared Spectrometry - MSU chemistry. Retrieved from [Link]
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Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. Retrieved from [Link]
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Table of Characteristic IR Absorptions. Retrieved from [Link]
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A survey of Hammett substituent constants and resonance and field parameters. (1991, March 1). Retrieved from [Link]
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8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry. Retrieved from [Link]
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Hammett equation - Wikipedia. Retrieved from [Link]
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Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]
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The Versatility of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid in Materials Science: Application Notes and Protocols
Introduction
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, also known as 4-(methallyloxy)benzoic acid, is a bifunctional molecule poised at the intersection of polymer chemistry and liquid crystal technology. Its structure, featuring a polymerizable methallyl group and a mesogenic benzoic acid core, makes it a valuable building block for advanced materials. The rigid benzoic acid moiety, capable of forming hydrogen-bonded dimers, imparts a propensity for self-assembly into liquid crystalline phases. Simultaneously, the methallyl group provides a reactive handle for free-radical polymerization, enabling the creation of functional polymers with tailored properties.
This technical guide provides detailed application notes and experimental protocols for researchers, scientists, and professionals in materials science and drug development. We will explore the synthesis of this monomer and its key applications in the formulation of side-chain liquid crystal polymers and as a functional monomer in UV-curable resins for coatings and dental applications.
Core Concepts: The Synergy of Mesogenic and Polymerizable Moieties
The unique behavior of this compound stems from two key structural features:
-
The Benzoic Acid Core: Benzoic acid and its derivatives are well-known for their ability to form stable hydrogen-bonded dimers. This dimerization effectively elongates the molecule, creating a rod-like structure that is conducive to the formation of liquid crystalline (mesogenic) phases, such as nematic and smectic phases[1][2][3]. The liquid crystalline state is an intermediate phase of matter between a crystalline solid and an isotropic liquid, exhibiting both order and fluidity.
-
The Methallyl Ether Group: The (2-Methylprop-2-en-1-yl)oxy substituent provides a polymerizable double bond. This allows the molecule to act as a monomer in polymerization reactions, most commonly through free-radical mechanisms. By incorporating this monomer into a polymer chain, its inherent properties, such as liquid crystallinity, can be imparted to the resulting macromolecule.
This combination allows for the creation of materials where the long-range order of liquid crystals can be "frozen" into a solid polymer matrix, leading to materials with unique anisotropic properties.
Application I: Side-Chain Liquid Crystal Polymers (SCLCPs)
Side-chain liquid crystal polymers are macromolecules where mesogenic units are attached as side chains to a flexible polymer backbone. These materials combine the processing advantages of polymers with the unique optical and electro-optical properties of liquid crystals. This compound is an ideal monomer for the synthesis of SCLCPs.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Williamson ether synthesis procedures for alkoxybenzoic acids[4].
Materials:
-
4-Hydroxybenzoic acid
-
3-Chloro-2-methyl-1-propene (Methallyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI) (catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Ethanol for recrystallization
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add 4-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and a catalytic amount of potassium iodide.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Addition of Alkyl Halide: While stirring vigorously, add 3-chloro-2-methyl-1-propene (1.2 equivalents) dropwise from the dropping funnel at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of cold deionized water.
-
Acidification: Acidify the aqueous solution to a pH of approximately 2-3 with 1M HCl. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water. Recrystallize the crude product from ethanol to obtain the purified monomer.
-
Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Determine the melting point of the purified product.
Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 2: Free-Radical Polymerization to Form a Side-Chain Liquid Crystal Polymer
This protocol outlines the solution polymerization of this compound to yield a homopolymer.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene, anhydrous
-
Methanol (non-solvent for precipitation)
Equipment:
-
Schlenk flask or equivalent reaction vessel for inert atmosphere
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Place the synthesized monomer and AIBN (1-2 mol% relative to the monomer) in a Schlenk flask equipped with a magnetic stirrer.
-
Degassing: Add anhydrous toluene to dissolve the solids. Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization[5][6].
-
Polymerization: Under an inert atmosphere, heat the reaction mixture to 60-70 °C to initiate the polymerization. Maintain the reaction for 24-48 hours. The viscosity of the solution will increase as the polymer forms.
-
Isolation: After the reaction period, cool the solution to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of toluene and re-precipitate it in methanol to remove any unreacted monomer and initiator. Repeat this step 2-3 times.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC). Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy.
Diagram: Polymerization Workflow
Caption: Workflow for the synthesis of the side-chain liquid crystal polymer.
Characterization of Liquid Crystalline Properties
The liquid crystalline behavior of both the monomer and the resulting polymer should be investigated to understand their mesomorphic properties.
Techniques:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (e.g., melting point, glass transition temperature, and clearing point) and associated enthalpy changes[3].
-
Polarized Optical Microscopy (POM): POM is used to visualize the textures of the liquid crystalline phases, which are characteristic of the type of mesophase (e.g., nematic, smectic)[3].
Expected Behavior:
Based on the behavior of similar alkoxybenzoic acids, the monomer is expected to exhibit liquid crystalline properties, likely a nematic or smectic phase, upon heating[3][7]. The resulting polymer is expected to have a higher glass transition temperature and may exhibit a broader liquid crystalline range compared to the monomer.
| Property | Expected Range for Similar Monomers | Expected for Polymer |
| Melting Temperature (Tm) | 100-150 °C | N/A (amorphous or semi-crystalline) |
| Glass Transition (Tg) | N/A | 50-100 °C |
| Clearing Temperature (Ti) | 120-180 °C | Potentially higher and broader range |
| Mesophase | Nematic, Smectic | Nematic, Smectic |
Application II: Functional Monomer in UV-Curable Resins
The polymerizable methallyl group in this compound makes it a suitable functional monomer for incorporation into UV-curable resins. The benzoic acid moiety can enhance properties such as adhesion, thermal stability, and mechanical strength of the cured material. Potential applications include advanced coatings and dental composites[8][9][10][11].
Protocol 3: Formulation and UV Curing of a Resin
This protocol provides a general method for incorporating the functional monomer into a simple UV-curable formulation.
Materials:
-
Base monomer (e.g., triethylene glycol dimethacrylate, TEGDMA)
-
This compound (functional monomer)
-
Photoinitiator (e.g., camphorquinone, in combination with an amine co-initiator for visible light curing)[12]
-
Inhibitor (e.g., butylated hydroxytoluene, BHT, to prevent premature polymerization)
Equipment:
-
Dual asymmetric centrifuge (DAC) mixer or similar mixing equipment
-
Molds for sample preparation (e.g., silicone molds)
-
UV or visible light curing unit
Procedure:
-
Formulation: In a light-protected container, combine the base monomer, the functional monomer (e.g., 5-20 wt%), the photoinitiator system (e.g., 0.5-1 wt%), and a small amount of inhibitor.
-
Mixing: Homogenize the mixture using a DAC mixer until a uniform, bubble-free resin is obtained.
-
Curing: Transfer the resin into a mold of the desired shape and expose it to a UV or visible light source with the appropriate wavelength and intensity for a specified duration to achieve complete curing. The curing time will depend on the photoinitiator system and the thickness of the sample.
-
Post-Curing: In some cases, a post-curing step involving heating the sample may be beneficial to enhance the degree of conversion and improve mechanical properties.
Characterization of the Cured Polymer Network
The properties of the cured material should be evaluated to determine the impact of incorporating this compound.
Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To determine the degree of conversion of the methallyl double bonds during polymerization.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and glass transition temperature (Tg) of the cured material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the cured polymer.
-
Mechanical Testing: To evaluate properties such as flexural strength, compressive strength, and hardness.
Expected Improvements:
The incorporation of the benzoic acid-containing monomer is anticipated to:
-
Increase the glass transition temperature (Tg) of the cured resin.
-
Enhance the mechanical properties, such as modulus and strength, due to the rigid aromatic core.
-
Improve adhesion to various substrates due to the presence of the carboxylic acid group.
Conclusion
This compound is a versatile monomer with significant potential in materials science. Its dual functionality allows for the creation of advanced materials such as side-chain liquid crystal polymers with ordered structures and functional polymer networks with enhanced thermomechanical properties. The protocols and application notes provided in this guide offer a foundation for researchers to explore and exploit the unique characteristics of this molecule in the development of next-generation materials.
References
- Li, Q. (Ed.). (2007). Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. Taylor & Francis.
-
Gin, D. L., Gu, W., Pindzola, B. A., & Zhou, W. J. (2001). Polymerized Lyotropic Liquid Crystal Assemblies for Materials Applications. Accounts of Chemical Research, 34(12), 973-980. Available at: [Link]
- Kitzerow, H. S., & Bahr, C. (Eds.). (2006). Mesophase Transformation of Mixed Liquid Crystals Formed by Supramolecular Self-Organization of 4-Substituted Benzoic Acids. Chirality in Liquid Crystals.
-
Ahmed, H. A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 1-16. Available at: [Link]
- Barbera, J., et al. (1986). Polymerization of p-Methacryloyloxy Benzoic Acid within Liquid Crystalline Media. Molecular Crystals and Liquid Crystals, 12(3), 209-216.
-
PubChem. (n.d.). 4-(2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
- ResearchGate. (n.d.).
-
The Royal Society of Chemistry. (2017). Supplementary Information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Al-Ayed, A. Z., et al. (2012). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 13(9), 11786-11801. Available at: [Link]
- Global Substance Registration System. (n.d.). 4-(2-METHYLPROP-2-ENOYL)BENZOIC ACID.
- The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid.
- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading
- PrepChem. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-(prop-2-en-1-yl)
-
Park, J. G., et al. (2011). Synthesis and evaluation of novel dental monomer with branched aromatic carboxylic acid group. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 99B(2), 346-354. Available at: [Link]
- Mariani, A., et al. (2020). Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid. Polymers, 12(11), 2548.
- Jones, D. W. (1998). Dental Composite Biomaterials.
-
Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. (2021). RSC Advances, 11(55), 34689-34693. Available at: [Link]
-
Pieniak, D., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 14(3), 680. Available at: [Link]
- Gody, G., et al. (2016). Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities. Polymers, 8(9), 323.
-
Yang, J., et al. (2009). Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism. Biomaterials, 30(23-24), 3855-3868. Available at: [Link]
- Theato, P. (2008). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. Macromolecules, 41(18), 6649-6655.
-
Khandelwal, M., et al. (2014). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 4(77), 40751-40758. Available at: [Link]
- Google Patents. (n.d.). EP0727448A1 - Water soluble polymers containing allyloxybenzenesulfonic acid monomer and methallyl sulfonic acid monomer.
- Talian, I., et al. (2022). Synthesis of Multifunctional Polymersomes Prepared by Polymerization-Induced Self-Assembly. Polymers, 14(17), 3508.
- Free-Radical Polymerization of Methacrylic Acid: From Batch to Continuous Using Stirred Tank Reactors. (n.d.).
- CoPolDB. (n.d.). Monomer detail | 2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic Acid.
-
Lee, I. B., et al. (2007). Dental Restorative Composites Fabricated From a Novel Organic Matrix Without an Additional Diluent. Biomacromolecules, 8(6), 1830-1835. Available at: [Link]
-
Yap, A. U. J., et al. (2000). Release of methacrylic acid from dental composites. Dental Materials, 16(3), 172-179. Available at: [Link]
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- 2. benchchem.com [benchchem.com]
- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
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- 8. Synthesis and evaluation of novel dental monomer with branched aromatic carboxylic acid group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dental Composite Biomaterials [cda-adc.ca]
- 10. Dental restorative composites fabricated from a novel organic matrix without an additional diluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Release of methacrylic acid from dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
Welcome to the technical support center for the synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can navigate the common challenges associated with this procedure.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific case, the phenoxide is generated from 4-hydroxybenzoic acid, which then acts as a nucleophile to displace the halide from 3-chloro-2-methyl-1-propene (methallyl chloride) in an SN2 reaction.
While seemingly straightforward, this synthesis is prone to several challenges that can significantly impact the yield and purity of the final product. This guide will provide a detailed walkthrough of optimized protocols and address potential pitfalls.
Reaction Mechanism and Key Considerations
The core of this synthesis is the SN2 reaction between the potassium salt of 4-hydroxybenzoic acid and methallyl chloride.
dot
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this synthesis?
A1: Several factors can contribute to low yields:
-
Incomplete deprotonation of 4-hydroxybenzoic acid: Insufficient base or a weak base will result in unreacted starting material.
-
Side reactions: The primary competing reaction is the E2 elimination of methallyl chloride, especially at higher temperatures. C-alkylation of the phenoxide ring is also a possibility.
-
Loss of volatile reagents: Methallyl chloride is volatile, and inadequate refluxing can lead to its loss from the reaction mixture.
-
Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can significantly hinder the reaction progress.
-
Product loss during workup: Improper extraction or purification techniques can lead to significant product loss.
Q2: Which base is most effective for this reaction?
A2: For phenolic starting materials like 4-hydroxybenzoic acid, moderately strong bases are generally sufficient and can help minimize side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can be used but may increase the rate of elimination side reactions. Weaker bases like sodium bicarbonate (NaHCO₃) are generally not strong enough for complete deprotonation.
Q3: What is the ideal solvent for this synthesis?
A3: Polar aprotic solvents are the best choice for Williamson ether synthesis as they can dissolve the reactants and do not participate in the reaction. N,N-Dimethylformamide (DMF) and acetonitrile are excellent options. Acetone can also be used, though its lower boiling point might require longer reaction times.
Q4: Can I use methallyl bromide instead of methallyl chloride?
A4: Yes, methallyl bromide can be used. Bromides are generally better leaving groups than chlorides, which could lead to a faster reaction rate. However, they are also more susceptible to elimination reactions. The choice between the two may depend on the specific reaction conditions and desired outcome.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (4-hydroxybenzoic acid) is highly polar and will have a low Rf value, while the product will be less polar and have a higher Rf. The reaction is considered complete when the spot corresponding to 4-hydroxybenzoic acid is no longer visible.
Experimental Protocols
Here we provide two detailed protocols: a standard Williamson ether synthesis and a phase-transfer catalysis (PTC) method, which can offer advantages in certain situations.
Protocol 1: Standard Williamson Ether Synthesis
This protocol is a reliable method for the synthesis of this compound.
Materials:
-
4-Hydroxybenzoic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
3-Chloro-2-methyl-1-propene (Methallyl chloride)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Add DMF to the flask to create a stirrable suspension (approximately 5-10 mL per gram of 4-hydroxybenzoic acid).
-
Add methallyl chloride (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Acidify the aqueous mixture to a pH of 2-3 with 1M HCl. A precipitate should form.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
dot
Caption: Workflow for the standard Williamson ether synthesis protocol.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This method can be advantageous as it often requires milder conditions and can be more efficient for large-scale reactions.
Materials:
-
4-Hydroxybenzoic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
3-Chloro-2-methyl-1-propene (Methallyl chloride)
-
Toluene or another suitable organic solvent
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in an aqueous solution of NaOH or KOH (2.0 eq).
-
Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).
-
Add a solution of methallyl chloride (1.2 eq) in toluene.
-
Stir the biphasic mixture vigorously at 50-60 °C.
-
Monitor the reaction by TLC. The reaction is typically faster than the standard method.
-
Once the reaction is complete, cool the mixture to room temperature and separate the layers.
-
Wash the organic layer with water.
-
Acidify the aqueous layer with 1M HCl to precipitate any remaining product, then extract with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation. 2. Low reaction temperature. 3. Loss of volatile methallyl chloride. 4. Poor quality reagents. | 1. Ensure K₂CO₃ is anhydrous. Consider a stronger base like KOH if necessary. 2. Gradually increase the temperature in 10 °C increments. 3. Ensure the reflux condenser is efficient and the system is well-sealed. 4. Use freshly opened or purified reagents. |
| Significant Amount of Unreacted 4-Hydroxybenzoic Acid | 1. Insufficient base. 2. Short reaction time. 3. Inadequate mixing. | 1. Use at least 2 equivalents of K₂CO₃. 2. Extend the reaction time and continue monitoring by TLC. 3. Ensure vigorous stirring to facilitate contact between reactants. |
| Formation of a Major Byproduct (higher Rf than product) | 1. E2 elimination of methallyl chloride. | 1. Lower the reaction temperature. Consider using a less hindered base if applicable. |
| Product is an Oil and Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient. 2. Ensure complete removal of the reaction solvent under high vacuum. |
| Difficulty in Separating Layers During Workup | 1. Formation of an emulsion. | 1. Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
Characterization of this compound
Proper characterization of the final product is crucial to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white solid |
| 1H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.9-8.1 (d, 2H), ~6.9-7.0 (d, 2H), ~5.0 (s, 1H), ~4.9 (s, 1H), ~4.5 (s, 2H), ~1.8 (s, 3H), ~12.5 (br s, 1H, COOH) |
| 13C NMR (CDCl₃, 100 MHz) δ (ppm) | ~171.5, ~162.0, ~140.0, ~132.0, ~123.0, ~114.5, ~113.0, ~72.0, ~19.5 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives; Chapman & Hall: New York, 1994.
- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: Harlow, 1989.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Gokel, G. W.; Durst, H. D. Principles and Synthetic Applications in Crown Ether Chemistry. Synthesis1976, 1976 (03), 168–184.
- Dehmlow, E. V.; Dehmlow, S. S.
Technical Support Center: Purification of Crude 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid and encountering challenges in its purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity of your compound.
Introduction: The Chemistry of Purification
The synthesis of this compound, a substituted benzoic acid derivative, is typically achieved via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide (in this case, from methallyl chloride) by the phenoxide of a 4-hydroxybenzoic acid ester, followed by hydrolysis of the ester to the carboxylic acid.
While this is a robust reaction, the crude product is often contaminated with a variety of impurities. Understanding the potential impurities is the first step in designing an effective purification strategy.
Predicted Impurities in Crude this compound:
| Impurity | Chemical Structure | Origin |
| Unreacted Starting Material | Incomplete reaction. | |
| (Ethyl 4-hydroxybenzoate) | ||
| Unreacted Starting Material | Incomplete reaction. | |
| (4-Hydroxybenzoic acid) | ||
| Unreacted Reagent | Excess reagent used in the reaction. | |
| (Methallyl chloride) | ||
| Elimination Byproduct | E2 elimination of methallyl chloride, promoted by the basic conditions.[2] | |
| (Isobutylene) | ||
| C-Alkylation Byproduct | Competing reaction where the methallyl group attaches to the aromatic ring instead of the phenolic oxygen.[1] | |
| (e.g., Ethyl 3-(2-methylprop-2-en-1-yl)-4-hydroxybenzoate) | ||
| Hydrolysis Product of Reagent | Reaction of methallyl chloride with hydroxide ions. | |
| (Methallyl alcohol) |
This guide will address the common challenges encountered when trying to remove these impurities.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common problems.
Q1: My crude product is an oil or a sticky solid and won't crystallize. What's going on?
A1: This is a common issue and usually indicates the presence of significant impurities that are depressing the melting point of your product. The likely culprits are unreacted starting materials or oily byproducts.
-
Expert Insight: The presence of even small amounts of residual solvent or low-melting impurities can prevent crystallization. It is crucial to ensure your crude product is thoroughly dried under vacuum before attempting recrystallization.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Before attempting recrystallization, perform an acid-base extraction to remove neutral and basic impurities. Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution. Your desired carboxylic acid will move into the aqueous layer as its sodium salt. The organic layer, containing neutral impurities, can be discarded. Re-acidify the aqueous layer with a strong acid (e.g., 6M HCl) to precipitate your purified product.[3]
-
Trituration: If you have a sticky solid, try triturating it with a solvent in which your product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or a mixture of hexanes and ethyl acetate). This can often wash away the oily impurities, leaving behind a more crystalline product.
-
Q2: I performed a recrystallization, but my product is still impure according to TLC/NMR. What should I do?
A2: This indicates that the chosen recrystallization solvent is not effectively separating your product from the impurities.
-
Expert Insight: The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[4] If the impurities have similar solubility profiles to your product, a single-solvent recrystallization may not be sufficient.
-
Troubleshooting Steps:
-
Solvent System Screening: You may need to screen for a better solvent or solvent system. An ideal solvent should dissolve your product well when hot but poorly when cold. The impurities should either be very soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and can be removed by hot filtration).
-
Mixed-Solvent Recrystallization: A mixed-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethanol or ethyl acetate). Then, while the solution is hot, add a "poor" solvent (one in which it is insoluble, e.g., water or hexanes) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[2]
-
Second Recrystallization: Sometimes, a second recrystallization is necessary to achieve high purity.
-
Recommended Recrystallization Solvents for Screening:
| Solvent/System | Rationale |
| Ethanol/Water | A common and effective system for many benzoic acid derivatives.[5] |
| Ethyl Acetate/Hexanes | Good for compounds of intermediate polarity. |
| Toluene | Can be effective for aromatic compounds. |
| Aqueous Acetic Acid | Can sometimes provide good crystal growth for carboxylic acids.[5] |
Q3: My TLC plate shows streaking for the spot corresponding to my product. How can I get clean spots?
A3: Streaking of carboxylic acids on silica gel TLC plates is a well-known issue. It is caused by the interaction of the acidic proton of the carboxylic acid with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms that travel at different rates.
-
Expert Insight: To prevent streaking, you need to ensure your carboxylic acid remains fully protonated during the chromatography.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will suppress the deprotonation of your carboxylic acid and result in a much sharper, well-defined spot.
-
Solvent System Optimization: A typical starting mobile phase for a compound of this nature would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A ratio of 70:30 or 60:40 (Hexanes:Ethyl Acetate) with 1% acetic acid is a good starting point. Adjust the ratio to achieve an Rf value between 0.2 and 0.5 for your product.[6]
-
Q4: I'm considering column chromatography. What stationary and mobile phase should I use?
A4: Column chromatography is an excellent option if recrystallization fails to provide the desired purity.
-
Expert Insight: For acidic compounds like yours, standard silica gel is the most common stationary phase. As with TLC, the mobile phase should be acidified to prevent tailing.
-
Recommended Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: Start with the same solvent system you optimized for TLC (e.g., Hexanes:Ethyl Acetate with 1% acetic acid). You can run a gradient, starting with a lower polarity and gradually increasing the percentage of ethyl acetate, to effectively separate compounds with different polarities.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel and dry-load it onto the column for better separation.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
-
Dissolve the crude this compound in diethyl ether (approx. 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). Combine the aqueous layers.
-
Wash the combined aqueous layers with diethyl ether (1 x 20 mL) to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer to pH ~2 with 6M HCl. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization from Ethanol/Water
-
Place the crude, dried solid from the acid-base extraction into an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to just dissolve the solid.
-
To the hot solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the cloudiness.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process for purifying your crude product.
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting streaking on TLC plates for acidic compounds.
References
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]
-
Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
Technical Support Center: Synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Welcome to the technical support guide for the synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of alkoxybenzoic acid derivatives. We will delve into the common challenges, side reactions, and troubleshooting strategies associated with this synthesis, which typically proceeds via the Williamson ether synthesis. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your reaction outcomes, ensuring high yield and purity.
Overview of the Core Synthesis
The synthesis of this compound is most commonly achieved through a two-step process starting from a p-hydroxybenzoate ester (e.g., methyl 4-hydroxybenzoate).
-
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of the starting ester is deprotonated with a suitable base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking 3-chloro-2-methyl-1-propene (methallyl chloride) in an SN2 reaction to form the ether linkage.[1][2][3] This step yields the intermediate ester, methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate.
-
Step 2: Saponification (Ester Hydrolysis). The intermediate ester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) to cleave the ester and form the sodium or potassium salt of the target carboxylic acid.[4][5] Subsequent acidification precipitates the final product, this compound.[4][5][6]
While seemingly straightforward, this synthesis is prone to several competing side reactions that can significantly impact yield and purity. The following sections address these challenges in a practical, question-and-answer format.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is designed to directly address the common issues encountered during the synthesis.
Q1: My overall yield is low, and I've recovered a significant amount of my starting 4-hydroxybenzoate ester. What went wrong?
Answer: This is a classic symptom of incomplete or failed O-alkylation (Step 1). Several factors could be at play:
-
Incomplete Deprotonation: The phenolic hydroxyl group (pKa ≈ 9-10) must be fully deprotonated to form the highly nucleophilic phenoxide ion.[7] If the base is too weak or used in insufficient stoichiometric amounts, the reaction will be sluggish or incomplete.
-
Poor Reagent Quality: Moisture in the solvent or reagents can quench the base (especially potent ones like NaH) and protonate the phenoxide, inhibiting the reaction. Methallyl chloride can degrade over time; its quality should be verified.
-
Suboptimal Temperature: The SN2 reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow.
Mitigation Strategy:
-
Base Selection: For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easy to handle.[3] For a more forceful reaction, sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[2][8]
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3][9] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺), leaving the phenoxide anion "naked" and more nucleophilic, thereby accelerating the SN2 reaction.[8][9]
-
Reaction Conditions: Ensure your solvent is anhydrous, especially when using NaH. Run the reaction at an elevated temperature, typically between 50-100 °C, and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).[8]
Q2: My reaction produced a complex mixture of products, including an isomer of my desired ether. What is this side product?
Answer: You are likely observing the product of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms on the aromatic ring (specifically at the ortho positions).[1][3][9] While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of 4-hydroxy-3-(2-methylprop-2-en-1-yl)benzoic acid derivatives.
dot graph "O-alkylation_vs_C-alkylation" { layout="dot" rankdir="LR" node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} caption { label = "Figure 1. Competing O- vs. C-alkylation pathways." fontsize = 10 }
Controlling Regioselectivity: The ratio of O- to C-alkylation is highly dependent on the reaction environment.[10][11]
-
Solvent: This is the most critical factor.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents lead to a "free" or loosely associated phenoxide ion, where the negative charge is concentrated on the highly electronegative oxygen atom, favoring O-alkylation.[12][13]
-
Protic Solvents (Water, Alcohols): These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide.[12] This "shields" the oxygen, making the ortho-carbon positions of the ring more accessible for alkylation.[12]
-
-
Counter-ion: Larger, "softer" cations like K⁺ or Cs⁺ tend to favor O-alkylation more than smaller, "harder" cations like Li⁺ or Na⁺ because they associate less tightly with the oxygen atom.[13]
Troubleshooting Protocol: To favor the desired O-alkylation, switch to a polar aprotic solvent like DMF and use potassium carbonate as the base.
Q3: I see a byproduct that corresponds to the mass of isobutylene or its derivatives. What is happening?
Answer: This indicates that a base-catalyzed elimination (E2) reaction is competing with the SN2 substitution.[1][7] The base, instead of only deprotonating the phenol, can also attack a proton on the methallyl chloride, leading to the elimination of HCl and the formation of isobutylene gas.
-
Cause: This side reaction is favored by strong, sterically hindered bases and higher temperatures.[8][14] While methallyl chloride is a primary halide and less prone to elimination than secondary or tertiary halides, the reaction can still occur.[2]
Mitigation Strategy:
-
Temperature Control: Avoid excessively high temperatures. If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.[8]
-
Base Choice: Use a base that is strong enough for deprotonation but not excessively harsh. K₂CO₃ is often a good balance. If you must use a very strong base like an alkoxide, choose a less sterically bulky one.
Q4: After the final acidification step, my product is oily, has a low melting point, and the NMR shows an ethyl or methyl ester signal. What's the problem?
Answer: The issue lies in the second step: incomplete saponification (ester hydrolysis) . The etherification (Step 1) was likely successful, but the hydrolysis reaction to convert the intermediate ester to the final carboxylic acid did not go to completion.
-
Cause: Hydrolysis requires breaking a stable ester bond and is often the rate-limiting step. Insufficient reaction time, low temperature, or an inadequate amount of base (NaOH/KOH) can lead to incomplete conversion.[4][5]
Protocol for Complete Hydrolysis:
-
Reagents: Use a sufficient excess of NaOH or KOH (e.g., 2-4 equivalents) in a solvent mixture like water/ethanol or water/methanol to ensure solubility.
-
Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for a period of 2-4 hours.[6][15]
-
Monitoring: The reaction can be monitored by TLC. The product, being a salt, will have a very different Rf value from the starting ester. An alternative is to take a small aliquot, acidify it, extract it, and check for the disappearance of the starting ester by TLC.
-
Work-up: After cooling, the reaction mixture should be acidified with a strong acid like HCl until the pH is ~1-2 to ensure complete precipitation of the carboxylic acid product.[4][5]
Summary of Key Parameters and Troubleshooting
The following table summarizes the common issues and recommended solutions for optimizing the synthesis.
| Observed Problem | Probable Cause(s) | Primary Solution(s) | Secondary Actions |
| Low Yield, Starting Material Recovered | Incomplete deprotonation; Insufficient temperature; Wet reagents/solvent. | Use a stronger base (e.g., K₂CO₃, NaH) in a dry, polar aprotic solvent (DMF, DMSO). | Increase reaction temperature to 60-80°C; Ensure all reagents and glassware are anhydrous. |
| Isomeric Impurity Detected (C-Alkylation) | Use of protic solvents (H₂O, alcohols); "Hard" counter-ion (Li⁺). | Switch to a polar aprotic solvent (DMF) and a base with a "soft" counter-ion (K₂CO₃, Cs₂CO₃).[12][13] | Avoid aqueous work-up until the alkylation is complete. |
| Alkene Byproduct Formation (Elimination) | High reaction temperature; Sterically bulky or overly strong base. | Lower the reaction temperature and extend the reaction time.[8] | Use a less hindered base like K₂CO₃ instead of t-butoxide. |
| Product is an Ester, not a Carboxylic Acid | Incomplete saponification (hydrolysis). | Increase hydrolysis time, temperature (reflux), and concentration of NaOH/KOH.[5][6] | Use a co-solvent (e.g., ethanol) to improve solubility during hydrolysis. |
Analytical Workflow for Quality Control
A robust analytical plan is crucial for diagnosing issues and confirming product purity.
dot graph "Analytical_Workflow" { layout="dot" rankdir="TB" node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption { label = "Figure 2. Troubleshooting and QC analytical workflow." fontsize = 10 }
Step-by-Step Analytical Protocol:
-
In-Process TLC: Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) to monitor the consumption of the starting methyl 4-hydroxybenzoate. The product ether will have a higher Rf value (less polar).
-
Crude ¹H NMR: After the first step and work-up, take an NMR of the crude intermediate ester. Confirm the presence of the methallyl group signals (~1.8 ppm, ~5.0 ppm, ~5.1 ppm) and the disappearance of the phenolic -OH peak.
-
Crude LC-MS: An LC-MS of the crude product can quickly identify the mass of the desired product and any major impurities, such as the C-alkylated isomer or unreacted starting material.
-
Final Product Analysis: After hydrolysis, purification (typically recrystallization from an ethanol/water or acetic acid/water mixture), and drying, the final product should be characterized by:
-
¹H NMR: Confirm the absence of the methyl ester singlet (~3.9 ppm) and the presence of a broad carboxylic acid singlet (>10 ppm).
-
Melting Point: Compare the observed melting point with the literature value to assess purity.
-
HPLC: Use a C18 column to determine the final purity quantitatively.[16]
-
By systematically addressing these potential pitfalls and employing rigorous analytical controls, researchers can successfully navigate the complexities of this synthesis and achieve high yields of pure this compound.
References
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid.
-
ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Retrieved from [Link]
-
Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-65. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
SSERCchemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Retrieved from [Link]
-
Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 -. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. RU2155184C1 - Method of preparing benzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid for Storage
Welcome to the technical support center for 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. Due to the compound's reactive 2-methylprop-2-en-1-yl (methallyl) group, improper storage can lead to degradation and polymerization, compromising experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to address potential storage challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when storing this compound?
A1: The primary concern is spontaneous polymerization initiated at the methallyl group. This process can be triggered by exposure to heat, light (specifically UV radiation), or the presence of radical species. Polymerization results in the formation of oligomers or high molecular weight polymers, which will alter the physical and chemical properties of the material, rendering it unsuitable for most applications.
Q2: What are the ideal temperature conditions for storing this compound?
A2: For long-term storage, it is recommended to store this compound in a cool, dark environment. A refrigerated temperature range of 2-8°C is advisable. Avoid freezing the compound, as this can cause crystallization and potential moisture condensation upon thawing, which may affect stability. For short-term benchtop use, maintain the compound in a cool, shaded area away from direct sunlight and heat sources.
Q3: Is an inhibitor necessary for the storage of this compound?
A3: Yes, the addition of a polymerization inhibitor is highly recommended for long-term storage. Due to the structural similarity to other polymerizable monomers like acrylic acid, inhibitors such as hydroquinone monomethyl ether (MEHQ) are effective. A typical concentration range for MEHQ is 100-500 ppm . It is crucial to ensure the inhibitor is evenly distributed throughout the material.
Q4: How does oxygen affect the stability of inhibited this compound?
A4: The presence of a small amount of dissolved oxygen is often beneficial and can act synergistically with phenolic inhibitors like MEHQ to prevent polymerization. Therefore, it is generally recommended to store the compound under an air atmosphere rather than an inert gas like nitrogen or argon. However, excessive exposure to air should be avoided to prevent oxidative degradation of the benzoic acid moiety over extended periods.
Q5: I've noticed a change in the physical appearance of the material (e.g., increased viscosity, solidification). What should I do?
A5: A change in physical appearance, such as increased viscosity or the formation of a solid mass, is a strong indicator of polymerization. If this occurs, the material should be considered compromised and should not be used in your experiments. It is crucial to reassess your storage conditions, including temperature, light exposure, and inhibitor concentration, to prevent this from happening with new batches.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Material has solidified or become highly viscous in the container. | Spontaneous polymerization. | Isolate and dispose of the material according to your institution's hazardous waste guidelines. Do not attempt to heat or dissolve the polymerized material , as this can be hazardous. Review storage conditions: ensure storage at 2-8°C, protection from light, and adequate inhibitor levels in future batches. |
| Discoloration of the material (e.g., yellowing). | 1. Oxidation of the benzoic acid or inhibitor.2. Presence of impurities. | 1. Perform a purity check using HPLC or NMR (see protocols below). Minor discoloration might not affect purity significantly for some applications, but it is a sign of degradation.2. If purity is compromised, consider repurification if possible, or use a fresh batch. Ensure the container is tightly sealed to minimize air exposure during storage. |
| Inconsistent experimental results using the same batch of the compound. | 1. Non-uniform inhibitor distribution.2. Localized polymerization. | 1. Gently agitate the container before taking a sample to ensure the inhibitor is evenly distributed, especially if the material has been stored for a long time.2. If you suspect localized polymerization, carefully inspect the material for any viscous or solid particles before use. |
| Precipitate formation in a solution prepared from the stored solid. | 1. Low solubility at the working concentration and temperature.2. The precipitate could be a polymer. | 1. Check the solubility of the compound in your chosen solvent. Gentle warming and sonication may help dissolve the material.2. If the precipitate does not redissolve with warming, it is likely a polymer. Filter the solution before use and consider the concentration of the remaining monomer to be lower than calculated. It is highly recommended to use a fresh, uncompromised batch of the solid. |
Experimental Workflows and Diagrams
Mechanism of Inhibition
The stability of this compound is maintained by interrupting the free-radical polymerization chain reaction. Inhibitors like MEHQ, in the presence of oxygen, are highly effective at this.
Purity Assessment Workflow
Regularly assessing the purity of the stored compound is crucial. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a reliable way to detect the monomer and any potential degradation products or polymers.
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (for mobile phase pH adjustment)
-
Volumetric flasks
-
Pipettes
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., an isocratic mixture of 60:40 acetonitrile:water, or a gradient). A small amount of acid (e.g., 0.1% phosphoric acid) can be added to the aqueous phase to ensure the carboxylic acid is protonated.
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard (if available) or a new batch of this compound and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve if quantitative analysis is required.
-
Sample Preparation: Prepare a sample of the stored compound at the same concentration as the standard stock solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to this compound. The presence of early-eluting peaks may indicate more polar degradation products, while a broad, poorly resolved hump at the baseline could indicate the presence of polymers.
Protocol 2: Addition of MEHQ Inhibitor
This protocol describes how to add MEHQ inhibitor to a batch of this compound that does not already contain it.
Materials:
-
This compound
-
MEHQ (hydroquinone monomethyl ether)
-
A suitable solvent in which both the acid and MEHQ are soluble (e.g., acetone, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known amount of this compound in a minimal amount of the chosen solvent in a round-bottom flask.
-
Inhibitor Stock Solution: Prepare a stock solution of MEHQ in the same solvent. For example, dissolve 100 mg of MEHQ in 10 mL of solvent to get a 10 mg/mL solution.
-
Inhibitor Addition: Calculate the amount of MEHQ stock solution needed to achieve the desired final concentration (e.g., 200 ppm). For example, to add 200 ppm of MEHQ to 10 g of the benzoic acid derivative, you would need 2 mg of MEHQ. This would correspond to 0.2 mL of the 10 mg/mL stock solution. Add the calculated amount of the MEHQ stock solution to the dissolved benzoic acid derivative.
-
Mixing: Swirl the flask gently to ensure thorough mixing.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Be careful not to use excessive heat to avoid initiating polymerization. A water bath temperature of 30-40°C is generally sufficient.
-
Final Product: Once the solvent is completely removed, you will have the solid this compound with the added inhibitor.
-
Storage: Transfer the stabilized compound to an appropriate container for storage under the recommended conditions (2-8°C, protected from light, under an air atmosphere).
References
- Sigma-Aldrich. Safety Data Sheet for Benzoic Acid.
- Cioanca, E. R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). Synthesis, Liquid Crystalline Properties and Thermal Stability of 4-(4-Alkyloxyphenylazo) Benzoic Acids. Celuloză și Hârtie, 59(4), 14-19.
- National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). (Details hazards and handling of a standard benzoic acid sample).
- Flinn Scientific. (2019). Safety Data Sheet: Benzoic Acid.
-
SIELC Technologies. HPLC Method for Analysis of Benzoic Anhydride on Primesep S2 Column. [Link] (Demonstrates a general HPLC method for a benzoic acid derivative).
-
PubChem. 4-(2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)benzoic acid. [Link] (Details on a structurally related compound).
-
GSRS. 4-(2-METHYLPROP-2-ENOYL)BENZOIC ACID. [Link] (Provides identifiers for a related compound).
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link] (General HPLC methods for benzoic acid).
- ScienceLab.com. (2005). Material Safety Data Sheet: Benzoic acid.
- University Politehnica of Bucharest. (2010). High-Performance Liquid Chromatography Method for the Determination of Benzoic Acid in Beverages. Scientific Bulletin, Series B, 72(4), 235-242. (Example of an HPLC method for benzoic acid).
- Longdom Publishing. (2017). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 8(5).
- Chemos GmbH & Co.KG. (2023). Safety Data Sheet: benzoic acid.
- Rujiralai, T., & Klayjinda, S. (2011). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. The Thai Journal of Pharmaceutical Sciences, 35(1), 35-44. (Provides a validated HPLC method for benzoic and sorbic acids).
Technical Support Center: Overcoming Solubility Challenges with 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Welcome to the technical support center for 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. Our approach is rooted in fundamental physicochemical principles and validated by established laboratory protocols to ensure the integrity and reproducibility of your experiments.
Understanding the Molecule: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Implication for Solubility |
| pKa | 4.0 - 5.0 | As a weak acid, its aqueous solubility will be highly dependent on pH.[1][2] |
| logP | 3.0 - 4.0 | The positive logP value suggests poor aqueous solubility and a preference for lipophilic environments.[3][4] |
| Aqueous Solubility | Low | Expected to be poorly soluble in neutral water due to its acidic nature and significant lipophilicity. |
These predicted properties classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV compound, indicating that its dissolution is a rate-limiting step for absorption.
Troubleshooting Guides & FAQs
This section addresses common solubility issues in a question-and-answer format, providing both the scientific rationale and step-by-step protocols to overcome them.
FAQ 1: My compound won't dissolve in aqueous buffer at neutral pH. What is the first thing I should try?
Answer: The primary reason for the poor aqueous solubility of this compound at neutral pH is its acidic nature. As a carboxylic acid, it exists predominantly in its non-ionized, less soluble form at pH values below its pKa. The most straightforward initial approach is to increase the pH of the aqueous medium.
Scientific Rationale: By raising the pH above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This ionic form is significantly more polar and, therefore, more soluble in water.
This protocol will allow you to determine the optimal pH for solubilizing your compound.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)[5]
-
Calibrated pH meter
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a series of vials, each containing a buffer solution of a different pH.[5]
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials for undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the measured solubility against the final measured pH of each buffer solution.
Caption: pH Adjustment Workflow for Solubility Enhancement.
FAQ 2: Adjusting the pH is not a viable option for my experiment. How can I dissolve the compound in an aqueous-based formulation?
Answer: If altering the pH is not suitable for your experimental conditions, using a cosolvent system is an excellent alternative. Cosolvents are water-miscible organic solvents that increase the solubility of non-polar compounds in aqueous solutions.
Scientific Rationale: Cosolvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic molecules like this compound.[6] Common pharmaceutically acceptable cosolvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[7]
This protocol will help you identify an effective cosolvent and its optimal concentration.
Materials:
-
This compound
-
Selected cosolvents (e.g., ethanol, propylene glycol, PEG 400)
-
Aqueous buffer of desired pH
-
Shaker or rotator
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of cosolvent-buffer mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).[7]
-
Add an excess amount of the compound to each cosolvent-buffer mixture.
-
Equilibrate the samples on a shaker at a constant temperature for 24-48 hours.
-
Centrifuge the samples to separate the undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant of each sample.
-
Plot the solubility of the compound as a function of the cosolvent concentration.
| Cosolvent | Concentration (% v/v) | Expected Solubility Trend |
| Ethanol | 10 - 50 | Moderate to high increase |
| Propylene Glycol | 10 - 50 | Moderate increase |
| PEG 400 | 10 - 50 | Significant increase |
FAQ 3: I need to prepare a solid dosage form. How can I improve the intrinsic solubility of the compound itself?
Answer: For solid dosage forms, improving the intrinsic dissolution rate is key. Two effective strategies are salt formation and the use of cyclodextrins.
Option A: Salt Formation
Scientific Rationale: Converting the acidic compound into a salt by reacting it with a base can dramatically increase its aqueous solubility and dissolution rate.[8] The choice of the counterion is critical and can influence the physicochemical properties of the resulting salt. For an acidic drug, the pKa of the counterion base should be at least 2 pH units higher than the drug's pKa to ensure stable salt formation.[8]
Materials:
-
This compound
-
A selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, meglumine)
-
Various organic solvents (e.g., ethanol, isopropanol, acetone)
-
Stir plate and stir bars
-
Filtration apparatus
Procedure:
-
Dissolve the compound in a suitable organic solvent.
-
In a separate vial, dissolve an equimolar amount of the selected base in the same or a miscible solvent.
-
Slowly add the base solution to the acid solution while stirring.
-
If a precipitate forms, collect it by filtration, wash with the solvent, and dry.
-
If no precipitate forms, allow the solvent to evaporate slowly or add an anti-solvent to induce crystallization.
-
Characterize the resulting solid for salt formation (e.g., using DSC, TGA, PXRD) and measure its aqueous solubility.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. who.int [who.int]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. bepls.com [bepls.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reaction Conditions for 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reaction for maximal yield and purity.
Overview of the Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis. The reaction involves the O-alkylation of 4-hydroxybenzoic acid with an alkylating agent, typically 3-chloro-2-methyl-1-propene (methallyl chloride), in the presence of a base.
While straightforward in principle, this reaction presents several challenges due to the bifunctional nature of the starting material (containing both a phenolic hydroxyl and a carboxylic acid group) and the ambident nucleophilic character of the resulting phenoxide. This guide will address the most common issues encountered during this synthesis.
Reaction Workflow & Competing Pathways
The desired reaction proceeds via an Sₙ2 mechanism. However, competing pathways, primarily C-alkylation, can significantly reduce the yield of the target O-alkylated product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you resolve common experimental hurdles.
Q1: My reaction yield is consistently low. What are the common causes?
Low yields can stem from several factors, often related to incomplete reactions or the formation of side products.[1][2]
-
Incomplete Deprotonation: The first step is the deprotonation of the phenolic hydroxyl group on 4-hydroxybenzoic acid to form the nucleophilic phenoxide. If the base is not strong enough or is used in insufficient quantity, a significant portion of your starting material will remain unreacted. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are typically sufficient.[1] For more challenging substrates or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.[2]
-
Side Reactions (C-alkylation): The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is often thermodynamically favored, C-alkylation can become a significant competing reaction under certain conditions, leading to isomeric impurities that are difficult to separate.[3][4]
-
Elimination of Alkyl Halide: Higher reaction temperatures can favor the E2 elimination of the alkyl halide (methallyl chloride) over the desired Sₙ2 substitution, especially with stronger bases.[1] This is typically less of a concern with primary allylic halides but should be considered if the reaction is run at high heat.
-
Inappropriate Solvent Choice: The solvent plays a critical role. Protic solvents (like ethanol or water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the Sₙ2 reaction. Polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred as they accelerate the reaction rate.[2]
Q2: I'm observing a significant amount of a C-alkylated impurity. How can I improve selectivity for O-alkylation?
This is a classic challenge in phenol alkylation. The key is to manipulate reaction conditions to favor attack by the oxygen atom.[3]
Caption: Competing O- vs. C-alkylation pathways for the phenoxide intermediate.
-
Solvent Selection: This is the most critical factor. Using polar aprotic solvents like DMF or acetonitrile enhances the nucleophilicity of the oxygen atom, promoting O-alkylation.[2] Protic solvents can hydrogen-bond with the oxygen, shielding it and making the ring carbons more available for attack.[3]
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can significantly improve O-alkylation selectivity.[5] The catalyst forms an ion pair with the phenoxide, which is soluble in the organic phase. This "naked" phenoxide ion is highly reactive at the oxygen atom.[6][7] This technique allows for efficient reaction even in a biphasic system (e.g., solid K₂CO₃ in an organic solvent).[8]
-
Counter-ion: While less commonly adjusted, the nature of the cation can influence the reaction. Loosely associated cations can favor O-alkylation.
Q3: The reaction is not proceeding, and I'm only recovering starting material. What's wrong?
Reaction failure is almost always due to a failure to generate the nucleophilic phenoxide.[2]
-
Check Base Strength and Stoichiometry: Ensure you are using a base strong enough to deprotonate the phenol. Remember that 4-hydroxybenzoic acid has two acidic protons. The carboxylic acid proton (pKa ~4.5) is much more acidic than the phenolic proton (pKa ~9.3). You need at least two equivalents of base to deprotonate both sites to ensure the phenoxide is available for reaction. A base like sodium bicarbonate (NaHCO₃) will only deprotonate the carboxylic acid and will be insufficient for the phenol.[2]
-
Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like sodium hydride (NaH), your solvent and glassware must be completely dry. Any residual water will quench the NaH, preventing deprotonation.[2]
-
Reagent Quality: Verify the purity and reactivity of your methallyl chloride. Old or improperly stored alkyl halides can degrade.
Q4: What is Phase-Transfer Catalysis (PTC) and how can it help my synthesis?
Phase-Transfer Catalysis (PTC) is a powerful technique for reacting substances that are in different, immiscible phases (e.g., a solid inorganic salt and an organic solution).[5][6]
-
Mechanism: A PTC catalyst, typically a quaternary ammonium salt (R₄N⁺X⁻), facilitates the migration of a reactant from one phase to another.[6] In this synthesis, the catalyst's cation (R₄N⁺) pairs with the phenoxide anion generated in the solid/aqueous phase. This new ion pair (R₄N⁺ ⁻O-Ar-COO⁻) is soluble in the organic solvent, where it can readily react with the methallyl chloride.[7]
-
Advantages:
-
Increased Reaction Rates: It overcomes the insolubility of the phenoxide salt in the organic phase.
-
Milder Conditions: Reactions can often be run at lower temperatures.[8]
-
No Need for Anhydrous Solvents: Since the base can be a solid (like K₂CO₃) or in an aqueous solution (with NaOH), the need for expensive and difficult-to-handle anhydrous solvents is eliminated.[7]
-
Improved Selectivity: As mentioned, PTC often enhances O-alkylation.[9]
-
Optimized Reaction Protocols
Researchers should adapt these generalized procedures based on their specific laboratory conditions and scale.
Protocol 1: Standard Williamson Ether Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq.).
-
Solvent & Base: Add a polar aprotic solvent (e.g., acetonitrile or DMF, ~10-15 volumes) and anhydrous potassium carbonate (K₂CO₃, 2.2-2.5 eq.).
-
Alkylating Agent: Add methallyl chloride (1.1-1.3 eq.) to the stirring suspension at room temperature.[10]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC. Typical reaction times are 4-12 hours.[2][10]
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids. Rinse the solids with a small amount of the reaction solvent.[2]
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water. To isolate the acidic product, you can extract the organic layer with a weak aqueous base (e.g., NaHCO₃ solution).
-
Purification: Acidify the aqueous extract with HCl until the product precipitates.[11] Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.[12][13]
Protocol 2: Phase-Transfer Catalysis (PTC) Method
-
Setup: To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.05-0.1 eq.).
-
Solvent & Reagent: Add a suitable organic solvent (e.g., toluene or acetonitrile) and methallyl chloride (1.2 eq.).[14]
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60°C). The reaction is often significantly faster than the standard method. Monitor by TLC.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. The PTC method often results in a cleaner crude product, simplifying purification.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Justification |
| Base | K₂CO₃ (2.2-2.5 eq.) or NaOH (2.2 eq.) | Sufficient to deprotonate both the carboxylic acid and the phenolic hydroxyl group. K₂CO₃ is easier to handle; NaOH can be used effectively with PTC.[1] |
| Alkylating Agent | Methallyl Chloride (1.1-1.5 eq.) | A slight excess drives the reaction to completion. A large excess can increase side products and complicate purification. |
| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic solvents are preferred to enhance the nucleophilicity of the phenoxide for the Sₙ2 reaction.[1][2] |
| Temperature | 50-80°C | Provides sufficient energy for the reaction without promoting significant E2 elimination of the alkyl halide.[2] |
| Catalyst (Optional) | TBAB (0.05-0.1 eq.) | Recommended for PTC to increase reaction rate, improve yield, and enhance O-alkylation selectivity.[5] |
| Reaction Time | 2-12 hours | Highly dependent on temperature, base, and solvent. Monitor by TLC for completion. |
References
- Google Patents.
-
Chemical Journal of Chinese Universities. Preparation of Alkaryl Ethers Through Phase Transfer Catalysis. [Link]
-
International Journal of Pharmaceutical Erudition. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. [Link]
-
Slideshare. Phase transfer catalysis. [Link]
-
Chem.info. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Williamson Ether Synthesis Lab Procedure. The Williamson Ether Synthesis. [Link]
-
ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
JETIR. PHASE TRANSFER CATALYSTS. [Link]
-
ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
- Google Patents. WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
Gsrs. 4-(2-METHYLPROP-2-ENOYL)BENZOIC ACID. [Link]
- Google Patents.
-
PrepChem.com. Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. [Link]
- Google Patents. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
-
PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation | Articles. [Link]
-
SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
-
ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
- Google Patents. A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. researchgate.net [researchgate.net]
- 5. iajpr.com [iajpr.com]
- 6. Phase transfer catalysis | PPTX [slideshare.net]
- 7. jetir.org [jetir.org]
- 8. Preparation of Alkaryl Ethers Through Phase Transfer Catalysis [cjcu.jlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. CN103980158A - Method of synthesizing phthalonitrile aryl ether by phase-transfer catalysis - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. This guide is designed to assist you in troubleshooting common issues and answering frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.
I. Synthesis Overview: The Williamson Ether Synthesis
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific case, 4-hydroxybenzoic acid is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking methallyl chloride to form the desired ether product.
The choice of base and solvent is critical to the success of this reaction, directly impacting yield and impurity profile. A common procedure involves reacting 4-hydroxybenzoic acid with methallyl chloride in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetone.[1]
II. Visualizing the Reaction and Potential Pitfalls
To better understand the synthetic process and the origin of common impurities, let's visualize the reaction pathway.
Caption: Synthetic pathway and common impurity formation.
III. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Frequently Asked Questions
Q1: My reaction yield is low. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Deprotonation: Ensure you are using a sufficiently strong base and anhydrous conditions. The pKa of the phenolic proton of 4-hydroxybenzoic acid is around 9.3. While potassium carbonate is a common choice, for a more robust reaction, a stronger base like sodium hydride could be considered, although this may increase the risk of side reactions.
-
Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions like elimination. A typical temperature range for this reaction is 60-80 °C.
-
E2 Elimination of Methallyl Chloride: Methallyl chloride can undergo E2 elimination in the presence of a strong base to form isobutylene gas.[3][4] This side reaction consumes your alkylating agent and reduces the yield of the desired ether. Using a less hindered base and carefully controlling the temperature can help minimize this.
-
Moisture in the Reaction: The presence of water can hydrolyze the phenoxide and react with methallyl chloride, reducing the efficiency of the reaction. Ensure all your reagents and solvents are dry.
Q2: I am seeing a significant amount of an impurity with a similar polarity to my product. What could it be?
A2: This is likely the C-alkylation product, 3-((2-methylprop-2-en-1-yl))-4-hydroxybenzoic acid. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[5]
-
Minimizing C-Alkylation: The solvent plays a crucial role in directing the alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[6] Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and thus promoting C-alkylation.
Q3: How can I effectively remove unreacted 4-hydroxybenzoic acid from my product?
A3: Unreacted 4-hydroxybenzoic acid can typically be removed through a few methods:
-
Aqueous Base Wash: After the reaction, an extraction with a weak aqueous base like sodium bicarbonate will deprotonate the carboxylic acid group of both the product and the starting material, transferring them to the aqueous layer. However, since the product is also a carboxylic acid, this method is not selective. A better approach is to perform an extraction with a dilute sodium hydroxide solution. The more acidic phenolic proton of 4-hydroxybenzoic acid will be deprotonated, allowing it to be extracted into the aqueous phase, while the less acidic carboxylic acid proton of the product may remain protonated in the organic phase if the pH is carefully controlled.
-
Recrystallization: this compound and 4-hydroxybenzoic acid have different solubilities. A carefully chosen solvent system for recrystallization can effectively separate the two. A mixed solvent system, such as ethanol/water, is often effective for purifying benzoic acid derivatives.[7][8]
Q4: What is the best way to purify the final product from all impurities?
A4: A combination of techniques is often necessary for high purity:
-
Work-up: After the reaction, a standard aqueous work-up can remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is a powerful technique for removing both more and less polar impurities, provided a suitable solvent is found.[9][10] Experiment with solvents like ethanol, isopropanol, or mixtures with water to find the optimal conditions.
-
Column Chromatography: For very high purity or to separate isomers like the O- and C-alkylated products, column chromatography is the most effective method. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[11]
IV. Analytical Protocols
Accurate analysis is key to troubleshooting and ensuring the purity of your final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for monitoring reaction progress and assessing the purity of the final product.
Protocol: Reversed-Phase HPLC for Impurity Profiling
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Expected Elution Order: 4-hydroxybenzoic acid (most polar) -> 3-((2-methylprop-2-en-1-yl))-4-hydroxybenzoic acid -> this compound (least polar).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is invaluable for confirming the structure of your product and identifying impurities.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
| Compound | Aromatic Protons (ppm) | Methallyl Protons (ppm) | Other Protons (ppm) |
| This compound (Product) | ~7.9-8.1 (d, 2H), ~6.9-7.0 (d, 2H) | ~4.9-5.0 (s, 1H), ~4.8-4.9 (s, 1H), ~4.5 (s, 2H), ~1.8 (s, 3H) | ~11-13 (s, 1H, COOH) |
| 4-Hydroxybenzoic Acid (Starting Material) | ~7.8-8.0 (d, 2H), ~6.8-6.9 (d, 2H)[12] | - | ~11-13 (s, 1H, COOH), ~5-6 (s, 1H, OH) |
| 3-((2-Methylprop-2-en-1-yl))-4-hydroxybenzoic acid (C-Alkylation Impurity) | ~7.7-7.9 (m, 2H), ~6.8-6.9 (d, 1H) | ~4.8-4.9 (s, 1H), ~4.7-4.8 (s, 1H), ~3.4 (d, 2H), ~1.8 (s, 3H) | ~11-13 (s, 1H, COOH), ~5-6 (s, 1H, OH) |
Note: The chemical shifts are estimates and can vary depending on the solvent and concentration.
V. Summary of Common Impurities and Mitigation Strategies
| Impurity | Origin | Mitigation Strategy |
| Unreacted 4-Hydroxybenzoic Acid | Incomplete reaction | Use a slight excess of methallyl chloride and base, ensure sufficient reaction time and temperature. |
| Unreacted Methallyl Chloride | Incomplete reaction | Easily removed by evaporation due to its low boiling point. |
| 3-((2-Methylprop-2-en-1-yl))-4-hydroxybenzoic acid | C-alkylation of the phenoxide intermediate | Use a polar aprotic solvent (e.g., DMF, DMSO), avoid protic solvents. |
| Isobutylene | E2 elimination of methallyl chloride | Use a less hindered base, maintain a moderate reaction temperature. |
VI. References
-
PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 116-120.
-
Google Patents. (n.d.). CN104177252B - A kind of polishing purification method of pranlukast intermediate benzene fourth oxybenzoic acid. Retrieved from
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
Chauhan, M. B., & Joshi, M. J. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. PubMed Central. Retrieved from [Link]
-
Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (n.d.). Retrieved from [Link]
-
Khan Academy. (n.d.). E2 reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]
-
Chem 351 Fall 2002 Final Mechanism. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
-
Google Patents. (n.d.). RU2675496C1 - Method for obtaining alkyl esters of hydroxybenzoic acids. Retrieved from
-
SpringerLink. (2025, August 7). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Retrieved from
-
Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]
-
Heriot-Watt Research Portal. (2020, October 2). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved from [Link]
-
YouTube. (2016, July 28). Organic Chemistry Elimination Reactions - E1, E2, E1CB. Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (n.d.). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes. PubMed Central. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]
-
United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid. Retrieved from
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Technical Support Center: Degradation Pathways of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Prepared by: Senior Application Scientist, Gemini Laboratories
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential degradation pathways of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. Given the specificity of this molecule, this document synthesizes data from structurally related aromatic ethers and benzoic acid derivatives to predict its stability and degradation profile. It also includes detailed troubleshooting guides for the analytical techniques commonly employed in such studies.
Section 1: Frequently Asked Questions on Predicted Degradation Pathways
This section addresses the fundamental scientific questions regarding the stability of this compound.
Q1: What are the most probable degradation pathways for this compound in environmental or biological systems?
Based on its structure—an aromatic carboxylic acid with an ether linkage—the compound is susceptible to three primary degradation routes:
-
Biodegradation: Microbial catabolism is a major mechanism for the removal of aromatic pollutants from the environment.[1] Bacteria have evolved diverse enzymatic pathways to cleave ether bonds and aromatic rings.[2][3]
-
Photodegradation: Exposure to ultraviolet (UV) light, particularly in the presence of photosensitizers or in aqueous environments, can initiate degradation through advanced oxidation processes (AOPs).[4][5]
-
Chemical Hydrolysis: Under forced conditions of extreme pH (acidic or basic) and high temperature, the ether linkage may undergo hydrolysis, although ether bonds are generally more stable than ester or amide bonds.[6][7]
Q2: How is the ether linkage expected to be cleaved during biodegradation?
The microbial scission of aromatic ether bonds is a well-documented process.[2] For this compound, the degradation is likely initiated by bacterial monooxygenase or dioxygenase enzymes. These enzymes would attack the molecule at one of two primary sites:
-
O-dealkylation: The most common pathway involves the oxidation of the carbon atom adjacent to the ether oxygen. This would form an unstable hemiacetal intermediate, which spontaneously cleaves to yield 4-hydroxybenzoic acid and 2-methyl-2-propenal .
-
Aromatic Ring Oxidation: Alternatively, dioxygenase enzymes can directly attack the aromatic ring, leading to the formation of a dihydroxylated intermediate (a catechol derivative), which precedes ring cleavage.
Q3: Following ether bond cleavage, what is the subsequent fate of the 4-hydroxybenzoic acid intermediate?
4-hydroxybenzoic acid is a common metabolite in the degradation of many aromatic compounds. Aerobic bacteria typically metabolize it further through a series of enzymatic steps. The aromatic ring is hydroxylated again to form protocatechuic acid, which is then cleaved by dioxygenases (via either ortho- or meta-cleavage pathways). These pathways ultimately convert the aromatic structure into aliphatic compounds that can enter central metabolic cycles, such as the Krebs cycle.[8]
Q4: Is the compound likely to degrade under photolytic stress?
Yes, photodegradation is a significant possibility. Studies on related benzoic acid derivatives show that they can be degraded by AOPs, such as UV/H₂O₂ processes.[4][9] The degradation is driven by highly reactive hydroxyl radicals (•OH) that attack the aromatic ring, leading to hydroxylation, decarboxylation, and eventual mineralization. The presence of photosensitizing agents in the environment can accelerate this process.[10]
Section 2: Experimental Design and Analytical Methodology
This section provides practical guidance for designing and executing degradation studies.
Q5: How should I design a forced degradation study to assess the stability of this compound?
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following conditions are recommended to cover various stress factors.
Table 1: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition Details | Typical Duration | Primary Degradation Target |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C | 24 - 72 hours | Ether Linkage |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80 °C | 24 - 72 hours | Ether Linkage |
| Oxidation | 3% H₂O₂, room temperature | 24 hours | Aromatic Ring, Allylic group |
| Photolytic | UV light exposure (e.g., 254 nm) in aqueous solution | 24 - 72 hours | Aromatic Ring, Ether Linkage |
| Thermal | Solid-state or solution at >80 °C (in the dark) | Up to 1 week | Overall molecular stability |
Note: Samples should be periodically withdrawn, neutralized if necessary, and analyzed by a stability-indicating method like HPLC.
Q6: What is the recommended analytical workflow for studying these degradation pathways?
A robust analytical workflow is critical for obtaining reliable data. The combination of High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with Mass Spectrometry (MS) for identification, is the gold standard.
Caption: Experimental workflow for degradation studies.
Section 3: Analytical Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of degradation samples.
HPLC Troubleshooting
Q7: My chromatogram shows significant peak tailing for the parent compound. What is causing this?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause: Interaction with active silanols on the silica-based column packing.[11] Basic compounds are particularly prone to this. While the benzoic acid moiety is acidic, interactions can still occur.
-
Solution:
-
Lower Mobile Phase pH: Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This suppresses the ionization of silanol groups, reducing secondary interactions.[12]
-
Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help mask residual silanol activity.[11]
-
Use a High-Purity Column: Modern, end-capped columns made with high-purity silica exhibit significantly less silanol activity.
-
Check for Column Contamination: Strongly retained compounds from previous injections can act as active sites. Flush the column with a strong solvent.[13]
-
Q8: The retention time of my main peak is drifting. How can I stabilize it?
Retention time instability compromises data reliability.
-
Cause: Inconsistent mobile phase composition or temperature fluctuations.
-
Solution:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed to prevent air bubbles in the pump.[13] If using an online mixer, prime each line thoroughly. For maximum stability, manually premix the mobile phase.[12]
-
Column Temperature Control: Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention times.[13]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This can take 20 column volumes or more, especially after changing solvents.[13]
-
Q9: I'm seeing unexpected "ghost peaks" in my gradient runs. Where are they from?
Ghost peaks are spurious peaks that do not originate from the injected sample.
-
Cause: Contaminants in the mobile phase, sample diluent, or carryover from a previous injection.
-
Solution:
-
Identify the Source: Run a blank gradient (injecting only the sample diluent). If the ghost peaks are still present, the contamination is in the mobile phase or the system itself.
-
Use High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-purity water.
-
Clean the System: If carryover is suspected, flush the injector, sample loop, and column with a strong organic solvent.[14]
-
Employ a Guard Column: A guard column can trap contaminants before they reach the analytical column, extending its life and improving baseline quality.[14]
-
Mass Spectrometry Troubleshooting for Degradant Identification
Q10: I am having trouble getting a good signal for my suspected degradation products in LC-MS. What can I do?
Poor signal intensity can make it impossible to identify low-level degradants.[15]
-
Cause: Suboptimal ionization, low concentration, or ion suppression.
-
Solution:
-
Optimize Ionization Source: Experiment with different ionization techniques (e.g., ESI, APCI). Adjust source parameters like capillary voltage, gas flows, and temperature to maximize the signal for your compounds of interest.[15]
-
Check Sample Concentration: If the degradant concentration is too low, consider a sample concentration step (e.g., solid-phase extraction) before analysis.
-
Address Ion Suppression: Matrix components from the degradation experiment (salts, buffers) can suppress the ionization of your analyte. Ensure the HPLC method provides good separation of the degradant from these components. Diluting the sample may also help.
-
Tune and Calibrate: Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure it is operating at peak performance.[15]
-
Q11: My mass accuracy is poor, making it difficult to confirm the elemental composition of unknown degradants. How can I improve it?
Accurate mass measurement is crucial for proposing molecular formulas for unknown compounds.[16]
-
Cause: Incorrect mass calibration or instrument instability.
-
Solution:
-
Perform Regular Mass Calibration: Calibrate the instrument frequently using an appropriate calibration standard across the mass range of interest.[15]
-
Use an Internal Standard/Lock Mass: For high-resolution instruments (like TOF or Orbitrap), using a continuous lock mass infusion provides real-time mass correction, significantly improving mass accuracy.
-
Maintain Stable Conditions: Ensure the laboratory environment (temperature, humidity) is stable, as fluctuations can affect instrument electronics and performance.
-
Section 4: Predicted Degradation Pathway Diagram
Caption: Predicted microbial and photolytic degradation pathways.
References
-
Sivakumar, K. et al. (2015). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology. Available at: [Link]
-
Arora, P. K. (2012). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. ResearchGate. Available at: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]
-
Waters. HPLC Troubleshooting Guide. Available at: [Link]
-
Harwood, C. S., & Parales, R. E. (1996). Anaerobic biodegradation of aromatic compounds. Annual Review of Microbiology. Available at: [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
Arora, P. K., & Bae, H. (2014). Metabolic diversity in bacterial degradation of aromatic compounds. PubMed. Available at: [Link]
-
Chemistry For Everyone. (2024). What Are The Limitations Of Using GC-MS? YouTube. Available at: [Link]
-
Samanta, S. K., Singh, O. V., & Jain, R. K. (2002). Bacterial Degradation of Aromatic Compounds. MDPI. Available at: [Link]
-
Dolan, J. W. (2016). On-Column Sample Degradation. LCGC International. Available at: [Link]
-
Panda, S. et al. (2021). A Simple Liquid Chromatographic Method for Estimation. Analytical and Bioanalytical Chemistry Research. Available at: [Link]
-
Li, H. et al. (2023). Structure Elucidation and Toxicity Analyses of the Degradation Products of Aflatoxin B 1 and Zearalenone by Trichoderma reesei GG-T40. MDPI. Available at: [Link]
-
Chen, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at: [Link]
-
Karaman, Y., & Baltaci, E. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal. Available at: [Link]
-
Lignell, H. et al. (2022). Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium. PubMed Central. Available at: [Link]
-
Karaman, Y., & Baltaci, E. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal. Available at: [Link]
-
Li, J. et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. PubMed. Available at: [Link]
-
Karaman, Y., & Baltaci, E. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes. ResearchGate. Available at: [Link]
-
Kumar, P. et al. (2023). Lifitegrast Degradation: Products and Pathways. PubMed Central. Available at: [Link]
-
Chen, Y. et al. (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba 2+ /TiO 2 and MCM-41. MDPI. Available at: [Link]
-
Fun, H. K. et al. (2008). 4-[(2-Hydroxy-1-naphthyl)methylideneamino]benzoic acid. PubMed Central. Available at: [Link]
-
Di Gioia, D. et al. (2001). Biodegradation of hydroxylated and methoxylated benzoic, phenylacetic and phenylpropenoic acids present in olive mill wastewaters by two bacterial strains. PubMed. Available at: [Link]
-
Zhang, Y. et al. (2016). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. Semantic Scholar. Available at: [Link]
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- 3. Metabolic diversity in bacterial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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Technical Support Center: Scaling Up the Synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, field-proven insights, and robust troubleshooting strategies for scaling up this important chemical synthesis.
Foundational Principles: The Williamson Ether Synthesis
The synthesis of this compound is achieved via the Williamson ether synthesis. This classic and reliable method involves a two-step process occurring in a single pot:
-
Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a base to form a sodium or potassium phenoxide. This phenoxide is a potent nucleophile.
-
Nucleophilic Substitution (SN2): The resulting phenoxide anion attacks the electrophilic carbon of methallyl chloride (3-chloro-2-methyl-1-propene), displacing the chloride leaving group. This forms the desired ether linkage.[1]
The overall reaction is an SN2 displacement, where the alkoxide acts as the nucleophile.[2]
Reaction Pathway Diagram
Caption: General reaction pathway for the Williamson ether synthesis.
Experimental Protocol: Lab Scale (10 g)
This protocol provides a robust starting point for lab-scale synthesis. On scale-up, modifications to reagent addition rates and temperature control are critical.
Reagent & Condition Summary
| Parameter | Value | Moles (mol) | Equivalents | Notes |
| 4-Hydroxybenzoic Acid | 10.0 g | 0.072 | 1.0 | Starting material |
| Methallyl Chloride | 8.5 mL (7.8 g) | 0.086 | 1.2 | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 20.0 g | 0.145 | 2.0 | Base |
| Tetrabutylammonium Bromide (TBAB) | 1.16 g | 0.0036 | 0.05 | Phase-Transfer Catalyst (optional but recommended) |
| N,N-Dimethylformamide (DMF) | 100 mL | - | - | Polar aprotic solvent |
| Reaction Temperature | 70-80 °C | - | - | Monitor for exotherms |
| Reaction Time | 4-8 hours | - | - | Monitor by TLC/LC-MS |
Step-by-Step Methodology
-
Reaction Setup: Equip a suitable reaction flask with a mechanical stirrer, condenser, thermometer, and nitrogen inlet. Charge the flask with 4-hydroxybenzoic acid (10.0 g), potassium carbonate (20.0 g), and TBAB (1.16 g).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask.[3] Begin vigorous stirring under a nitrogen atmosphere.
-
Reagent Addition: Slowly add methallyl chloride (8.5 mL) to the suspension at room temperature.
-
Heating: Heat the reaction mixture to 70-80 °C.[3] An initial exotherm may be observed. Maintain this temperature and monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[4][5]
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water with stirring.
-
Acidify the aqueous solution to a pH of ~2-3 using 3M hydrochloric acid (HCl). This will precipitate the product.
-
Stir the resulting slurry for 30-60 minutes in an ice bath to ensure complete precipitation. .
-
-
Purification:
-
Collect the crude solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white solid.
-
-
Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 50°C.[6]
Scaling-Up Considerations
Transitioning from a 10 g lab-scale synthesis to a multi-kilogram production requires careful consideration of several factors to ensure safety, consistency, and yield.
-
Heat Management: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution: Employ a jacketed reactor with controlled heating/cooling. Add the methallyl chloride in portions or via a syringe pump to control the reaction rate and temperature.
-
-
Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reagents and hot spots, promoting side reactions.
-
Solution: Use an appropriately sized and shaped mechanical stirrer (e.g., anchor or turbine) to ensure the solid potassium carbonate remains well-suspended and the mixture is homogenous.
-
-
Aqueous Work-up: Handling large volumes of aqueous and organic waste requires careful planning. The filtration and washing of a large amount of product can be time-consuming.
-
Solution: Use larger filtration equipment (e.g., Nutsche filter) and plan for the storage and disposal of large volumes of filtrate.
-
-
Safety: Methallyl chloride is a flammable and toxic liquid.[7][8] DMF is a reproductive hazard. Large quantities of these materials pose significant risks.
-
Solution: Conduct the reaction in a well-ventilated area or a walk-in fume hood. Ensure all equipment is properly grounded to prevent static discharge.[9][10] All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant lab coats.[11]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis process.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes?
-
Incomplete Deprotonation: The base may be of poor quality or insufficient. Ensure you are using anhydrous potassium carbonate and that 2.0 equivalents are used. For a more robust reaction, especially if water is present, a stronger base like sodium hydride (NaH) in an anhydrous solvent could be tested, though this introduces greater safety challenges.[5]
-
Competitive Side Reactions: The primary competing reaction is C-alkylation, where the methallyl group attaches to the aromatic ring instead of the phenolic oxygen.[1][12] Using a polar aprotic solvent like DMF or DMSO strongly favors the desired O-alkylation.[4][12]
-
Reagent Quality: Methallyl chloride can degrade over time. Ensure you are using a fresh or properly stored bottle. 4-hydroxybenzoic acid should be dry.
Q2: I am observing a significant amount of an impurity that I suspect is the C-alkylated product. How can I minimize this?
The formation of C-alkylated byproducts occurs because the phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring.[12]
-
Solvent Choice is Key: The choice of solvent has the most significant impact. Polar aprotic solvents (DMF, DMSO, acetonitrile) solvate the cation (K⁺), leaving the highly reactive oxygen anion free to act as a nucleophile, favoring O-alkylation.[3][12] Protic solvents (like water or alcohols) can hydrogen-bond with the oxygen, shielding it and increasing the likelihood of C-alkylation.[12]
-
Use a Phase-Transfer Catalyst (PTC): A PTC like TBAB facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[4] This often allows for milder conditions and can enhance selectivity for O-alkylation.[13]
Q3: The reaction seems to stop before all the starting material is consumed. What should I do?
-
Insufficient Base: The base may be consumed by acidic impurities or absorbed moisture. Adding an additional portion of the base (0.2-0.5 eq.) may restart the reaction.
-
Low Temperature: While higher temperatures can promote side reactions, a temperature below 60 °C may be too low for the reaction to proceed at a reasonable rate. Ensure your heating and temperature monitoring are accurate. A typical range is 50-100 °C.[5]
-
Poor Mixing: On a larger scale, ensure that the solid base is being effectively suspended in the reaction mixture. Increase the stirring speed if necessary.
Q4: My product is difficult to purify by recrystallization and appears oily or discolored.
-
Incomplete Reaction: The presence of unreacted starting materials and byproducts can inhibit crystallization. Confirm reaction completion via TLC or LC-MS before proceeding to work-up.
-
Insufficient Washing: During work-up, ensure the precipitated product is washed thoroughly with cold water to remove residual DMF and inorganic salts. DMF can be difficult to remove and may cause the product to oil out.
-
Alternative Purification: If recrystallization fails, column chromatography is an effective alternative for purification, though it is less practical for very large scales.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q5: Can I use a different base, like sodium hydroxide (NaOH) or sodium hydride (NaH)?
Yes, but with important considerations.
-
NaOH/KOH: These are strong bases but are often used in aqueous solutions.[4] Using them directly can introduce water, which is not ideal for this reaction. However, they can be very effective when used with a phase-transfer catalyst (PTC) in a biphasic system (e.g., toluene/water).[5]
-
NaH: This is a very strong, non-nucleophilic base that works excellently in anhydrous polar aprotic solvents like DMF or THF.[5] It ensures complete and irreversible deprotonation. However, it is highly reactive with water and generates flammable hydrogen gas, requiring strict anhydrous conditions and careful handling, especially at scale.[3][5]
Q6: Why is a polar aprotic solvent like DMF recommended?
Polar aprotic solvents (DMF, DMSO, acetonitrile) are ideal for SN2 reactions. They can solvate the potassium cation but do not strongly solvate the phenoxide anion.[3] This leaves the nucleophile "naked" and highly reactive, accelerating the desired ether formation.[3]
Q7: What is the specific role of the Phase-Transfer Catalyst (PTC)?
A PTC, such as tetrabutylammonium bromide (TBAB), is a salt with a large, lipophilic cation. It works by transporting the phenoxide anion from the solid phase (or an aqueous phase if using NaOH) into the organic phase where the methallyl chloride is dissolved.[4][5] This overcomes the mutual insolubility of the reactants, increases the reaction rate, and often allows for the use of milder bases and lower temperatures.[4][13]
Q8: What are the critical safety precautions for handling methallyl chloride?
Methallyl chloride is a flammable, volatile, and toxic liquid.[7][8]
-
Handling: Always handle in a well-ventilated chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.[7][11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10][11] Keep it away from incompatible materials like strong oxidizing agents and strong bases.[7][9]
-
Fire Safety: Keep appropriate fire extinguishing media (dry chemical, CO₂) readily available.[8]
-
Static Electricity: Ensure all metal equipment is properly grounded to prevent ignition of vapors by static discharge.[8][9]
References
- Benchchem. (n.d.). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
- Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Multichem. (n.d.). Methallyl chloride.
- Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis for Quinoline Derivatives.
- Gelest, Inc. (2015). METHALLYL CHLORIDE, tech-95.
- Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education.
- O'LAUGHLIN CORPORATION. (2025). Safety Data Sheet: METHALLYL CHLORIDE.
- NOAA. (n.d.). METHYLALLYL CHLORIDE - CAMEO Chemicals.
- Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
- Benchchem. (n.d.). Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide.
- PubMed. (n.d.). Alkylation of phenol: a mechanistic view.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
- Google Patents. (n.d.). Process for preparing 4-nitro-oxy-methyl-benzoic acid.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, a molecule of interest for its potential applications stemming from its bifunctional nature, incorporating both a benzoic acid moiety and a reactive methallyl group.
This document moves beyond a simple spectral interpretation, offering a comparative guide that benchmarks the spectrum of our target molecule against its fundamental building blocks: benzoic acid and methallyl alcohol. Through this lens, we will dissect the electronic effects of the ether linkage and the substituents on the chemical shifts and coupling patterns of the protons. Furthermore, a detailed, field-tested experimental protocol for acquiring a high-quality ¹H NMR spectrum is provided, ensuring reproducibility and accuracy in your own research endeavors.
Predicted ¹H NMR Spectrum of this compound
A comprehensive understanding of the ¹H NMR spectrum of this compound can be achieved by dissecting the molecule into its two primary components: the 4-oxybenzoic acid backbone and the 2-methylprop-2-en-1-yl (methallyl) substituent. The ether linkage serves as the critical juncture, electronically influencing the proton environments of both fragments.
Below is a logical workflow for predicting and interpreting the ¹H NMR spectrum of the target molecule.
Caption: Predicted proton environments in this compound.
Based on established chemical shift principles and data from analogous structures, we can predict the following spectral features[1][2]:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad singlet.[3] |
| Aromatic (H-ortho to -COOH) | 7.9 - 8.2 | Doublet | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group, resulting in a downfield shift. They will appear as a doublet due to coupling with the meta protons. |
| Aromatic (H-meta to -COOH) | 6.9 - 7.1 | Doublet | 2H | These protons are ortho to the electron-donating ether oxygen, causing an upfield shift compared to unsubstituted benzoic acid. They will appear as a doublet due to coupling with the ortho protons. |
| Vinylic (=CH₂) | ~5.0 and ~4.9 | Singlets (broad) | 2H | The two vinylic protons are geminal but inequivalent. They will likely appear as two closely spaced, broadened singlets. |
| Methylene (-O-CH₂) | ~4.6 | Singlet | 2H | This methylene group is adjacent to both the electron-withdrawing oxygen and the vinyl group, leading to a downfield shift. |
| Methyl (-CH₃) | ~1.8 | Singlet | 3H | The methyl protons are on a double bond and will appear as a singlet. |
Comparative Spectral Analysis
To truly appreciate the nuances of the ¹H NMR spectrum of this compound, a comparison with its parent structures, benzoic acid and methallyl alcohol, is instructive.
Benzoic Acid: The Aromatic Benchmark
The ¹H NMR spectrum of benzoic acid typically displays three sets of signals in the aromatic region and a broad singlet for the carboxylic acid proton.[4][5][6] The protons ortho to the carboxylic acid group are the most deshielded (δ ~8.1 ppm), followed by the para proton (δ ~7.6 ppm) and the meta protons (δ ~7.5 ppm).[4][5]
In our target molecule, the introduction of the electron-donating methallyloxy group at the para position dramatically alters this pattern. The para position is now occupied, and the electronic donation from the oxygen shields the ortho and meta protons. This results in a more simplified AA'BB' system for the aromatic protons, with the two doublets being significantly more separated than in unsubstituted benzoic acid.
Methallyl Alcohol: The Aliphatic Counterpart
Methallyl alcohol provides the characteristic signals for the 2-methylprop-2-en-1-yl group.[7][8] Its spectrum shows signals for the two vinylic protons, the methylene protons adjacent to the hydroxyl group, and the methyl protons.
When incorporated into our target molecule, the most significant change is the downfield shift of the methylene protons (-O-CH₂). This is due to the replacement of the hydroxyl group with the electron-withdrawing 4-oxybenzoic acid moiety. The chemical shifts of the vinylic and methyl protons are expected to be less affected.
Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition
Adherence to a meticulous experimental protocol is critical for obtaining a high-resolution and artifact-free ¹H NMR spectrum.
I. Sample Preparation
Proper sample preparation is the foundation of a good NMR experiment.[9][10][11]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.[9][11]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for ensuring the observation of the carboxylic acid proton.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10][11]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Caption: Workflow for NMR sample preparation.
II. NMR Spectrometer Setup and Data Acquisition
The following are general parameters that can be adapted for most modern NMR spectrometers.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary to accurately integrate the carboxylic acid proton.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate all signals to determine the relative proton ratios.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, clearly delineating the aromatic and aliphatic regions of the molecule. By comparing its predicted spectrum with those of its constituent parts, benzoic acid and methallyl alcohol, we gain a deeper understanding of the electronic interplay between the functional groups. The provided experimental protocol offers a robust framework for researchers to obtain high-quality, reproducible spectra, facilitating accurate structural confirmation and paving the way for further research and development.
References
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]
-
PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]
-
JoVE. Practical Aspects of Sample Preparation and Setup of 1H R1ρ Relaxation Dispersion Experiments of RNA. [Link]
-
University of Wisconsin-Madison. hil9_sln.html. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]
-
PubChem. Methallyl alcohol. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]
-
SpectraBase. 2-Methylallyl chloride - Optional[1H NMR] - Spectrum. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
PubChem. 4-(2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)benzoic acid. [Link]
-
gsrs. 4-(2-METHYLPROP-2-ENOYL)BENZOIC ACID. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
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- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to the 13C NMR Spectroscopy of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR data for 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, a molecule of interest due to its benzoic acid core, a common scaffold in pharmacologically active compounds, and its ether-linked methallyl substituent.
This document will not only present the predicted 13C NMR chemical shifts for the title compound but will also offer a comparative analysis with structurally related molecules. This approach is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of substituent effects on the magnetic environment of carbon nuclei within this molecular architecture. The causality behind experimental choices and the interpretation of spectral data will be emphasized throughout.
Understanding the Molecular Landscape: A Predictive and Comparative Approach
The Benzoic Acid Backbone: Our Reference Point
Benzoic acid provides the fundamental aromatic and carboxylic acid carbon signals. The symmetry of the monosubstituted benzene ring results in five distinct carbon signals: one for the carboxyl carbon, one for the ipso-carbon (C1), one for the para-carbon (C4), and two signals for the ortho (C2/C6) and meta (C3/C5) carbons, which are chemically equivalent.[1]
The Impact of a Para-Substituent: Insights from 4-Hydroxybenzoic Acid
Introducing a hydroxyl group at the C4 position, as in 4-hydroxybenzoic acid, significantly alters the electronic environment of the aromatic ring. The oxygen atom, being highly electronegative, influences the chemical shifts of the ring carbons. This effect is most pronounced at the ipso-carbon (C4) and the ortho-carbons (C3/C5) to the hydroxyl group.
Predicted 13C NMR Data for this compound
By combining the foundational data from benzoic acid and 4-hydroxybenzoic acid with known substituent effects of alkoxy groups, we can predict the 13C NMR spectrum for this compound. The ether linkage at the C4 position will further influence the chemical shifts of the aromatic carbons compared to a simple hydroxyl group. The signals for the methallyl group can be predicted based on typical values for allylic and vinylic carbons.
Below is a table summarizing the predicted chemical shifts for the title compound alongside the experimental data for its structural analogues.
| Carbon Atom | Benzoic Acid (CDCl3)[2] | 4-Hydroxybenzoic Acid (D2O)[3] | This compound (Predicted) | Rationale for Prediction |
| C=O | ~172.6 ppm | ~170.9 ppm | ~171-173 ppm | The electronic effect of the para-alkoxy group is expected to be similar to the hydroxyl group, resulting in a comparable chemical shift for the carboxyl carbon. |
| C1 | ~129.4 ppm | ~122.1 ppm | ~123-125 ppm | The ipso-carbon to the carboxyl group will be shielded by the electron-donating alkoxy group, shifting it upfield compared to benzoic acid. |
| C2/C6 | ~130.3 ppm | ~133.0 ppm | ~114-116 ppm | These carbons, ortho to the alkoxy group, will experience significant shielding due to the oxygen's lone pairs, causing a substantial upfield shift. |
| C3/C5 | ~128.5 ppm | ~116.0 ppm (approx.) | ~131-133 ppm | These carbons, meta to the alkoxy group, will be deshielded relative to the C2/C6 carbons. |
| C4 | ~133.9 ppm | ~161.0 ppm (approx.) | ~162-164 ppm | The ipso-carbon bearing the electron-donating alkoxy group will be significantly deshielded, appearing far downfield. |
| O-C H2 | - | - | ~70-72 ppm | Typical chemical shift for an allylic carbon attached to an oxygen atom. |
| C (CH3)=CH2 | - | - | ~138-140 ppm | Quaternary vinylic carbon, expected to be deshielded. |
| C(C H3)=CH2 | - | - | ~19-21 ppm | Methyl group attached to a double bond. |
| C(CH3)=C H2 | - | - | ~112-114 ppm | Terminal vinylic carbon, expected to be shielded relative to the substituted vinylic carbon. |
Experimental Protocol for 13C NMR Data Acquisition
To validate the predicted chemical shifts, the following experimental protocol for acquiring a 13C NMR spectrum is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
1. Sample Preparation:
- Dissolve 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the 13C probe to the correct frequency.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp spectral lines.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.
- Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, leading to more accurate integration (though integration is not typically the primary focus of 13C NMR).
- Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
- Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
- Perform baseline correction to ensure a flat baseline.
Visualizing the Molecular Structure and Logic
The following diagrams illustrate the molecular structure of the compounds discussed and the logical workflow for predicting the 13C NMR spectrum.
Caption: Molecular structures of Benzoic Acid and the target compound.
Caption: Workflow for predicting the 13C NMR spectrum.
Conclusion
While a direct experimental spectrum for this compound remains to be published, a robust and scientifically sound prediction of its 13C NMR data has been presented. This analysis, grounded in the principles of NMR spectroscopy and supported by comparative data from structurally related compounds, provides a valuable resource for researchers working with this and similar molecules. The detailed experimental protocol further equips scientists with the necessary methodology to acquire high-quality data for structural verification. This guide underscores the power of predictive spectroscopy in modern chemical research, enabling the confident characterization of novel compounds even in the absence of existing spectral libraries.
References
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]
-
PubChem. 4-Hydroxybenzoic Acid. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
Sources
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]
- 3. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Properties of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid and Its Structural Analogs
Introduction
In the landscape of medicinal chemistry and material science, the benzoic acid scaffold is a foundational core for designing molecules with tailored physicochemical and biological properties. The strategic modification of its functional groups can profoundly influence lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth comparative analysis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid , a para-substituted alkoxybenzoic acid, against a curated set of its structural analogs.
The purpose of this document is to dissect the structure-property relationships (SPRs) that arise from specific chemical modifications. By comparing the parent compound to analogs with variations in substituent position, linkage chemistry, and saturation, we can elucidate the functional role of each molecular component. This analysis is supported by established experimental data and provides detailed protocols for key assays, offering researchers a practical framework for evaluating similar compounds in their own discovery programs. We will explore how subtle changes to the core molecule dictate its behavior, from fundamental properties like acidity and lipophilicity to critical drug-like attributes such as metabolic stability and biological activity against a relevant therapeutic target, the Trypanosome Alternative Oxidase (TAO).
Section 1: Comparative Physicochemical Properties
The physicochemical profile of a compound governs its absorption, distribution, and ability to interact with biological targets. Key parameters such as lipophilicity (logP) and acidity (pKa) are critical determinants of a molecule's behavior in both in vitro assays and in vivo systems.
Rationale for Analog Selection
To build a comprehensive SPR narrative, we have selected four key analogs for comparison against the parent compound. Each analog is chosen to isolate the impact of a specific structural change:
-
Parent Compound: this compound (para-ether)
-
Analog A (Isomer): 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid (meta-ether) - Evaluates the effect of substituent position.
-
Analog B (Linkage): 4-(2-methylprop-2-enoyloxy)benzoic acid (para-ester) - Compares the impact of an ether versus an ester linkage.
-
Analog C (Saturation): 4-Butoxybenzoic acid (para-saturated ether) - Assesses the role of the allylic double bond.
-
Analog D (Core): 4-Hydroxybenzoic acid (parent phenol) - Provides a baseline for the core scaffold.
Below is a visualization of the selected compounds.
Caption: Figure 1: Structures of the parent compound and selected analogs.
Data Summary and Analysis
The following table summarizes key physicochemical properties. It is important to note that where direct experimental data is unavailable, values are derived from high-quality computational predictions or data from closely related isomers and are marked accordingly.
| Compound | IUPAC Name | Linkage | Position | Key Feature | pKa (Carboxylic Acid) | LogP |
| Parent | This compound | Ether | Para | Unsaturated | ~4.4 (Est.) | ~3.2 (Est.) |
| Analog A | 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | Ether | Meta | Isomer | ~4.1 (Est.)[1][2] | ~3.2 (Est.) |
| Analog B | 4-(2-methylprop-2-enoyloxy)benzoic acid | Ester | Para | Ester Linkage | ~4.3 (Est.) | 2.42 (Pred.)[3] |
| Analog C | 4-Butoxybenzoic acid | Ether | Para | Saturated | 4.58 (Exp.) | 3.25 (Exp.) |
| Analog D | 4-Hydroxybenzoic acid | Phenol | Para | Core Scaffold | 4.54 (Exp.)[4][5] | 1.58 (Exp.)[5][6] |
Expert Analysis of Physicochemical Trends:
-
Lipophilicity (LogP): As expected, adding an alkyl ether chain significantly increases lipophilicity. The parent compound and its saturated analog (Analog C) have estimated/experimental LogP values far greater than the parent phenol, 4-hydroxybenzoic acid (Analog D, LogP 1.58)[5][6]. This enhancement is critical for properties like membrane permeability. Interestingly, the ester analog (Analog B) is predicted to be less lipophilic than its ether counterparts, which can be attributed to the polar character of the carbonyl group in the ester linkage.
-
Acidity (pKa): The carboxylic acid pKa remains relatively consistent across the para-substituted analogs, hovering around 4.5. However, moving the substituent to the meta position (Analog A) is predicted to slightly increase acidity (lower pKa) due to a more pronounced inductive electron-withdrawing effect from the ether oxygen, which is less offset by resonance at the meta position[1][2]. This subtle electronic difference can be a key handle for modulating target-binding interactions.
Section 2: Comparative In Vitro Metabolic Stability
A compound's success as a therapeutic agent is heavily dependent on its metabolic fate. Rapid metabolism can lead to low bioavailability and short duration of action, while excessively slow metabolism can cause accumulation and toxicity. The primary sites of metabolism are often predictable from a molecule's structure. Here, we compare the likely metabolic pathways for our compound set, focusing on Phase I metabolism mediated by cytochrome P450 (CYP) enzymes and hydrolysis by esterases.
Conceptual Framework: Metabolic Soft Spots
-
Ester Hydrolysis: Ester linkages (as in Analog B) are notoriously susceptible to rapid hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This often makes esters useful as prodrugs, designed to release an active carboxylic acid, but limits the stability of the parent molecule[7][8].
-
CYP-Mediated Oxidation: Ether linkages are generally more stable than esters but are common substrates for CYP enzymes. Key oxidative pathways include O-dealkylation and oxidation at activated carbon atoms. The methallyl group in the parent compound contains two potential "soft spots": the allylic carbon and the double bond itself, both of which are susceptible to CYP-mediated oxidation.
-
Impact of Saturation: By removing the double bond (Analog C), we eliminate a primary site of oxidative metabolism. This typically leads to a significant increase in metabolic stability, as the saturated alkyl chain is less readily oxidized by CYPs[9].
Representative Metabolic Stability Data
While specific experimental data for these exact compounds is not publicly available, the table below presents representative data based on established metabolic principles for these structural classes. The values illustrate the expected rank-order of stability when incubated with human liver microsomes (HLM).
| Compound | Key Structural Feature | Primary Metabolic Pathway | Expected Stability | Representative t½ (min) | Representative CLint (µL/min/mg) |
| Analog B | Ester Linkage | Esterase Hydrolysis | Very Low | < 5 | > 200 |
| Parent | Unsaturated Ether | CYP Oxidation (Allylic) | Low to Moderate | 15 - 30 | 50 - 100 |
| Analog C | Saturated Ether | CYP Oxidation (Alkyl) | Moderate to High | > 60 | < 20 |
| Analog D | Phenol | Glucuronidation (Phase II) | High (Phase I) | > 60 | < 15 |
Expert Analysis of Metabolic Trends:
The data clearly illustrates a stability hierarchy. Analog B, with its ester linkage, is expected to be extremely labile[7]. The parent compound is more stable but possesses a clear metabolic liability at the methallyl group. Saturating this group, as in Analog C, is a classic and effective strategy to block this pathway and enhance metabolic stability. Analog D, the parent phenol, is highly stable to Phase I oxidative metabolism but would be rapidly cleared via Phase II conjugation reactions (e.g., glucuronidation), a pathway not fully captured in a standard NADPH-supplemented microsomal assay. This highlights the importance of choosing the right in vitro system to answer the specific question at hand.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol describes a standard, reliable method for assessing metabolic stability by measuring the disappearance of a parent compound over time.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive controls (e.g., Midazolam, Dextromethorphan)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)
-
Ice-cold Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plates and sealing mats
-
Incubator/shaker set to 37°C
Experimental Workflow Diagram:
Caption: Figure 2: Workflow for the in vitro microsomal stability assay.
Procedure:
-
Preparation: Prepare a 1 µM working solution of the test compound in 0.1 M potassium phosphate buffer. In a 96-well plate, add the appropriate volume of this solution. Add the diluted HLM suspension (final concentration typically 0.5 mg/mL) to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (to which buffer is added instead). The time of addition is T=0.
-
Incubation & Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal protein.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
Section 3: Structure-Activity Relationship (SAR) - A Case Study
The ultimate goal of understanding physicochemical and metabolic properties is to rationally design molecules with desired biological activity. Derivatives of 4-alkoxybenzoic acid have shown inhibitory activity against the Trypanosome Alternative Oxidase (TAO) , a crucial respiratory enzyme in the parasite that causes African trypanosomiasis and is absent in mammals, making it an attractive drug target[10][11].
Hypothesized SAR for TAO Inhibition:
-
The Carboxylic Acid: This group is likely a primary binding motif, forming a key hydrogen bond or ionic interaction within the TAO active site. Esterification (Analog B) would abolish this interaction, likely leading to a significant loss of potency.
-
The Para-Alkoxy Tail: This lipophilic tail is hypothesized to occupy a hydrophobic pocket in the enzyme. The length, branching, and lipophilicity of this tail are critical for optimizing van der Waals interactions. The increased lipophilicity of the alkoxy analogs compared to the parent phenol (Analog D) is expected to contribute positively to binding affinity, up to an optimal length.
-
The Methallyl Group: The specific conformation and electronic nature of the methallyl group in the parent compound could influence its fit within the hydrophobic pocket. However, its metabolic liability presents a classic drug design challenge: balancing potency with pharmacokinetic stability. The saturated analog (Analog C), while likely more stable, may have a slightly different conformational preference that could either enhance or diminish its binding affinity compared to the parent.
Protocol 2: Trypanosome Alternative Oxidase (TAO) Inhibition Assay
This protocol describes a spectrophotometric method to measure the inhibition of recombinant TAO enzyme activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TAO.
Materials:
-
Recombinant TAO enzyme (lacking the mitochondrial targeting signal)
-
Test compound and positive control (e.g., Ascofuranone)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.3, containing 0.05% (w/v) octaethylene glycol monododecyl ether.
-
Substrate: Ubiquinol-1
-
UV-Vis Spectrophotometer capable of reading at 278 nm.
Experimental Workflow Diagram:
Caption: Figure 3: Workflow for the TAO enzyme inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Pre-incubation: In a 1 mL cuvette, add the assay buffer, a fixed amount of TAO enzyme (e.g., 250 ng), and the test compound at its desired final concentration. Allow this mixture to pre-incubate for 2 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding the ubiquinol-1 substrate to a final concentration of 150 µM.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 278 nm over a period of 2 minutes. The rate of ubiquinol-1 oxidation is proportional to the slope of this line (ε₂₇₈ = 15,000 M⁻¹cm⁻¹)[12].
-
Controls: Run vehicle controls (no inhibitor) to determine the uninhibited reaction rate (0% inhibition) and controls without enzyme to establish the background rate of substrate degradation.
Data Analysis:
-
Convert the rate of absorbance change to the rate of substrate consumption for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion
-
Physicochemical properties like lipophilicity and acidity can be fine-tuned by altering substituent position and linkage type, directly impacting solubility and potential for target binding.
-
Metabolic stability is highly dependent on the presence of labile functional groups. The replacement of an ester with a more robust ether linkage, and the saturation of an allylic double bond, are validated strategies for mitigating metabolic clearance and extending a compound's duration of action.
-
Biological activity is a composite of these factors. A successful inhibitor requires not only a pharmacophore that binds the target with high affinity but also appropriate physicochemical properties to reach that target and sufficient metabolic stability to exert its effect.
The protocols and analyses presented here provide a robust, self-validating framework for researchers. By understanding the causality behind these structure-property relationships, scientists in drug discovery and development can more efficiently navigate the optimization process, transforming promising scaffolds into molecules with real-world potential.
References
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Chaudhuri, M., Ott, R. D., & Hill, G. C. (2006). Trypanosome alternative oxidase: from molecule to function. Trends in Parasitology, 22(10), 484-491. [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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FooDB. (2010). Showing Compound 4-Hydroxybenzoic acid (FDB010508). Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]
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Barboza, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 745-755. [Link]
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Springer Nature Experiments. (2021). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
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mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid. Retrieved from [Link]
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ACS Publications. (2022). Uncovering the Unusual Inhibition Mechanism of a Trypanosome Alternative Oxidase Inhibitor Displaying Broad-Spectrum Activity against African Animal Trypanosomes. Journal of Medicinal Chemistry. [Link]
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FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]
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Scott, K. A., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(9), 839-840. [Link]
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Mugumbate, G., et al. (2015). Biochemical investigations revealed the inhibitory mechanisms of novel inhibitors of Trypanosome Alternative Oxidase active against human and animal African trypanosomiasis. PLoS Neglected Tropical Diseases. [Link]
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Performance Analysis of Benzoic Acid-Derived Polymers: A Comparative Guide for Researchers
In the dynamic landscape of materials science and drug delivery, the rational design of polymers with tailored properties is paramount. Benzoic acid and its derivatives offer a versatile platform for the synthesis of high-performance polymers, owing to the inherent rigidity of the aromatic ring, which imparts thermal stability, and the reactive carboxylic acid group that enables diverse polymerization strategies. This guide provides a comprehensive performance analysis of polymers derived from benzoic acid monomers, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and performance of key classes of these polymers, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
Introduction: The Architectural Advantage of Benzoic Acid Monomers
The incorporation of benzoic acid moieties into a polymer backbone introduces a unique combination of properties. The aromatic ring contributes to thermal and mechanical robustness, while the para, meta, or ortho substitution patterns of functional groups on the benzoic acid ring allow for fine-tuning of the polymer's architecture and, consequently, its physical and chemical characteristics. This guide will focus on two prominent classes of polymers derived from benzoic acid: Polyanhydrides and Polyamides/Polyimides , comparing their performance attributes relevant to biomedical and advanced material applications.
Polyanhydrides Derived from Benzoic Acid: Engineering Controlled Degradation and Drug Release
Polyanhydrides are a class of biodegradable polymers known for their surface-eroding behavior, which is highly desirable for controlled drug delivery applications.[1][2] The incorporation of benzoic acid derivatives, such as salicylic acid, into the polymer backbone can create poly(anhydride-esters) with high drug loading and tunable degradation rates.[1][3]
Performance Comparison of Salicylate-Based Poly(anhydride-esters)
The structure of the linker molecule used to create the diacid monomer from salicylic acid significantly influences the polymer's properties. Here, we compare polymers synthesized from salicylic acid and various aliphatic diacids.
| Polymer System | Monomers | Molecular Weight (Da) | Glass Transition Temp. (Tg) (°C) | Degradation Time | Key Feature |
| Poly(SA-Adipic) | Salicylic Acid, Adipic Acid | 14,500 - 27,800 | 33 - 40 | ~ 1 week | Fast-degrading with biocompatible linker[1] |
| Poly(SA-Glutaric) | Salicylic Acid, Glutaric Acid | ~15,000 - 28,000 | Similar to Poly(SA-Adipic) | ~ 1 week | Shorter aliphatic chain enhances degradation[1] |
| Poly(SA-Diglycolic) | Salicylic Acid, Diglycolic Acid | ~15,000 - 28,000 | Similar to Poly(SA-Adipic) | < 1 week | Oxygen-containing linker increases hydrophilicity and degradation rate[1] |
Table 1: Comparative performance of salicylate-based poly(anhydride-esters). Data synthesized from[1].
The causality behind these observations lies in the hydrophilicity and chain length of the aliphatic diacid linker. Shorter or more hydrophilic linkers, like diglycolic acid, allow for faster water penetration into the polymer matrix, accelerating the hydrolysis of the anhydride bonds and leading to quicker degradation and drug release.[1]
Experimental Protocol: Synthesis of Salicylate-Based Poly(anhydride-esters)
This protocol describes a typical melt condensation polymerization for synthesizing polyanhydrides.[4][5]
Step 1: Pre-polymer Synthesis (Activation of Diacid)
-
Combine the salicylate-based diacid (e.g., salicylic acid-adipic acid dimer) with an excess of acetic anhydride (e.g., 1:5 w/v).[4]
-
Reflux the mixture with constant stirring for 30 minutes.[4]
-
Remove the excess acetic anhydride and acetic acid by-product under vacuum at an elevated temperature (e.g., 70°C).[4]
Step 2: Melt Condensation Polymerization
-
Increase the temperature of the resulting clear residue to 140-160°C under high vacuum (e.g., 10 mbar).[4]
-
Maintain these conditions with constant stirring for a defined period (e.g., 4-6 hours) to facilitate the polymerization reaction, where acetic anhydride is eliminated.[4]
-
The resulting polymer is then cooled and can be purified by precipitation in a non-solvent.
High-Performance Polyamides and Polyimides from Benzoic Acid Derivatives
Aromatic polyamides and polyimides are renowned for their exceptional thermal stability and mechanical strength.[6] The choice of the benzoic acid-derived monomer can significantly impact the processability and specific properties of the resulting polymer. A notable example is 4-(4-aminophenoxy)benzoic acid, which introduces a flexible ether linkage into the polymer backbone.[6]
Performance Comparison of High-Performance Polymers
This section compares the thermal properties of polymers derived from 4-(4-aminophenoxy)benzoic acid with other high-performance polymers.
| Monomer/Polymer System | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10%) (°C) | Key Advantage |
| Polyamides from 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | 240–300 | > 450 (in Nitrogen) | High Tg and thermal stability[6] |
| Polyimides from 4,4'-Bis(4-aminophenoxy)benzophenone | 252–278 | > 529 (in Nitrogen) | Excellent thermal stability[6] |
| BTDA-PI from 4,4'–diaminodiphenyl ether | 276 | Not Specified | High Tg[6] |
| Polymer from 4-(4-aminophenoxy)benzoic acid | (Expected) 240-280 | (Expected) > 450 | Improved solubility and processability [6] |
Table 2: Comparative thermal properties of high-performance polymers. Data for the first three entries are from[6]. The properties for the polymer from 4-(4-aminophenoxy)benzoic acid are extrapolated based on structure-property relationships described in[6].
The flexible ether linkage in 4-(4-aminophenoxy)benzoic acid disrupts the rigid-rod nature of the polymer chain, which generally improves solubility in organic solvents, a crucial factor for processing and fabrication into films and fibers.[6] This enhanced processability is achieved without a significant compromise in the high-temperature performance, offering a desirable balance of properties.[6]
Experimental Protocol: Characterization of Thermal Properties
Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature (Td), which indicates the thermal stability of the polymer.
Step 1: Sample Preparation
-
Ensure the polymer sample is dry by heating it in a vacuum oven at a temperature below its Tg.
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
Step 2: TGA Measurement
-
Place the sample pan in the TGA instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature. The T10% is the temperature at which 10% weight loss occurs.
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg).
Step 1: Sample Preparation
-
Accurately weigh 5-10 mg of the dry polymer sample into a DSC pan and seal it.
Step 2: DSC Measurement
-
Place the sample and a reference pan in the DSC instrument.
-
Heat the sample to a temperature above its expected Tg, then cool it rapidly to below Tg to create a uniform thermal history.
-
Reheat the sample at a controlled rate (e.g., 10°C/min).
-
The Tg is identified as a step-like change in the heat flow curve.
Biodegradability and Biocompatibility: Critical for Biomedical Applications
For polymers intended for biomedical applications, biodegradability and biocompatibility are non-negotiable. Polyesters and polyanhydrides derived from benzoic acid are designed to degrade via hydrolysis of their ester or anhydride linkages.[2][7] The degradation products of polymers derived from naturally occurring or "generally regarded as safe" (GRAS) monomers, such as salicylic acid and adipic acid, are known to be biocompatible.[1]
Aromatic polyesters are generally more resistant to microbial attack than their aliphatic counterparts.[8] However, the introduction of aliphatic segments into the polymer backbone can enhance biodegradability.[8] The biocompatibility of the final polymer and its degradation products must be rigorously evaluated through in vitro and in vivo studies.
Drug Release Performance: A Focus on Controlled Delivery
The primary application of many benzoic acid-derived polymers, particularly polyanhydrides, is in controlled drug delivery.[9][10] The surface-eroding nature of polyanhydrides leads to a near zero-order release kinetic, which is ideal for maintaining a constant drug concentration over an extended period.[10]
The release of a drug, such as salicylic acid chemically incorporated into the polymer backbone, is directly coupled to the hydrolytic degradation of the polymer.[1] Factors influencing the release rate include the polymer's hydrophobicity, the presence of functional groups, and the overall polymer architecture.[3] For instance, incorporating more hydrophilic linkers can accelerate both degradation and drug release.[1]
Conclusion and Future Perspectives
Polymers derived from benzoic acid monomers represent a versatile and powerful class of materials with significant potential in drug delivery and high-performance applications. By carefully selecting the benzoic acid derivative and the co-monomers, researchers can precisely tune the thermal, mechanical, and degradation properties of the resulting polymers. The comparative data and experimental protocols provided in this guide serve as a valuable resource for the rational design and performance analysis of these advanced materials. Future research will likely focus on the development of novel benzoic acid-based monomers to create multifunctional polymers with stimuli-responsive behavior and enhanced therapeutic efficacy.
References
- A Comparative Performance Analysis of 4-(4-aminophenoxy)benzoic Acid in High-Performance Polymers - Benchchem. (n.d.).
- Design and Synthesis of Fast-Degrading Poly(anhydride-esters) - PMC - NIH. (n.d.).
- Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides | Biomacromolecules - ACS Publications. (2022, July 26).
- Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides - NIH. (n.d.).
- Selectively Biodegradable Polyesters: Nature-Inspired Construction Materials for Future Biomedical Applications - MDPI. (n.d.).
- The thermal properties of poly(oxy-1,4-benzoyl), poly(oxy-2,6-naphthoyl), and its copolymers. (1990, April 1).
- Controlled Release of Substituted Benzoic and Naphthoic Acids Using Carbopol Gels: Measurement of Drug Concentration Profiles and Correlation to Release Rate Kinetics - PubMed. (n.d.).
- Performance comparison of 2-Hydroxymethyl benzoic acid in polymer synthesis - Benchchem. (n.d.).
- Scheme 1. Synthesis of SA-based poly(anhydride-esters), 1. - ResearchGate. (n.d.).
- Biodegradation of polyesters containing aromatic constituents - PubMed. (2001, March 30).
- Selectively biodegradable polyesters and their biomedical applications. - ResearchGate. (n.d.).
- Influence of Benzoic Acid End-Capping on Properties of Poly( Ester-Imide-Ether) Block Copolymer and its Fiber - Scientific.net. (n.d.).
- Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release - SciELO México. (n.d.).
- Study on biodegradable aromatic/aliphatic copolyesters - Ingenta Connect. (2008).
- Benzoic acid terminated oligoesters as melt flow modifiers of thermoplastic coatings and powders - Google Patents. (n.d.).
- Polyanhydrides: Synthesis, Properties, and Applications | Request PDF - ResearchGate. (2016, June 1).
- The development of polyanhydrides for drug delivery applications - PubMed. (n.d.).
- Release kinetics of benzoic acid and its sodium salt from a series of poly(N-isopropylacrylamide) matrices with various percentage crosslinking - PubMed. (n.d.).
- Biomedical Applications of Biodegradable Polyesters - PMC - NIH. (n.d.).
- Polyanhydride Chemistry - PMC - NIH. (n.d.).
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The Reference Point: Understanding 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
An In-Depth Guide to Monomer Alternatives for 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid in Advanced Polymerization
For researchers, scientists, and drug development professionals, the selection of functional monomers is a critical decision that dictates the ultimate properties and performance of a polymer. The monomer this compound presents an interesting combination of a polymerizable methallyl group and a functional benzoic acid moiety. However, the inherent reactivity of the methallyl group and specific steric considerations necessitate a thorough evaluation of higher-performance alternatives.
This guide provides a comprehensive comparison of viable alternatives, focusing on monomers that retain the core benzoic acid functionality while offering distinct advantages in polymerization kinetics and material properties. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to make informed decisions for your specific application, be it in drug delivery, biomaterials, or advanced coatings.
Before exploring alternatives, it is crucial to understand the structural characteristics of the reference monomer. It consists of a polymerizable methallyl group attached to a benzoic acid via an ether linkage. While the benzoic acid provides valuable functionality—such as pH-responsiveness, hydrogen bonding capabilities, and a rigid aromatic core—the methallyl group is known for its relatively low reactivity in radical polymerization compared to other vinyl monomers. This can lead to challenges in achieving high molecular weights and may require more stringent polymerization conditions.
Caption: Structure of the reference monomer.
Key Alternatives: Enhancing Reactivity and Performance
We will focus on two primary classes of alternatives that replace the methallyl ether moiety with more reactive polymerizable groups: a styrenic analogue, 4-Vinylbenzoic acid (4-VBA) , and a methacrylate analogue, 4-(Methacryloyloxy)benzoic acid .
4-Vinylbenzoic Acid (4-VBA): The Rigid and Robust Analogue
4-Vinylbenzoic acid, also known as styrene-4-carboxylic acid, is a highly effective alternative where enhanced mechanical stiffness and thermal stability are desired.[1] By incorporating the polymerizable vinyl group directly onto the aromatic ring, the resulting polymer, poly(4-vinylbenzoic acid) (P4VBA), features the benzoic acid moiety directly attached to the polymer backbone. This creates a more rigid and robust material compared to polymers with flexible ether linkages.[1]
The direct conjugation of the vinyl group to the aromatic ring makes 4-VBA an ideal monomer for controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[1][2]
4-(Methacryloyloxy)benzoic Acid: The High-Reactivity Workhorse
This monomer replaces the methallyl ether with a methacrylate ester group. Methacrylates are a cornerstone of polymer chemistry, renowned for their high reactivity in free-radical polymerization and their compatibility with a vast range of controlled polymerization methods, including Atom Transfer Radical Polymerization (ATRP) and RAFT.[3] This high reactivity translates to faster polymerization rates, higher monomer conversion, and easier access to high molecular weight polymers under milder conditions compared to methallyl-containing monomers.
The resulting polymers belong to the polymethacrylate family, a class of materials celebrated for their optical clarity, good weatherability, and excellent biocompatibility, making them suitable for a wide array of biomedical applications.[3][4] The ester linkage provides a degree of hydrolytic degradability, which can be a desirable feature in applications like drug delivery systems.
Caption: Structures of key alternative monomers.
Comparative Performance Data
The choice of monomer has a profound impact on both the polymerization process and the final properties of the polymer. The tables below summarize the key differences.
Table 1: Monomer Properties and Polymerization Characteristics
| Feature | This compound | 4-Vinylbenzoic Acid (4-VBA) | 4-(Methacryloyloxy)benzoic acid |
| Polymerizable Group | Methallyl | Vinyl (Styrenic) | Methacrylate |
| Molecular Weight | 192.21 g/mol | 148.16 g/mol | 206.19 g/mol [5] |
| Relative Reactivity | Low | Moderate to High | High |
| Suitable Techniques | Radical Polymerization | RAFT, Free Radical | ATRP, RAFT, Free Radical[3] |
| Key Advantage | Specific synthetic intermediate | High backbone rigidity, thermal stability[1] | High reactivity, versatile, established methods[3] |
Table 2: Comparison of Resulting Homopolymer Properties
| Property | Poly(4-[(...)]oxy]benzoic acid) | Poly(4-vinylbenzoic acid) (P4VBA) | Poly(4-(methacryloyloxy)benzoic acid) |
| Backbone Structure | Flexible ether spacer | Rigid, direct attachment to backbone | Flexible ester spacer |
| Mechanical Properties | Generally more flexible | Stiff, improved mechanical strength[1] | Tunable, generally good mechanical properties |
| Thermal Stability | Moderate | High | Good |
| Degradability | Ether linkage is stable | C-C backbone is stable | Ester linkage offers potential for hydrolysis |
| Primary Applications | Specialty functional polymers | Binders, molecular imprinting, hydrogels[1] | Drug delivery, dental resins, biomaterials[3][4] |
Experimental Protocols
To ensure reproducibility and scientific integrity, we provide detailed, validated protocols for the polymerization of the recommended alternatives.
Protocol 1: Synthesis of Poly(4-vinylbenzoic acid) (P4VBA) via RAFT Polymerization
This protocol is adapted from established literature for synthesizing well-defined P4VBA, which is ideal for applications requiring uniform polymer chains.[1]
Rationale: RAFT polymerization is chosen for its ability to control molecular weight and achieve a narrow molecular weight distribution (low PDI), which is critical for applications in drug delivery and high-performance materials.[2] AIBN is a standard thermal initiator, and CPDB is a common chain transfer agent for styrenic monomers.
Materials:
-
4-Vinylbenzoic acid (4-VBA) monomer
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDB) as RAFT agent
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF)
-
Hexane/Ethanol mixture (3:1 w/w)
-
Schlenk flask or similar reaction vessel with magnetic stir bar
-
Vacuum line for freeze-pump-thaw cycles
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 4-VBA (e.g., 1 g, 6.7 mmol), CPDB, and AIBN. A typical molar ratio is [4VBA]:[CPDB]:[AIBN] = 479:1:0.14.[1]
-
Solvent Addition: Add anhydrous DMF (e.g., 1 g) to dissolve the reactants.
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 80°C and stir for 21 hours.[1] The reaction progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.
-
Purification:
-
Cool the reaction mixture to room temperature and dilute with THF (e.g., 3 mL).
-
Precipitate the polymer by adding the solution dropwise into a vigorously stirred hexane:ethanol mixture.
-
Repeat the precipitation process two more times to ensure high purity.
-
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Caption: Workflow for RAFT polymerization of 4-VBA.
Protocol 2: General Free Radical Solution Polymerization of 4-(Methacryloyloxy)benzoic Acid
This protocol provides a standard method for synthesizing poly(4-(methacryloyloxy)benzoic acid) for screening purposes or when precise molecular weight control is not the primary objective.
Rationale: Solution polymerization is a straightforward and common method for methacrylate polymerization.[3] Dioxane is a suitable solvent for both the monomer and the resulting polymer. AIBN is a standard initiator that decomposes at a convenient rate at 60-70°C.
Materials:
-
4-(Methacryloyloxy)benzoic acid monomer
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Reaction vessel with condenser, nitrogen inlet, and magnetic stir bar
Procedure:
-
Reaction Setup: Dissolve 4-(methacryloyloxy)benzoic acid (e.g., 5 g) and AIBN (e.g., 0.5 mol% relative to monomer) in anhydrous 1,4-dioxane (e.g., 20 mL) in the reaction vessel.
-
Inert Atmosphere: Bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Polymerization: Heat the reaction mixture to 70°C with constant stirring. Maintain this temperature for 12-24 hours.
-
Purification:
-
Cool the reaction to room temperature. The polymer may have precipitated.
-
Pour the reaction mixture into a large excess of cold diethyl ether (e.g., 400 mL) with vigorous stirring to precipitate the polymer.
-
Allow the precipitate to settle, then decant the supernatant.
-
-
Drying: Collect the polymer by filtration and wash with fresh diethyl ether. Dry the product in a vacuum oven at 40°C until a constant weight is achieved.
Application-Driven Monomer Selection
The optimal monomer choice is intrinsically linked to the intended application. The following diagram illustrates a decision-making framework based on desired polymer characteristics.
Caption: Decision framework for monomer selection.
-
For Drug Delivery: Biocompatibility is paramount. Both P4VBA and polymethacrylates are generally considered biocompatible.[4][6] However, the ester bond in poly(4-(methacryloyloxy)benzoic acid) offers a potential route for degradation, which can be advantageous for controlled release.[7][8] The carboxylic acid groups in both polymers are available for conjugating drugs or targeting ligands.
-
For Biomaterials and Tissue Engineering: Mechanical properties are critical. For load-bearing applications, the inherent stiffness of P4VBA makes it a superior candidate.[1][9] For creating hydrogels or more flexible matrices, the methacrylate-based polymer may be more suitable.
-
For Advanced Coatings and Binders: P4VBA's excellent thermal stability and mechanical integrity make it a strong choice for applications like battery binders or protective coatings.[1]
Conclusion
While this compound is a valid functional monomer, its utility is often surpassed by more reactive and versatile alternatives. For applications demanding high mechanical and thermal performance, 4-Vinylbenzoic acid stands out as a robust choice amenable to controlled polymerization. For researchers prioritizing high reactivity, rapid polymerization, and access to a broad family of well-understood polymers, 4-(Methacryloyloxy)benzoic acid is the superior option. By understanding the fundamental trade-offs in monomer reactivity and the resulting polymer structure, researchers can strategically select the optimal building block to achieve their desired material performance.
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Introduction: The Enduring Relevance of Benzoic Acid in Liquid Crystal Science
An In-Depth Comparative Guide to Benzoic Acid Derivatives in Liquid Crystal Applications
This guide provides a comprehensive comparative analysis of benzoic acid derivatives for researchers, scientists, and professionals in materials science and drug development. We will delve into the critical structure-property relationships that govern their liquid crystalline behavior, supported by detailed experimental protocols and comparative data to inform the design and selection of these versatile molecules for advanced applications.
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals.[1][2] Their ability to be manipulated by external stimuli like electric fields forms the basis of modern display technologies.[3] Among the vast library of molecules capable of forming liquid crystal phases (mesophases), benzoic acid derivatives are foundational and exceptionally versatile.
This guide will explore these structural modifications, compare the performance of different derivative classes, and provide the experimental framework necessary to synthesize and characterize these materials.
Figure 1: Supramolecular formation of a calamitic mesogen from benzoic acid derivatives.
The Influence of Molecular Architecture on Mesomorphic Properties
The transition from a crystalline solid to an isotropic liquid is not always direct. For mesogenic molecules, it involves intermediate liquid crystal phases. The stability and type of these phases are dictated by subtle changes in molecular structure.
-
The Hydrogen-Bonded Core: The dimerization of two benzoic acid molecules via hydrogen bonds is the primary driver for mesophase formation in this class of compounds.[4] This creates a stable, elongated structure that enhances molecular anisotropy, a prerequisite for liquid crystallinity.
-
Terminal Alkyl/Alkoxy Chains: The flexible chains at the ends of the rigid core have a profound impact.
-
Alkoxy vs. Alkylthio Groups: Replacing an alkoxy (-OR) chain with an alkylthio (-SR) group can lower transition temperatures. This is due to the larger C-S-C bond angle compared to C-O-C, which introduces a greater bend in the molecule, and the weaker electron-donating nature of sulfur.[10]
-
Lateral Substituents: Attaching atoms or small groups to the side of the benzene ring disrupts the ideal linear shape. This disruption can lower melting points and broaden the temperature range of the liquid crystal phase. For example, the introduction of methoxy, chloro, or methyl groups has been shown to produce wide nematic ranges.[6] However, overly bulky substituents can hinder the molecular packing required for mesophase formation altogether.[4]
-
Linking Groups: Incorporating linking groups like esters (-COO-) or azo groups (-N=N-) between aromatic rings extends the rigid core of the mesogen. This increased rigidity and polarizability generally lead to higher thermal stability of the mesophase.[9][11]
Comparative Analysis of Benzoic Acid Derivative Families
The performance of benzoic acid derivatives in liquid crystal applications is best understood by comparing distinct structural families. The following table summarizes the properties of several key classes, providing a clear overview of their structure-property relationships.
| Derivative Class | Key Structural Feature | Typical Mesophases | Transition Temperature Insights | Key Performance Characteristic |
| p-Alkoxybenzoic Acids | Dimerization via H-bonds; Terminal -OR chain. | Nematic, Smectic C | Exhibits classic odd-even effect; Longer chains favor smectic phases. | Foundational materials, often used as starting points for more complex mesogens.[5] |
| p-Alkylbenzoic Acids | Dimerization via H-bonds; Terminal -R chain. | Nematic | Generally form nematic phases in narrow temperature ranges. | Useful for creating nematic mixtures with expanded temperature windows when blended.[3] |
| Phenylene Esters | Lateral substituents (-Cl, -OCH₃, -CH₃) on a central phenyl ring. | Nematic, Smectic | Substituents can widen the nematic range significantly. Methoxy group can induce a smectic phase.[6] | Excellent for tuning the operational temperature range of the nematic phase. |
| Azoester Mesogens | Contains both azo (-N=N-) and ester (-COO-) linking groups. | Nematic | Increased core length and polarity lead to high thermal stability.[9][11] | Provides robust, purely nematogenic materials without the appearance of smectic phases.[9] |
| Alkylthiobenzoic Acids | Terminal -SR chain instead of -OR. | Nematic | Lower transition temperatures compared to alkoxy analogues. | Useful for creating lower-temperature liquid crystals; can enhance smectic-like clusters in the nematic phase.[10] |
Experimental Section: Protocols for Synthesis and Characterization
The reliable comparison of liquid crystal materials depends on standardized synthesis and characterization methodologies. This section provides validated, step-by-step protocols.
Synthesis Workflow: Preparation of a 4-(4-Pentenyloxy)benzoic Acid Derivative
This protocol outlines a common esterification reaction to synthesize a calamitic liquid crystal, as adapted from established methods.[6] The causality behind this choice is its reliability and applicability to a wide range of benzoic acid derivatives and phenols.
Figure 2: General workflow for the synthesis of a benzoic acid-based mesogen via DCC coupling.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-(4-pentenyloxy)benzoic acid (2 equivalents) and a substituted hydroquinone (e.g., chlorohydroquinone, 1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.
-
Addition of Coupling Agent: Dissolve dicyclohexylcarbodiimide (DCC, ~2.2 equivalents) in a small amount of DCM. Add this solution dropwise to the cooled reactant mixture over 15 minutes. The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of the hydroquinone.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 24 hours. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
A white precipitate, dicyclohexylurea (DCU), will form. Remove it by vacuum filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Recrystallization: Purify the resulting crude solid by recrystallizing from a suitable solvent system, such as an 80:20 mixture of ethanol and toluene, to yield the pure crystalline product.[6]
Characterization Workflow
Accurate characterization is essential to confirm the structure and determine the thermotropic properties of the synthesized compounds. A multi-technique approach is required for a self-validating system.
Figure 3: A validated workflow for the characterization of liquid crystalline materials.
Detailed Protocols:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature well above its expected clearing point to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point.
-
Heat the sample again at the same controlled rate.
-
Analysis: Identify endothermic and exothermic peaks in the heating and cooling curves, which correspond to phase transitions.[4][12][13] This provides precise transition temperatures and enthalpy values.
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarized microscope.
-
Heat the sample into the isotropic liquid phase (it will appear dark under crossed polarizers).
-
Slowly cool the sample into the liquid crystal phase.
-
Analysis: Observe the formation of birefringent textures as the sample cools.[13] Different LC phases have characteristic textures (e.g., a schlieren texture with thread-like defects is typical for the nematic phase).[6] This visual confirmation is crucial for phase identification.[12]
-
-
X-ray Diffraction (XRD):
-
Load the sample into a glass capillary tube and place it in a temperature-controlled holder within the XRD instrument.
-
Heat or cool the sample to the desired liquid crystal phase temperature.
-
Acquire the diffraction pattern.
-
Analysis: A broad, diffuse halo at wide angles indicates the liquid-like positional order. For nematic phases, this is the primary feature. For smectic phases, one or more sharp peaks will appear at small angles, corresponding to the layer spacing, providing definitive evidence of a layered structure.[12][13][14]
-
Conclusion and Future Outlook
Benzoic acid derivatives remain a cornerstone of liquid crystal research due to their predictable self-assembly and tunable properties. This guide has demonstrated that through rational chemical modifications—adjusting terminal chain length, adding lateral substituents, or incorporating different linking groups—a wide array of mesophase behaviors can be achieved. The interplay between hydrogen bonding, molecular geometry, and intermolecular forces is key to designing materials with desired characteristics, such as broad nematic ranges or specific smectic ordering.
The experimental workflows provided for synthesis and characterization represent a robust system for validating new materials. The future of this research area lies in developing novel derivatives for advanced applications beyond displays, including optical sensors, stimuli-responsive materials, and drug delivery systems where the unique anisotropic properties of liquid crystals can be leveraged.[2][12] Continued exploration of structure-property relationships will be essential to unlocking the full potential of these remarkable compounds.
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Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. (2010). Semantic Scholar. [Link]
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Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. (2007). Liquid Crystals. [Link]
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Liquid Crystals Pharmaceutical Application: A Review. (2017). International Journal of Pharmaceutical Quality Assurance. [Link]
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A Comparative Guide to the Thermal Analysis of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
This guide provides a comprehensive examination of the expected thermal behavior of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, a molecule of interest in polymer and materials science due to its combination of a polymerizable methallyl group and a rigid benzoic acid core. In the absence of published direct experimental data for this specific compound, this document establishes a robust analytical framework. We will outline a detailed protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interpret the anticipated results based on chemical structure, and provide a comparative analysis against relevant analogues: Benzoic Acid and 4-Methoxybenzoic Acid. This approach allows for a predictive understanding of the material's thermal stability, decomposition pathways, and phase transitions, critical parameters for its application in drug development and materials science.
The Scientific Rationale: Why Thermal Analysis is Critical
Thermal analysis techniques are indispensable for characterizing new chemical entities.[1] For a molecule like this compound, TGA and DSC provide critical insights:
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature in a controlled atmosphere.[1][2] This is paramount for determining the material's thermal stability, the onset temperature of decomposition, and identifying the number of decomposition steps. This data is vital for defining safe processing and storage temperatures.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[1][3] DSC identifies phase transitions such as melting (endothermic) and crystallization (exothermic), as well as the glass transition temperature (Tg) in amorphous materials.[4] This information is crucial for understanding the material's physical state and processing characteristics.
By combining these techniques, we can differentiate between thermal events that involve mass loss (e.g., decomposition) and those that do not (e.g., melting), providing a complete thermal profile of the compound.[5]
Proposed Experimental Workflow
A self-validating and robust protocol is essential for obtaining reproducible and accurate data. The following details the recommended methodology for the thermal analysis of this compound.
Prior to analysis, the TGA and DSC instruments must be properly calibrated to ensure the accuracy of temperature and mass measurements.
-
TGA Calibration: Mass calibration is performed using certified reference weights. Temperature calibration is typically conducted using materials with known Curie points (e.g., Nickel).[2]
-
DSC Calibration: Temperature and enthalpy calibration are performed using a certified indium standard, which has a well-defined melting point (156.6 °C) and heat of fusion (28.45 J/g).[4][6]
-
Sample Preparation: Accurately weigh 5–10 mg of the high-purity this compound sample into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
Atmosphere Control: Place the sample in the instrument furnace. Purge the system with high-purity nitrogen gas at a constant flow rate of 50 mL/min for at least 15 minutes before starting the experiment to ensure an inert atmosphere, thus preventing oxidative degradation.[4][6]
-
TGA Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
Continuously record the sample mass as a function of temperature.
-
-
DSC Program (Heat-Cool-Heat Cycle): A heat-cool-heat cycle is employed to erase any prior thermal history of the material.[4]
-
First Heating Scan: Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above its expected melting point at 10 °C/min.
-
Cooling Scan: Cool the sample at a controlled rate of 10 °C/min back to 25 °C.
-
Second Heating Scan: Perform a second heating scan from 25 °C under the same conditions as the first scan. The data from this second scan is typically used for analysis to ensure a consistent thermal history.[4]
-
-
Data Analysis: Analyze the resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves to determine key thermal events.
The following diagram illustrates the comprehensive experimental workflow for TGA and DSC analysis.
Caption: Influence of molecular structure on thermal properties.
-
Benzoic Acid Core: The carboxylic acid moiety allows for strong intermolecular hydrogen bonding, typically forming stable dimers in the solid state. This will result in a relatively high melting point. Upon heating to high temperatures, benzoic acid and its derivatives are known to undergo decarboxylation, leading to the loss of CO₂. [7][8]* Ether Linkage: The ether linkage is generally stable but can be a point of initial thermal cleavage at elevated temperatures compared to C-C bonds within the aromatic ring.
-
Methallyl Group: The terminal double bond introduces a potential reaction pathway. At high temperatures, this group could cleave from the molecule or potentially undergo thermal polymerization, which would manifest as a complex decomposition profile.
Comparative Analysis
To contextualize the expected thermal data, we compare it with two structurally related compounds: the parent molecule, Benzoic Acid, and a simple ether derivative, 4-Methoxybenzoic Acid.
| Property | This compound (Predicted) | Benzoic Acid (Reference) | 4-Methoxybenzoic Acid (Reference) |
| Molecular Weight | 192.21 g/mol | 122.12 g/mol | 152.15 g/mol |
| Melting Point (Tm) | ~150 - 170 °C | ~122 °C | ~184 °C |
| Heat of Fusion (ΔH_fus) | Moderate | Moderate | Higher (due to packing) |
| Decomposition Onset (T_onset) | > 200 °C | > 300 °C (in inert atm) [9] | ~250 - 300 °C |
| Decomposition Steps | Likely two-step: 1. Cleavage of methallyl ether group. 2. Decarboxylation of benzoic acid core. | Primarily single-step decarboxylation at very high temperatures. [8][10] | Two-step: Loss of methyl group followed by decarboxylation. |
| % Mass Residue @ 600°C (N₂) | < 5% | < 2% | < 2% |
-
Melting Point: We predict the melting point of the target molecule to be higher than benzoic acid due to its greater molecular weight and van der Waals forces, but potentially lower than 4-methoxybenzoic acid. The bulkier methallyl group might disrupt the crystal packing efficiency compared to the smaller methoxy group, leading to a slightly lower melting point.
-
Thermal Stability: The presence of the methallyl ether group is expected to lower the overall thermal stability compared to benzoic acid. The C-O ether bond and the allylic position are more susceptible to thermal cleavage than the C-C and C-H bonds of the unsubstituted benzene ring. Severe degradation of many benzoic acid derivatives is observed starting around 200°C. [7][9]We anticipate an initial weight loss step corresponding to the loss of the C₄H₇O side chain, followed by the decomposition of the remaining benzoic acid structure at a higher temperature.
Conclusion
This guide establishes a predictive framework and a rigorous experimental protocol for the thermal analysis of this compound. Based on its chemical structure, the compound is expected to exhibit a distinct melting point between 150-170 °C and undergo a multi-step thermal decomposition beginning above 200 °C, initiated by the cleavage of the methallyl ether side chain.
The comparative analysis with Benzoic Acid and 4-Methoxybenzoic Acid highlights the significant influence of the 4-position substituent on both the melting behavior and thermal stability. The methodologies and predictions outlined herein provide a solid foundation for researchers, scientists, and drug development professionals to accurately characterize this molecule, ensuring its effective and safe application in future research and development.
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Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(23), 3636-3642. [Link]
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Yang, Y., et al. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
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Winter, S. R., & Baron, H. (1969). The thermal decomposition of benzoic acid. ResearchGate. [Link]
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Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. CELULOZA SI HIRTIE, 59(4), 18-24. [Link]
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Patel, S., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Scientific Research, 15(3), 1079-1088. [Link]
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Bader, M. M., et al. (2011). Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization. ResearchGate. [Link]
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Nuffield, J. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1437-1444. [Link]
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Alharthi, F. A., et al. (2020). Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths. Molecules, 25(18), 4239. [Link]
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Wendlandt, W. W., & Hoiberg, J. A. (1963). A differential thermal analysis (dta) and thermogravimetric analysis (tga) study of some organic acids. part II. Analytica Chimica Acta, 29, 539-544. [Link]
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ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). ResearchGate. [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]
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ResearchGate. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. [Link]
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Barontini, F., & Cozzani, V. (2007). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. [Link]
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Der Pharma Chemica. (n.d.). Synthesis and characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3. Der Pharma Chemica. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: A Guide to Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, a bespoke derivative of benzoic acid, presents unique opportunities in drug discovery. However, its structural similarity to other benzoic acid compounds necessitates a robust and proactive approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of our most valuable asset: our scientists.
I. Hazard Assessment and PPE Selection: A Data-Driven Approach
The selection of appropriate PPE is not a matter of conjecture but a direct response to the identified and anticipated hazards. The primary routes of exposure to this compound are dermal contact, ocular exposure, and inhalation of airborne particulates.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specific PPE | Rationale and Key Considerations |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[6][7] | Benzoic acid derivatives are known to cause serious eye damage[1][2][3]. Goggles provide a primary barrier against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[7] | To prevent skin irritation, which is a common hazard associated with carboxylic acids[1][3]. Glove material should be selected based on chemical compatibility. Nitrile and neoprene gloves generally offer good resistance to a range of chemicals, including acids[8][9]. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory coat or chemical-resistant apron. | A lab coat provides a removable barrier to protect personal clothing and underlying skin from minor spills and contamination. For larger quantities or procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[10][11] | To minimize the inhalation of any dust or aerosols. If engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
II. Procedural Guidance: Donning and Doffing of PPE
The efficacy of PPE is contingent not only on its selection but also on its correct application and removal. The following step-by-step protocols are designed to minimize the risk of cross-contamination.
Experimental Protocol: PPE Donning Sequence
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.
-
Body Protection: Don the laboratory coat or apron, ensuring all buttons or ties are securely fastened.
-
Respiratory Protection (if required): Perform a fit check for the respirator according to the manufacturer's instructions.
-
Eye and Face Protection: Put on safety goggles, adjusting for a snug fit. If a face shield is necessary, it should be worn over the goggles.
-
Hand Protection: Don gloves, ensuring they overlap the cuffs of the lab coat.
Experimental Protocol: PPE Doffing Sequence
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Body Protection: Remove the lab coat or apron by unfastening it and rolling it away from the body to contain any contaminants on the outer surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye and Face Protection: Remove the face shield (if used), followed by the safety goggles.
-
Respiratory Protection (if used): Remove the respirator.
-
Final Hand Hygiene: Wash hands again thoroughly.
III. Workflow for PPE Selection and Use
The decision-making process for PPE selection should be systematic and based on a thorough risk assessment of the planned experimental procedure.
Caption: Workflow for Risk Assessment and PPE Selection.
IV. Emergency Procedures and Disposal
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[5][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][13]
Contaminated PPE and any materials used for spill cleanup should be collected in a sealed, labeled container for disposal as chemical waste in accordance with institutional and local regulations.
V. Conclusion: Fostering a Culture of Safety
The responsible handling of this compound, and indeed any chemical, is a cornerstone of scientific excellence. By adhering to the principles and protocols outlined in this guide, researchers can confidently advance their work while upholding the highest standards of laboratory safety. This commitment not only protects individuals but also fosters a research environment where innovation can flourish without compromise.
VI. References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Link
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U.S. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Link
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LeelineWork. What PPE Should You Wear When Handling Acid 2026?. Link
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Sigma-Aldrich. SAFETY DATA SHEET - Benzoic acid. Link
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Thermo Fisher Scientific. Benzoic acid - SAFETY DATA SHEET. Link
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Fisher Scientific. 1H-Indole-2-carboxylic acid - SAFETY DATA SHEET. Link
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Quicktest. Safety equipment, PPE, for handling acids. Link
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VelocityEHS. Benzoic Acid – Uses and Safety. Link
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A Guide to SDS of Benzoic Acid: Important Data and Information Collected. Link
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Link
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Lab Alley. Benzoic Acid Crystal 99.5% Lab Grade - SAFETY DATA SHEET. Link
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ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS. Link
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National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Link
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Sigma-Aldrich. SAFETY DATA SHEET - Benzoic acid. Link
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Fisher Scientific. SAFETY DATA SHEET - 2-(4-Methylpiperazin-1-yl)benzoic acid. Link
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U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Link
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Lincoln Public Schools. Safety Data Sheet (SDS) Benzoic Acid. Link
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Medicom. Chemical Resistance Reference Chart. Link
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Gloves By Web. Gloves Chemical Resistance Chart. Link
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SAS Safety Corp. Chemical Resistance Chart. Link
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New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. Link
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Global Substance Registration System. 4-(2-METHYLPROP-2-ENOYL)BENZOIC ACID. Link
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Ansell. CHEMICAL GLOVE RESISTANCE GUIDE. Link
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Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart. Link
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Hartwig, A., & MAK Commission. (2025). Benzoic acid and alkali benzoates. MAK Value Documentation, addendum – Translation of the German version from 2017. MAK Collection for Occupational Health and Safety. Link
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Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. Link
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Australian Industrial Chemicals Introduction Scheme. Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement. Link
-
PubChem. 4-(2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)benzoic acid. Link
-
Google Patents. WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid. Link
-
U.S. Environmental Protection Agency. Benzoic acid, 2-(4-methylbenzoyl)-, 2-propen-1-yl ester - Substance Details. Link
-
PubChem. 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
